1,1-Dimethoxycyclopentane
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1-dimethoxycyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-8-7(9-2)5-3-4-6-7/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWFDZMDKNQQHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCC1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80335145 | |
| Record name | 1,1-Dimethoxycyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80335145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931-94-2 | |
| Record name | 1,1-Dimethoxycyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80335145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-Dimethoxy-cyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 1,1-Dimethoxycyclopentane: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,1-dimethoxycyclopentane. It includes detailed information on its synthesis, reactivity, and spectroscopic characterization. The content is structured to serve as a practical resource for laboratory and development work.
Core Properties of this compound
This compound, also known as cyclopentanone (B42830) dimethyl ketal, is a cyclic ketal commonly used in organic synthesis as a protecting group for the cyclopentanone carbonyl functionality. Its stability under basic and nucleophilic conditions, coupled with its straightforward removal under acidic conditions, makes it a valuable intermediate in multi-step synthetic pathways.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for handling, reaction setup, and purification of the compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄O₂ | [1] |
| Molecular Weight | 130.18 g/mol | [1] |
| CAS Number | 931-94-2 | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 140 °C | [2] |
| Density | 0.95 g/mL at 20 °C | [2] |
| Refractive Index | 1.42 at 20 °C | [2] |
| Flash Point | 27.1 °C | |
| Solubility | Soluble in most organic solvents. |
Thermodynamic Properties
| Property | Value | Unit | Reference |
| Standard Enthalpy of Formation (liquid) | -444.00 ± 1.00 | kJ/mol | [3] |
| Standard Enthalpy of Formation (gas) | -397.00 ± 2.00 | kJ/mol | [3] |
| Enthalpy of Vaporization | 44.5 ± 0.3 | kJ/mol | [3] |
Synthesis of this compound
The most common method for the synthesis of this compound is the acid-catalyzed ketalization of cyclopentanone with methanol (B129727). To drive the equilibrium towards the product, a dehydrating agent or azeotropic removal of water is typically employed. Trimethyl orthoformate can serve as both a reactant and a dehydrating agent in this reaction.
Reaction Mechanism: Acid-Catalyzed Ketal Formation
The mechanism involves the initial protonation of the carbonyl oxygen of cyclopentanone, followed by nucleophilic attack of methanol to form a hemiketal. Subsequent protonation of the hydroxyl group and elimination of water leads to a resonance-stabilized oxonium ion, which is then attacked by a second molecule of methanol. Deprotonation of the resulting intermediate yields the final product, this compound.
Caption: Acid-catalyzed formation of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of dimethyl ketals.
Materials:
-
Cyclopentanone
-
Methanol, anhydrous
-
Trimethyl orthoformate
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) or other acid catalyst
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
To a solution of cyclopentanone in anhydrous methanol, add trimethyl orthoformate.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure.
Caption: Experimental workflow for the synthesis of this compound.
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized this compound. Below are the expected spectroscopic data based on the compound's structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show two main signals: a singlet for the methoxy (B1213986) protons and a multiplet for the cyclopentane (B165970) ring protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.1 | s | 6H | -OCH₃ |
| ~1.6-1.8 | m | 8H | -CH₂- (cyclopentane ring) |
¹³C NMR Spectroscopy
The carbon NMR spectrum should exhibit three distinct signals corresponding to the methoxy carbons, the methylene (B1212753) carbons of the cyclopentane ring, and the quaternary ketal carbon.
| Chemical Shift (δ, ppm) | Assignment |
| ~110 | C(OCH₃)₂ |
| ~48 | -OCH₃ |
| ~35 | C3, C4 of cyclopentane ring |
| ~23 | C2, C5 of cyclopentane ring |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the absence of a strong carbonyl (C=O) absorption band (typically around 1715 cm⁻¹ for cyclopentanone) and the presence of strong C-O stretching bands characteristic of an acetal.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950-2850 | Strong | C-H stretch (sp³) |
| 1150-1050 | Strong | C-O stretch (acetal) |
Mass Spectrometry
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns for a dimethyl ketal. The primary fragmentation pathway involves the loss of a methoxy group to form a stable oxonium ion.
| m/z | Relative Intensity (%) | Assignment |
| 130 | Moderate | [M]⁺ |
| 99 | High | [M - OCH₃]⁺ |
| 71 | Moderate | [M - OCH₃ - C₂H₄]⁺ |
Safety Information
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is harmful if swallowed and can cause serious eye damage.[1] Always consult the Safety Data Sheet (SDS) before handling this compound.
GHS Hazard Statements:
-
H225: Highly flammable liquid and vapor.[1]
-
H302: Harmful if swallowed.[1]
-
H318: Causes serious eye damage.[1]
This guide provides a foundational understanding of this compound for its application in a research and development setting. For more detailed information, it is recommended to consult the referenced literature and safety data sheets.
References
An In-depth Technical Guide to 1,1-Dimethoxycyclopentane
CAS Number: 931-94-2 Synonyms: Cyclopentanone (B42830) Dimethyl Ketal, Cyclopentanone Dimethyl Acetal (B89532)
This technical guide provides a comprehensive overview of 1,1-dimethoxycyclopentane, a versatile acetal widely employed in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the compound's physicochemical properties, safety information, spectroscopic data, and its application as a protecting group, complete with experimental protocols and mechanistic diagrams.
Chemical and Physical Properties
This compound is a colorless to nearly colorless liquid.[1] It is a stable and effective protecting group for the ketone functionality of cyclopentanone, offering compatibility with a range of reaction conditions where the free ketone would be reactive.[2][3] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₄O₂ | [4][5] |
| Molecular Weight | 130.19 g/mol | [5] |
| Boiling Point | 140 °C | [5][6] |
| Density | 0.95 g/cm³ (at 20°C) | [5][6] |
| Refractive Index (n²⁰/D) | 1.42 | [5][6] |
| Flash Point | 27.1 °C | [7] |
| Purity | >96.0% (GC) | [1][5] |
Safety and Handling
This compound is a highly flammable liquid and vapor and should be handled with appropriate safety precautions in a well-ventilated area, away from heat, sparks, and open flames.[4][5] It is also reported to cause serious eye damage and may be harmful if swallowed.[4] Personal protective equipment, including safety goggles and gloves, should be worn when handling this compound.
Table 2: GHS Hazard Information for this compound
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids |
| Danger | H225: Highly flammable liquid and vapor |
| Acute Toxicity, Oral |
| Warning | H302: Harmful if swallowed |
| Serious Eye Damage |
| Danger | H318: Causes serious eye damage |
Data sourced from PubChem.[4]
Spectroscopic Data
The structural identity and purity of this compound are typically confirmed by spectroscopic methods. Key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are summarized below.
Table 3: Spectroscopic Data for this compound
| Spectroscopy Type | Data | Reference(s) |
| ¹H NMR | Predicted (D₂O): δ 1.86 (m, 4H), 3.35 (s, 6H) | [8] |
| ¹³C NMR | Predicted: δ 23.5 (CH₂), 37.5 (CH₂), 49.5 (OCH₃), 109.0 (C(OR)₂) | [1][9] |
| IR Spectroscopy | Characteristic C-O stretching vibrations expected in the 1050-1250 cm⁻¹ region. | [10][11] |
| Mass Spectrometry (EI) | Molecular Ion [M]⁺: m/z 130. Top Peak: m/z 101. Second Highest: m/z 99. Third Highest: m/z 67. | [4] |
Role in Organic Synthesis: A Protecting Group Strategy
The primary application of this compound in drug development and complex molecule synthesis is as a protecting group for the cyclopentanone carbonyl functional group.[2][3] Carbonyls are susceptible to attack by nucleophiles, such as Grignard reagents and hydrides.[2] By converting the ketone to a dimethyl ketal, its reactivity is masked, allowing for chemical transformations to be carried out on other parts of the molecule.[3] The ketal is stable under basic and nucleophilic conditions and can be readily removed (deprotected) by treatment with aqueous acid to regenerate the ketone.[2][12]
Mechanism of Ketal Formation and Deprotection
The formation of this compound from cyclopentanone is an acid-catalyzed process. The acid protonates the carbonyl oxygen, activating the carbonyl carbon towards nucleophilic attack by methanol (B129727). This is followed by a second methanol addition and elimination of water to form the stable ketal.[12][13] The deprotection is the reverse of this process, initiated by protonation of a methoxy (B1213986) group, leading to the elimination of methanol and subsequent attack by water.[12]
Caption: Acid-catalyzed mechanism for ketal formation and hydrolysis.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis and deprotection of this compound. These protocols are based on established methodologies in organic synthesis.
Synthesis of this compound
This procedure describes the formation of the dimethyl ketal from cyclopentanone using trimethyl orthoformate as both a reagent and a water scavenger.[12][13]
Materials:
-
Cyclopentanone
-
Trimethyl orthoformate
-
Methanol (anhydrous)
-
p-Toluenesulfonic acid (p-TsOH) or other acid catalyst
-
Anhydrous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
To a stirred solution of cyclopentanone (1.0 eq) in anhydrous methanol, add trimethyl orthoformate (1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.01 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding anhydrous sodium bicarbonate and stir for 15 minutes.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation to yield pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Deprotection of this compound
This protocol describes the hydrolysis of the ketal to regenerate the ketone using aqueous acid. The example is adapted from the total synthesis of (+)-coronafacic acid.[14]
Materials:
-
This compound derivative (substrate)
-
Aqueous hydrochloric acid (e.g., 20%)
-
Ethyl acetate
-
Magnesium sulfate
-
Water
Procedure:
-
Dissolve the this compound-containing substrate in a suitable solvent.
-
Add aqueous hydrochloric acid (20%).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4 hours).[14]
-
Cool the solution to room temperature and partition between water and ethyl acetate.[14]
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[14]
-
The crude product can be purified by column chromatography to yield the deprotected cyclopentanone derivative.[14]
Application in Drug Development: Total Synthesis of (+)-Coronafacic Acid
A practical application of a cyclopentanone ketal protecting group is demonstrated in the enantioselective total synthesis of (+)-coronafacic acid, a phytotoxin component.[4][14] In this synthesis, a bicyclic ketone intermediate is protected as a ketal to allow for subsequent chemical transformations on other parts of the molecule.[14]
In the synthesis by Jung and co-workers, the ketal-protected coronafacic methyl ester (compound 13 in their scheme) is synthesized.[14] The final step of the synthesis involves the simultaneous deprotection of the ketal and hydrolysis of the methyl ester.[14] This is achieved by refluxing the protected intermediate with aqueous hydrochloric acid to yield the natural product, (+)-coronafacic acid (5 ).[14] This example highlights the utility of the ketal as a robust protecting group that can be removed under conditions that also effect another desired transformation, thereby increasing the efficiency of the synthesis.
Caption: Final deprotection step in the total synthesis of (+)-coronafacic acid.[14]
Conclusion
This compound is a valuable reagent in organic synthesis, primarily serving as a stable and reliable protecting group for the cyclopentanone carbonyl. Its ease of formation and removal, coupled with its stability to a wide range of reagents, makes it an important tool for multi-step syntheses of complex molecules, including natural products relevant to drug discovery. The protocols and data presented in this guide are intended to provide researchers with the necessary information for the effective utilization of this compound in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 4. Synthesis of (+)-coronafacic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. Khan Academy [khanacademy.org]
- 8. rsc.org [rsc.org]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. surendranathcollege.ac.in [surendranathcollege.ac.in]
- 11. srd.nist.gov [srd.nist.gov]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. Collection - Synthesis of (+)-Coronafacic Acid - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 14. Synthesis of (+)-Coronafacic Acid - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Cyclopentanone Dimethyl Ketal
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentanone (B42830) dimethyl ketal, also known as 2,2-dimethoxycyclopentane, is a valuable protecting group for the carbonyl functionality of cyclopentanone in multi-step organic syntheses. Its stability under neutral and basic conditions, coupled with its facile deprotection under acidic conditions, makes it an essential tool for chemists. This technical guide provides a comprehensive overview of the synthesis of cyclopentanone dimethyl ketal, including a detailed experimental protocol. Furthermore, it outlines the key characterization techniques and expected analytical data for this compound.
Introduction
In the realm of organic synthesis, particularly in the development of complex molecules such as pharmaceuticals, the selective protection and deprotection of functional groups is of paramount importance. Ketones, being susceptible to nucleophilic attack, often require protection to prevent unwanted side reactions. The formation of a ketal, specifically a dimethyl ketal from the reaction of a ketone with methanol (B129727), is a common and effective strategy. This guide focuses on the synthesis and characterization of cyclopentanone dimethyl ketal, a frequently utilized protected form of cyclopentanone.
Synthesis of Cyclopentanone Dimethyl Ketal
The synthesis of cyclopentanone dimethyl ketal proceeds via an acid-catalyzed nucleophilic addition of two equivalents of methanol to the carbonyl group of cyclopentanone. The reaction is an equilibrium process, and to drive it towards the formation of the ketal, the water generated as a byproduct must be removed.
Reaction Mechanism
The formation of the dimethyl ketal occurs in a stepwise manner:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of cyclopentanone, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon.
-
Deprotonation: A base (such as another molecule of methanol) removes a proton from the attacking oxygen, forming a hemiketal.
-
Protonation of the Hydroxyl Group: The hydroxyl group of the hemiketal is protonated by the acid catalyst, forming a good leaving group (water).
-
Elimination of Water: The departure of a water molecule is facilitated by the lone pair of electrons on the adjacent methoxy (B1213986) group, leading to the formation of a resonance-stabilized oxonium ion.
-
Second Nucleophilic Attack: A second molecule of methanol attacks the electrophilic carbon of the oxonium ion.
-
Final Deprotonation: Deprotonation of the resulting intermediate yields the cyclopentanone dimethyl ketal and regenerates the acid catalyst.
Experimental Protocol
This protocol is a representative procedure for the synthesis of cyclopentanone dimethyl ketal.
Materials:
-
Cyclopentanone
-
Methanol (anhydrous)
-
Trimethyl orthoformate (optional, as a dehydrating agent)
-
Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), sulfuric acid, or a strongly acidic ion-exchange resin)
-
Anhydrous sodium bicarbonate or saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Diethyl ether or other suitable extraction solvent
-
Brine solution
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus (if not using a chemical dehydrating agent)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (and a Dean-Stark trap if used), add cyclopentanone (1.0 eq).
-
Add a significant excess of anhydrous methanol (10-20 eq). The large excess of methanol helps to drive the equilibrium towards the product.
-
Add a catalytic amount of an acid catalyst (e.g., 0.01-0.05 eq of p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux with vigorous stirring. If using a Dean-Stark apparatus, water will be collected as an azeotrope with the solvent. If using a chemical dehydrating agent like trimethyl orthoformate (1.1-1.2 eq), it will react with the water formed.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the cyclopentanone is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid catalyst by adding a small amount of a weak base, such as anhydrous sodium bicarbonate, or by washing with a saturated sodium bicarbonate solution.
-
Remove the excess methanol using a rotary evaporator.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude cyclopentanone dimethyl ketal by fractional distillation under reduced pressure.
Quantitative Data
The yield of cyclopentanone dimethyl ketal can vary depending on the specific reaction conditions, including the catalyst used, the efficiency of water removal, and the purification method.
| Parameter | Value | Reference |
| Typical Yield | 70-90% | General expectation for ketalization reactions |
Characterization of Cyclopentanone Dimethyl Ketal
The structure and purity of the synthesized cyclopentanone dimethyl ketal are confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
¹H NMR (Proton NMR): The ¹H NMR spectrum of cyclopentanone dimethyl ketal is expected to show two main signals:
-
A singlet corresponding to the six protons of the two equivalent methoxy groups (-OCH₃).
-
Multiplets corresponding to the eight protons of the cyclopentane (B165970) ring. Due to the symmetry of the molecule, the protons on carbons 3 and 5, and on carbons 4, will be chemically equivalent.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information about the carbon skeleton:
-
A signal for the quaternary ketal carbon (C-2).
-
A signal for the two equivalent methoxy carbons (-OCH₃).
-
Signals for the carbons of the cyclopentane ring. Due to symmetry, carbons 3 and 5, and carbon 4 will be equivalent.
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OCH₃ | 3.1 - 3.3 | Singlet | 6H |
| -CH₂- (ring) | 1.6 - 1.9 | Multiplet | 8H |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |
| C-2 (ketal carbon) | 108 - 112 |
| -OCH₃ | 48 - 52 |
| C-3, C-5 | 35 - 39 |
| C-4 | 22 - 26 |
Note: These are predicted chemical shifts based on typical values for similar structures and may vary slightly depending on the solvent and instrument used.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key feature in the IR spectrum of cyclopentanone dimethyl ketal is the absence of the strong carbonyl (C=O) stretching absorption that is characteristic of the starting material, cyclopentanone (typically around 1740 cm⁻¹). Instead, the spectrum will be dominated by C-O and C-H stretching and bending vibrations.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C-O (ether) | 1050 - 1150 (strong) |
| C-H (sp³) | 2850 - 3000 |
| C-H bending | 1350 - 1480 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For cyclopentanone dimethyl ketal (C₇H₁₄O₂), the expected molecular weight is approximately 130.19 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z = 130. Common fragmentation patterns for ketals involve the loss of a methoxy group (-OCH₃) or methanol (CH₃OH).
| m/z | Possible Fragment |
| 130 | [M]⁺ |
| 99 | [M - OCH₃]⁺ |
| 98 | [M - CH₃OH]⁺ |
Signaling Pathways and Biological Activity
Cyclopentanone dimethyl ketal is primarily used as a synthetic intermediate and a protecting group. To date, there is no significant body of research indicating its involvement in specific biological signaling pathways or notable biological activity. Its utility lies in its chemical stability and its role in facilitating the synthesis of more complex, biologically active molecules.
Experimental and Logical Workflows
Synthesis Workflow
The general workflow for the synthesis and purification of cyclopentanone dimethyl ketal can be visualized as follows:
Caption: General workflow for the synthesis and purification of cyclopentanone dimethyl ketal.
Logical Relationship of Ketal Formation
The formation of a ketal is a reversible, equilibrium-driven process. The key logical relationship for a successful synthesis is the manipulation of this equilibrium.
Caption: Logical relationship for driving the equilibrium towards ketal formation.
Conclusion
The synthesis of cyclopentanone dimethyl ketal is a straightforward yet crucial procedure in organic synthesis, providing an effective means to protect the carbonyl group of cyclopentanone. The success of the synthesis relies on the effective removal of water to drive the reaction equilibrium to favor the product. Characterization of the final product is readily achieved through standard spectroscopic techniques, with the absence of a carbonyl stretch in the IR spectrum and the appearance of characteristic methoxy signals in the NMR spectra serving as key indicators of successful ketal formation. This guide provides the essential technical information for researchers and scientists to confidently synthesize and characterize this important synthetic intermediate.
Spectroscopic Profile of 1,1-Dimethoxycyclopentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,1-Dimethoxycyclopentane (CAS No. 931-94-2), a key building block and protecting group in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.
Chemical Structure
The chemical structure of this compound is presented below, illustrating the arrangement of atoms within the molecule.
Caption: Chemical structure of this compound.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, sourced from the Spectral Database for Organic Compounds (SDBS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.15 | s | 6H | 2 x -OCH₃ |
| 1.65 - 1.75 | m | 4H | 2 x -CH₂- (adjacent to C(OCH₃)₂) |
| 1.50 - 1.60 | m | 4H | 2 x -CH₂- (beta to C(OCH₃)₂) |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 109.5 | C | C(OCH₃)₂ |
| 48.5 | CH₃ | 2 x -OCH₃ |
| 37.0 | CH₂ | 2 x -CH₂- (adjacent to C(OCH₃)₂) |
| 23.5 | CH₂ | 2 x -CH₂- (beta to C(OCH₃)₂) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950 - 2850 | Strong | C-H stretch (alkane) |
| 1470 - 1440 | Medium | C-H bend (alkane) |
| 1150 - 1085 | Strong | C-O stretch (acetal) |
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrum
| m/z | Relative Intensity (%) | Assignment |
| 129 | 5 | [M-H]⁺ |
| 99 | 100 | [M-OCH₃]⁺ |
| 71 | 30 | [C₅H₇O]⁺ |
| 43 | 40 | [C₃H₇]⁺ |
Experimental Protocols
The spectroscopic data presented in this guide were obtained using standard analytical techniques. The general methodologies are outlined below.
NMR Spectroscopy
-
Sample Preparation : A small quantity of this compound was dissolved in a deuterated solvent (typically CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition : ¹H and ¹³C NMR spectra were acquired on a Fourier Transform NMR spectrometer. For ¹H NMR, the instrument was typically operated at a frequency of 90 MHz. For ¹³C NMR, a frequency of 22.5 MHz was commonly used.
-
Referencing : Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
IR Spectroscopy
-
Sample Preparation : A thin film of neat liquid this compound was prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Data Acquisition : The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum was acquired prior to the sample scan to correct for atmospheric and instrumental interferences.
-
Data Presentation : The spectrum is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry
-
Sample Introduction : The volatile liquid sample was introduced into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.
-
Ionization : Electron Ionization (EI) was employed, with an electron energy of 70 eV.
-
Mass Analysis : The resulting ions were separated based on their mass-to-charge ratio (m/z) by a magnetic sector or quadrupole mass analyzer.
-
Detection : The ion abundance was measured, and the data is presented as a mass spectrum, a plot of relative intensity versus m/z.
Workflow for Spectroscopic Analysis
The logical workflow for the spectroscopic analysis of an organic compound such as this compound is depicted in the following diagram.
Caption: A generalized workflow for spectroscopic analysis.
This guide provides essential spectroscopic data and methodologies for this compound, serving as a valuable resource for its application in synthetic chemistry and drug development. The presented data facilitates the unambiguous identification and characterization of this important chemical compound.
Molecular structure and formula of 1,1-Dimethoxycyclopentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, formula, and key properties of 1,1-dimethoxycyclopentane. It includes detailed information on its synthesis, spectroscopic characterization, and physical properties, presented in a format tailored for scientific and research applications.
Molecular Structure and Identification
This compound, also known as cyclopentanone (B42830) dimethyl acetal (B89532), is a cyclic acetal. Its structure consists of a five-membered cyclopentane (B165970) ring where the carbonyl carbon of the parent ketone (cyclopentanone) has been converted into an acetal functional group by the addition of two methoxy (B1213986) groups.
-
Molecular Formula: C₇H₁₄O₂[1]
-
IUPAC Name: this compound[2]
-
CAS Number: 931-94-2
-
Synonyms: Cyclopentanone dimethyl ketal
Physicochemical Properties
This compound is a colorless to almost colorless clear liquid at room temperature. A summary of its key quantitative physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 130.19 g/mol | |
| Boiling Point | 140 °C | [1] |
| Density | 0.95 g/cm³ (at 20/20 °C) | |
| Refractive Index | 1.42 | |
| Flash Point | 27.1 °C | [1] |
| Vapor Pressure | 9.25 mmHg at 25°C | [1] |
| LogP | 1.54950 | [1] |
| Physical State | Liquid (at 20 °C) |
Synthesis of this compound
The most common method for the synthesis of this compound is the acid-catalyzed acetalization of cyclopentanone. This reaction can be carried out using either an excess of methanol (B129727) or, more efficiently, with trimethyl orthoformate, which also acts as a dehydrating agent to drive the reaction to completion.
General Reaction Scheme
Caption: Synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is based on a well-established procedure for the synthesis of similar acetals.[3]
Materials:
-
Cyclopentanone
-
Trimethyl orthoformate
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (or other acid catalyst like p-toluenesulfonic acid)
-
Sodium bicarbonate (solid)
-
Anhydrous sodium sulfate
-
Dichloromethane (B109758) (or other suitable solvent for extraction)
Procedure:
-
To a stirred solution of cyclopentanone (1.0 eq) in anhydrous methanol, add trimethyl orthoformate (1.2 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, the reaction is quenched by the careful addition of solid sodium bicarbonate until the acid is neutralized.
-
The mixture is filtered, and the solvent is removed under reduced pressure.
-
The residue is dissolved in dichloromethane and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification of this compound can be achieved by distillation under reduced pressure.
Spectroscopic Characterization
The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the six protons of the two equivalent methoxy groups (-OCH₃) and multiplets for the eight protons of the cyclopentane ring.
-
¹³C NMR: The carbon NMR spectrum should exhibit a signal for the quaternary acetal carbon (C(OCH₃)₂), a signal for the two equivalent methoxy carbons (-OCH₃), and signals for the carbons of the cyclopentane ring.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the absence of a strong carbonyl (C=O) absorption band (typically around 1715 cm⁻¹ for cyclopentanone) and the presence of strong C-O stretching bands characteristic of acetals, typically in the region of 1200-1000 cm⁻¹.
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is available in the NIST WebBook.[4][5] The fragmentation pattern would be expected to show a molecular ion peak (M⁺) and characteristic fragments resulting from the loss of methoxy groups or parts of the cyclopentane ring.
Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the characterization of synthesized this compound.
Caption: Characterization workflow for this compound.
Solubility
Safety Information
This compound is a flammable liquid and vapor.[2] Appropriate safety precautions, including working in a well-ventilated area and avoiding sources of ignition, should be taken when handling this compound. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
References
Reaction mechanisms involving 1,1-Dimethoxycyclopentane
An In-depth Technical Guide to the Reaction Mechanisms of 1,1-Dimethoxycyclopentane
Introduction
This compound, also known as cyclopentanone (B42830) dimethyl ketal, is a vital organic compound with the chemical formula C₇H₁₄O₂.[1][2] It is a colorless liquid at room temperature, recognized for its role as a versatile building block and, most critically, as a protecting group for the cyclopentanone carbonyl functionality in multi-step organic synthesis.[1][3] The conversion of the cyclopentanone carbonyl group into a dimethyl ketal renders it inert to a wide array of nucleophilic and basic reaction conditions.[1] This protective strategy is paramount in the synthesis of complex molecules, including natural products and pharmaceuticals like Quinbolone and mycolactones, where selective chemical manipulation of other functional groups is required.[1] The ketal can be readily removed (deprotected) via acid-catalyzed hydrolysis to regenerate the original ketone.[1] This guide provides a detailed examination of the core reaction mechanisms involving this compound, complete with experimental protocols, quantitative data, and mechanistic diagrams for researchers, scientists, and professionals in drug development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄O₂ | [2][4][5] |
| Molecular Weight | 130.19 g/mol | [1][2][3] |
| CAS Number | 931-94-2 | [2] |
| Appearance | Colorless to almost colorless clear liquid | [1][3] |
| Boiling Point | 140 °C | [1][6] |
| Density | 0.95 g/cm³ | [1][7] |
| Refractive Index | 1.42 - 1.43 | [1][7] |
| Flash Point | 27.1 °C | [7] |
Core Reaction Mechanisms
The principal reactions involving this compound are its formation (ketalization) from cyclopentanone and its cleavage (hydrolysis) back to the parent ketone. These acid-catalyzed processes are reversible and central to its application as a protecting group.
Ketalization: Synthesis of this compound
The formation of this compound is an acid-catalyzed nucleophilic addition reaction between cyclopentanone and two equivalents of methanol (B129727). The reaction is reversible, and to drive the equilibrium toward the product, the water generated must be removed.[1]
Mechanism: The reaction proceeds through several key steps:
-
Protonation of Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of cyclopentanone, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to a base (e.g., another methanol molecule), forming a hemiacetal.
-
Protonation of Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).
-
Elimination of Water: The departure of a water molecule results in the formation of a resonance-stabilized oxocarbenium ion.[1]
-
Second Nucleophilic Attack: A second molecule of methanol attacks the oxocarbenium ion.
-
Deprotonation: The final deprotonation step yields the this compound ketal and regenerates the acid catalyst.
Hydrolysis: Deprotection to Cyclopentanone
The hydrolysis of this compound is the reverse of ketalization and is used to deprotect the carbonyl group. This reaction is also acid-catalyzed and requires the presence of excess water to shift the equilibrium towards the reactants (cyclopentanone and methanol).[1][8]
Mechanism: The mechanism mirrors the reverse of the formation pathway:
-
Protonation of Methoxy (B1213986) Oxygen: An acid catalyst protonates one of the methoxy groups, converting it into a good leaving group (methanol).[1][8]
-
Elimination of Methanol: The protonated methoxy group departs as methanol, generating a resonance-stabilized oxocarbenium ion.[1]
-
Nucleophilic Attack by Water: A water molecule attacks the electrophilic oxocarbenium ion.
-
Deprotonation: A proton is transferred to a base, forming a hemiacetal.
-
Protonation of Second Methoxy Group: The remaining methoxy group is protonated.
-
Elimination of Methanol: The second molecule of methanol is eliminated, forming a protonated ketone.
-
Final Deprotonation: Deprotonation yields cyclopentanone and regenerates the acid catalyst.[8]
Transketalization
Transketalization is an acid-catalyzed equilibrium process where this compound can exchange its methoxy groups with other alcohols, typically diols, to form cyclic ketals.[1] This reaction is also driven by the removal of a volatile byproduct, in this case, methanol.
Quantitative Data Summary
Table 2: Illustrative Ketalization Yields of Cyclohexanone (B45756) with Methanol
| Catalyst | Reaction Time (h) | Yield (%) | Notes |
| CeMg-Y Zeolite | 1 | 66.7 | Reaction reaches equilibrium within 60 minutes.[9] |
| CeMg-Y Zeolite | 50 | 80.5 | Slight increase in yield over extended time.[9] |
| K-10 Montmorillonite | 1 | ~69.8 | Similar initial yield to CeMg-Y.[9] |
| 0.1 mol % HCl | 12 | 93 (GC) | Reaction with trimethyl orthoformate at ambient temp.[10] |
Experimental Protocols
Protocol 1: General Procedure for Ketalization of Cyclopentanone
This protocol describes a general method for the synthesis of this compound using an acid catalyst and a dehydrating agent.
Materials:
-
Cyclopentanone
-
Methanol (anhydrous)
-
Trimethyl orthoformate (or a Dean-Stark apparatus with toluene)
-
Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH) or concentrated HCl)
-
Sodium bicarbonate (or other weak base for neutralization)
-
Anhydrous sodium sulfate (B86663) (or magnesium sulfate) for drying
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add cyclopentanone (1.0 eq) and a large excess of anhydrous methanol (e.g., 10-20 eq).
-
Add trimethyl orthoformate (1.2-1.5 eq) which acts as both a reagent and a water scavenger.[1][11] Alternatively, use an azeotropic solvent like toluene (B28343) and a Dean-Stark trap to physically remove water.[1][12]
-
Add a catalytic amount of an acid catalyst (e.g., 0.01-0.1 eq of p-TsOH or a few drops of concentrated HCl).[10][11]
-
Stir the mixture at room temperature or gently reflux (if using a Dean-Stark trap) and monitor the reaction progress using GC or TLC.[9][10]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a weak base (e.g., saturated sodium bicarbonate solution) until the mixture is neutral or slightly basic.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
If necessary, extract the product with an organic solvent like diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purify the crude product by distillation under reduced pressure to obtain pure this compound.[11]
Protocol 2: General Procedure for Acid-Catalyzed Hydrolysis (Deprotection)
This protocol outlines the deprotection of this compound back to cyclopentanone.
Materials:
-
This compound
-
Water
-
Aqueous acid solution (e.g., 1M HCl or dilute H₂SO₄)
-
Organic solvent for extraction (e.g., dichloromethane (B109758) or diethyl ether)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (or magnesium sulfate)
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent like acetone (B3395972) or THF.
-
Add an excess of aqueous acid (e.g., 1M HCl). The use of a large excess of water drives the equilibrium toward the hydrolysis products.[8]
-
Stir the mixture at room temperature. The reaction is typically rapid.
-
Monitor the disappearance of the starting material by GC or TLC.
-
Upon completion, neutralize the acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the cyclopentanone product with an organic solvent (e.g., 2-3 times with diethyl ether).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent via rotary evaporation to yield the crude cyclopentanone, which can be further purified by distillation if necessary.
Role in Synthetic Strategy: A Protecting Group
The primary application of this compound chemistry is the protection of the cyclopentanone carbonyl group. Ketals are stable under basic, nucleophilic, and reductive conditions, which allows for selective transformations at other functional groups within a complex molecule.[1] For instance, a molecule containing both a ketone and an ester can be selectively reduced at the ester using LiAlH₄ after the ketone is protected as a ketal.
Reactions with strong nucleophiles like Grignard reagents typically do not affect the ketal group under standard conditions.[13][14] The Grignard reagent will selectively react with other electrophilic centers, such as esters or halides, leaving the protected carbonyl untouched. The ketone is then regenerated in a final acidic workup step.
Safety and Handling
This compound is a highly flammable liquid and vapor.[1][2] It should be handled with care in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources. Use of non-sparking tools and precautionary measures against static discharge are recommended. It may cause serious eye damage and can be harmful if swallowed.[2] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn during handling. Store in a tightly closed container in a cool, well-ventilated place.
References
- 1. This compound|Cyclopentanone Dimethylketal [benchchem.com]
- 2. 1,1-Dimethoxy-cyclopentane | C7H14O2 | CID 523052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound [webbook.nist.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound | 931-94-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. lookchem.com [lookchem.com]
- 8. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US5399778A - Process for the preparation of ketals - Google Patents [patents.google.com]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Stability and Reactivity of 1,1-Dimethoxycyclopentane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical stability and reactivity of 1,1-dimethoxycyclopentane (CAS 931-94-2). As a valuable ketal and protecting group in organic synthesis, a thorough understanding of its properties is crucial for its effective application in research and development, particularly in the synthesis of complex molecules and active pharmaceutical ingredients. This document consolidates available data on its physical and chemical properties, stability under various conditions, and key reactions such as hydrolysis, oxidation, and thermal decomposition. Detailed experimental protocols for its synthesis and primary reactions are provided, alongside visualizations of key chemical pathways to facilitate a deeper understanding of its behavior.
Introduction
This compound, also known as cyclopentanone (B42830) dimethyl ketal, is a cyclic ketal with the chemical formula C₇H₁₄O₂.[1][2] It is a colorless to almost colorless clear liquid at room temperature.[2][3] Its primary utility in organic chemistry stems from its function as a protecting group for the carbonyl moiety of cyclopentanone. This protection strategy is essential in multi-step syntheses where the reactivity of a ketone needs to be temporarily masked to allow for selective transformations at other sites within a molecule. The stability of the ketal functional group under specific conditions, and the ability to deprotect it efficiently, are key to its successful application. This guide delves into the specifics of its stability and reactivity, providing a foundational resource for chemists in academia and industry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its safe handling, storage, and application in experimental setups.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₄O₂ | [1][2] |
| Molecular Weight | 130.19 g/mol | [1][2] |
| CAS Number | 931-94-2 | [1][2] |
| Appearance | Colorless to almost colorless clear liquid | [2][3] |
| Boiling Point | 140 °C | [1] |
| Density | 0.95 g/cm³ | [1] |
| Refractive Index | 1.42 | [1] |
| Purity (typical) | >96.0% (GC) | [2][3] |
Stability Profile
The stability of this compound is highly dependent on the chemical environment, particularly the pH.
pH Stability
Like other acetals and ketals, this compound exhibits high stability under neutral and basic conditions. This stability allows for its use as a protecting group in reactions involving strong bases, nucleophiles, and hydrides.
However, it is highly susceptible to hydrolysis under acidic conditions. The acid-catalyzed cleavage of the ketal regenerates the parent carbonyl compound, cyclopentanone, and methanol (B129727). This reactivity is fundamental to its role as a protecting group, as the deprotection step is typically achieved by treatment with aqueous acid. The rate of hydrolysis is significantly influenced by the pH of the medium, with faster decomposition observed at lower pH values.
Thermal Stability
Table 2: Arrhenius Parameters for the Thermal Decomposition of 1,1-Dimethoxycyclohexane (as an analogue)
| Parameter | Value | Units | Reference |
| Log(A) | 13.82 ± 0.07 | s⁻¹ | [4] |
| Activation Energy (Ea) | 193.9 ± 1.0 | kJ mol⁻¹ | [4] |
Note: This data is for a close structural analog and should be used as an estimation for the thermal behavior of this compound.
Oxidative Stability
Ketals are generally resistant to oxidation under mild conditions. However, strong oxidizing agents under vigorous conditions can lead to the cleavage of the C-O bonds. Specific studies on the oxidation of this compound are limited. In general, the oxidation of the parent ketone, cyclopentanone, with strong oxidizing agents can lead to ring-opening and the formation of dicarboxylic acids.
Reactivity and Key Transformations
The reactivity of this compound is dominated by the chemistry of the ketal functional group.
Hydrolysis (Deprotection)
The most significant reaction of this compound is its acid-catalyzed hydrolysis to yield cyclopentanone and methanol. This reaction is the basis for its removal as a protecting group. The mechanism involves the protonation of one of the methoxy (B1213986) groups, followed by the departure of methanol to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water and deprotonation yields a hemiacetal, which further hydrolyzes to the ketone.
The kinetics of ketal hydrolysis are influenced by the stability of the carbocation intermediate. Ketals derived from ketones, such as this compound, hydrolyze faster than acetals derived from aldehydes due to the formation of a more stable tertiary oxocarbenium ion.[1]
References
A Technical Guide to 1,1-Dimethoxycyclopentane for Researchers and Drug Development Professionals
Introduction: 1,1-Dimethoxycyclopentane, also known as Cyclopentanone (B42830) Dimethyl Ketal, is a valuable reagent in organic synthesis. Functioning as a protected form of cyclopentanone, it serves as a key building block in the synthesis of more complex molecules, particularly within the pharmaceutical and materials science sectors. Its primary utility lies in its role as a protecting group for the ketone functional group of cyclopentanone, allowing for selective reactions at other sites of a molecule. This guide provides an in-depth overview of its commercial availability, key properties, and practical applications for professionals in research and development.
Commercial Availability and Suppliers
This compound is readily available from a variety of major chemical suppliers, ensuring a stable supply chain for research and manufacturing purposes. It is typically offered in differing grades of purity and quantities, ranging from milliliters for laboratory research to larger quantities for bulk manufacturing. Key suppliers include TCI Chemicals, American Custom Chemicals Corporation, and AK Scientific.[1] These suppliers provide the compound with purities generally ranging from 95% to over 96% (GC).[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 931-94-2 | [3][4] |
| Molecular Formula | C₇H₁₄O₂ | [1][2][3] |
| Molecular Weight | 130.19 g/mol | [2][3][5] |
| Appearance | Colorless to Almost Colorless Clear Liquid | [2] |
| Boiling Point | 140 °C | [1][3] |
| Density | 0.95 g/cm³ | [1] |
| Refractive Index | 1.43 | [1] |
| Flash Point | 27.1 °C | [1] |
| UN Number | 3271 | [3][6] |
Table 2: Comparison of Commercial Offerings
| Supplier | Purity Specification | Available Quantities |
| TCI (Tokyo Chemical Industry) | >96.0% (GC) | 1mL, 5mL |
| American Custom Chemicals Corp. | 95.00% | 10g |
| AK Scientific | Not specified | 1mL |
Disclaimer: Availability and specifications are subject to change. Please refer to the suppliers' websites for the most current information.
Applications in Synthesis
The principal application of this compound is as a protecting group for the carbonyl group of cyclopentanone. This protection strategy is crucial in multi-step syntheses where the ketone functionality would otherwise interfere with reagents intended for other parts of the molecule. The dimethyl acetal (B89532) is stable under neutral or basic conditions but can be readily removed under acidic conditions to regenerate the parent ketone.
Beyond its role as a protecting group, it can undergo specific reactions. For instance, it can react with trimethylsilane (B1584522) in the presence of trimethylsilyl (B98337) triflate to form the corresponding ether.[7] It is also capable of undergoing propargylation and allylation in the presence of indium to yield homoallylic or homopropargylic alcohols.[7]
Experimental Protocols
Protocol: Acid-Catalyzed Deprotection of this compound to Yield Cyclopentanone
This protocol outlines a general method for the hydrolytic cleavage of the dimethyl acetal to regenerate cyclopentanone, a common step in synthetic workflows.
Materials:
-
This compound
-
Deionized Water
-
2M Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (Saturated Solution)
-
Anhydrous Magnesium Sulfate
-
Organic solvent for extraction (e.g., Diethyl ether or Dichloromethane)
-
Thin Layer Chromatography (TLC) plate (Silica gel)
-
Appropriate solvent system for TLC (e.g., 10% Ethyl Acetate in Hexane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in a 9:1 mixture of acetone and water.
-
Acid Addition: While stirring at room temperature, add a catalytic amount of 2M hydrochloric acid (approximately 2-5 mol%).
-
Reaction Monitoring: Monitor the reaction's progress by TLC.[8] Spot the reaction mixture against the starting material. The disappearance of the starting material spot and the appearance of a new, more polar spot (corresponding to cyclopentanone) indicates the reaction is proceeding.
-
Work-up: Once the reaction is complete, quench the acid by adding a saturated solution of sodium bicarbonate until the bubbling ceases and the pH is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like diethyl ether (3 x 20 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.
-
Solvent Removal: Remove the solvent using a rotary evaporator to yield the crude cyclopentanone product.
-
Purification (if necessary): The crude product can be purified further by distillation if required.
Logical Workflow for Procurement and Utilization
For researchers, the process from identifying the need for a chemical to its final use involves several critical steps. The following diagram illustrates a typical workflow for procuring and utilizing a reagent like this compound in a research and development environment.
Caption: A logical workflow for the procurement and utilization of a chemical reagent.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. 1,1-Dimethoxy-cyclopentane | C7H14O2 | CID 523052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound 96.0+%, TCI America 1 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 7. calpaclab.com [calpaclab.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Safe Handling of 1,1-Dimethoxycyclopentane
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for 1,1-Dimethoxycyclopentane (CAS No. 931-94-2). The information is compiled from multiple safety data sheets and chemical databases to ensure a thorough understanding of the substance's properties and associated hazards. This guide is intended for laboratory personnel and professionals who handle this chemical.
Section 1: Chemical Identification
-
IUPAC Name: this compound[1]
-
Synonyms: Cyclopentanone Dimethylketal, Cyclopentanone dimethyl acetal[1][2][3]
-
Appearance: Colorless to almost colorless clear liquid[2][3][5]
Section 2: Physical and Chemical Properties
The physical and chemical properties of this compound are crucial for understanding its behavior and potential hazards under various laboratory conditions.
| Property | Value | Source |
| Molecular Weight | 130.18 g/mol | [1] |
| Purity | >96.0% (GC) | [2][3] |
| Enthalpy of Vaporization | 44.50 ± 0.30 kJ/mol | [8] |
| Enthalpy of Formation (Liquid) | -444.00 ± 1.00 kJ/mol | [8] |
| Octanol/Water Partition Coeff. | 1.550 (logP) | [8] |
Section 3: Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS).[1] It is a highly flammable liquid and vapor, is harmful if swallowed, and causes serious eye damage.[1]
| Hazard Class | GHS Category | Hazard Statement |
| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor[1][2] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[1] |
The following diagram illustrates the hazard communication workflow, from GHS pictograms to the corresponding hazard statements and essential precautionary measures.
Caption: GHS Hazard Communication Workflow for this compound.
Section 4: Handling and Storage
Precautions for Safe Handling
Proper handling techniques are essential to minimize exposure and prevent accidents.
-
Avoid contact with skin, eyes, and clothing.[9]
-
Ensure adequate ventilation, preferably with local exhaust.[4][9]
-
Keep away from all sources of ignition, including heat, sparks, and open flames.[9][10] No smoking.[9]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[2]
-
Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.[2][9]
Conditions for Safe Storage
-
Store in a cool, well-ventilated place.[5]
-
Store away from incompatible materials such as oxidizing agents.[5]
Section 5: Exposure Controls and Personal Protection
Engineering Controls
-
Use adequate ventilation to keep airborne concentrations low. Ensure eyewash stations and safety showers are close to the workstation.[11]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical. The following flowchart provides guidance on selecting PPE based on the handling task.
Caption: Personal Protective Equipment (PPE) Selection Flowchart.
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[11]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4][11]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.
Section 6: First-Aid Measures
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Get medical advice if you feel unwell.[9]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[2] If skin irritation occurs, get medical advice.[9]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] Get medical attention.[9]
-
If Swallowed: Rinse mouth.[9] Call a POISON CENTER or doctor if you feel unwell.[11]
Section 7: Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide (CO₂).[9][12]
-
Specific Hazards: The product is a highly flammable liquid and vapor.[1][2][5][10] Vapors can accumulate in low areas and may form explosive concentrations.[12] Thermal decomposition can lead to the release of irritating gases and vapors, such as carbon monoxide and carbon dioxide.[11]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11][12]
Section 8: Accidental Release Measures
Experimental Protocol for Spill Cleanup
A systematic approach is required to safely manage a spill of this compound.
-
Immediate Isolation and Ventilation:
-
Don Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat or apron. If vapors are significant, use respiratory protection.[4]
-
-
Containment:
-
Prevent the spill from spreading and from entering drains.[9][12]
-
Use a non-combustible absorbent material like sand, earth, or vermiculite (B1170534) to contain the spillage.
-
-
Cleanup and Collection:
-
Collect the spilled material and absorbent into a suitable, sealed container for disposal.[12] Use non-sparking tools for this process.
-
-
Disposal:
-
Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]
-
The following diagram outlines the logical workflow for responding to an accidental spill.
Caption: Logical Workflow for Spill Response Protocol.
Section 9: Stability and Reactivity
-
Reactivity: No specific data is available, but it is expected to be reactive with oxidizing agents.
-
Chemical Stability: Stable under recommended storage conditions.
-
Conditions to Avoid: Heat, flames, sparks, and static discharge.[9]
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide (CO) and carbon dioxide (CO₂).[11]
Section 10: Toxicological Information
-
Acute Oral Toxicity: Classified as harmful if swallowed (Acute Toxicity, Category 4).[1][4]
-
Skin Corrosion/Irritation: May cause skin irritation upon prolonged contact.
-
Serious Eye Damage/Irritation: Causes serious eye damage (Category 1).[1][4] Direct contact can result in irreversible damage.
-
Other Hazards: No other specific toxicological data such as carcinogenicity, mutagenicity, or reproductive toxicity were identified in the provided search results.
References
- 1. 1,1-Dimethoxy-cyclopentane | C7H14O2 | CID 523052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 931-94-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. This compound | 931-94-2 [chemicalbook.com]
- 7. This compound [webbook.nist.gov]
- 8. This compound (CAS 931-94-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. This compound|Cyclopentanone Dimethylketal [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. 1,1-DIMETHOXYCYCLOHEXANE - Safety Data Sheet [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: 1,1-Dimethoxycyclopentane as a Protecting Group for Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the multi-step synthesis of complex organic molecules, such as pharmaceuticals and natural products, the selective transformation of a single functional group in the presence of others is a paramount challenge. Ketones, being highly reactive functional groups, often require temporary masking or "protection" to prevent undesired side reactions. 1,1-Dimethoxycyclopentane, the dimethyl ketal of cyclopentanone (B42830), serves as an effective protecting group for the ketone functionality. This strategy involves the conversion of the reactive carbonyl group into a significantly less reactive ketal. This acetal (B89532) linkage is stable to a wide range of nucleophilic and basic conditions, thereby allowing for chemical modifications at other sites of the molecule. The original ketone can be readily regenerated by acid-catalyzed hydrolysis, a process known as deprotection.
Applications in Organic Synthesis
The use of this compound as a protecting group is a cornerstone in synthetic strategies where the ketone's reactivity would otherwise interfere with desired transformations. Key applications include:
-
Nucleophilic Additions: Protection of a ketone allows for selective nucleophilic attack at other electrophilic centers, such as esters or halides, within the same molecule.
-
Organometallic Reactions: In reactions involving highly basic and nucleophilic organometallic reagents like Grignard or organolithium reagents, protecting the ketone functionality is crucial to prevent their consumption by the carbonyl group.
-
Reductions: The selective reduction of other functional groups, for instance, the reduction of an ester to an alcohol using hydride reagents, can be achieved in the presence of a protected ketone.
-
Base-Mediated Reactions: The stability of the dimethyl ketal under basic conditions permits reactions such as enolate formation and subsequent alkylation at other positions in the molecule without affecting the protected carbonyl.
Experimental Protocols
Protocol 1: Protection of a Ketone as a Dimethyl Ketal
This protocol describes a general procedure for the protection of a ketone, using cyclopentanone as an example, to form this compound. The reaction is typically catalyzed by an acid and driven to completion by the removal of water, often facilitated by the use of trimethyl orthoformate.
Materials:
-
Cyclopentanone
-
Methanol (B129727) (anhydrous)
-
Trimethyl orthoformate
-
p-Toluenesulfonic acid (TsOH) or other acid catalyst (e.g., HCl, H₂SO₄)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
Procedure:
-
To a stirred solution of the ketone (1.0 equivalent) in anhydrous methanol, add trimethyl orthoformate (1.2-1.5 equivalents).
-
Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (0.01-0.05 equivalents).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1 to 12 hours.[1]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the mixture is neutral or slightly basic.
-
Remove the methanol under reduced pressure.
-
Partition the residue between an organic solvent (e.g., diethyl ether) and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude dimethyl ketal.
-
If necessary, purify the product by distillation.
Protocol 2: Deprotection of a Dimethyl Ketal
This protocol outlines a general method for the acid-catalyzed hydrolysis of a dimethyl ketal to regenerate the parent ketone.
Materials:
-
This compound (or other dimethyl ketal)
-
Water
-
Dilute aqueous acid (e.g., 1M HCl, dilute H₂SO₄, or a solution of p-TsOH in acetone/water)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
Procedure:
-
Dissolve the dimethyl ketal (1.0 equivalent) in a mixture of acetone and water.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or a small amount of p-TsOH).
-
Stir the reaction mixture at room temperature. The deprotection is often rapid and can be monitored by TLC or GC.
-
Once the reaction is complete, neutralize the acid by carefully adding a saturated aqueous sodium bicarbonate solution.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., diethyl ether).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected ketone.
-
Purify the product by distillation or chromatography if necessary.
Quantitative Data
The efficiency of dimethyl ketal formation is dependent on the substrate, catalyst, and reaction conditions. The following tables summarize representative data for the protection of various ketones.
| Ketone | Reagents | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Cyclohexanone | CH(OCH₃)₃ | HCl (0.1) | Methanol | 0.5 | >99 (GC) | [ACS Omega 2018, 3, 4974] |
| Acetophenone | CH(OCH₃)₃ | HCl (0.1) | Methanol | 12 | 93 (isolated) | [ACS Omega 2018, 3, 4974] |
| Benzophenone | CH(OCH₃)₃ | HCl (0.1) | Methanol | 24 | 85 (isolated) | [ACS Omega 2018, 3, 4974] |
| Various Aldehydes & Ketones | HC(OMe)₃ | TsOH | Methanol | 1-12 | 91-100 | SynArchive |
Table 1: Conditions for Dimethyl Ketal Protection of Various Ketones.
Deprotection conditions are generally mild, with various acid catalysts being effective.
| Protected Carbonyl | Reagents | Solvent | Time | Yield (%) | Reference |
| 2-Phenyl-1,3-dioxolane | NaBArF₄ (cat.) | Water | 5 min | Quantitative | Synlett, 2007, 283 |
| Various Acetals/Ketals | Er(OTf)₃ (cat.) | Wet Nitromethane | - | High | Synthesis, 2004, 496 |
| Various Acetals/Ketals | I₂ (cat.) | - | Minutes | Excellent | J. Org. Chem. 2004, 69, 8932 |
Table 2: Selected Conditions for the Deprotection of Acetals and Ketals.
Chemoselectivity
A key advantage of using methanol for protection is the potential for chemoselectivity. Aldehydes are generally more reactive towards acetal formation than ketones. This difference in reactivity allows for the selective protection of an aldehyde in the presence of a ketone under carefully controlled conditions.
Visualizations
Reaction Workflows
Caption: General experimental workflow for ketone protection, subsequent reaction, and deprotection.
Signaling Pathways (Reaction Mechanisms)
Caption: Acid-catalyzed mechanism for the formation of a dimethyl ketal.
Caption: Acid-catalyzed mechanism for the hydrolysis of a dimethyl ketal.
References
Acetalization of cyclopentanone using methanol and acid catalyst
Introduction
The protection of carbonyl groups is a fundamental strategy in multi-step organic synthesis, preventing unwanted side reactions. Acetalization, the conversion of a ketone or aldehyde to an acetal (B89532) (or ketal), is one of the most common methods for protecting these functional groups. The resulting acetal is stable under basic and nucleophilic conditions, yet can be easily removed by acid-catalyzed hydrolysis. This application note details the acid-catalyzed acetalization of cyclopentanone (B42830) with methanol (B129727) to form 1,1-dimethoxycyclopentane, a valuable intermediate for researchers, scientists, and drug development professionals.
Reaction Mechanism
The formation of an acetal from a ketone and an alcohol is a reversible, acid-catalyzed process.[1][2] The mechanism involves several key steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of cyclopentanone, significantly increasing the electrophilicity of the carbonyl carbon.[3][4]
-
First Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon.[3][4]
-
Deprotonation: A proton is transferred from the oxonium ion to a base (another methanol molecule), forming a neutral hemiacetal intermediate.[1][3]
-
Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).[1][2]
-
Loss of Water: The protonated hemiacetal eliminates a molecule of water to form a resonance-stabilized oxonium ion.[1][4]
-
Second Nucleophilic Attack: A second molecule of methanol attacks the electrophilic carbon of the oxonium ion.[1][3]
-
Final Deprotonation: The resulting protonated acetal is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.[3]
To drive the equilibrium towards the acetal product, it is common to use a large excess of the alcohol (methanol can be used as the solvent) or to remove the water formed during the reaction.[4][5]
References
Application Notes: Synthesis of Quinbolone using 1,1-Dimethoxycyclopentane
Introduction
Quinbolone (B1678681) is a synthetic anabolic-androgenic steroid (AAS) that was developed as an orally active prodrug of boldenone (B1667361). Unlike many other oral steroids that rely on 17α-alkylation, which is associated with hepatotoxicity, quinbolone utilizes a 17β-cyclopent-1-enyl enol ether linkage to enhance its oral bioavailability.[1] Following oral administration, this enol ether is hydrolyzed in the body to release the active steroid, boldenone. The synthesis of quinbolone is achieved through the reaction of boldenone with 1,1-dimethoxycyclopentane, which serves as a cyclopentanone (B42830) equivalent for the formation of the enol ether. This document provides a detailed protocol for the synthesis of quinbolone, outlining the chemical pathway, experimental procedures, and expected outcomes.
Principle of the Synthesis
The core of the quinbolone synthesis is the acid-catalyzed reaction between the 17β-hydroxyl group of boldenone and this compound. This reaction proceeds via an acetal (B89532) exchange mechanism. Initially, the acid catalyst protonates one of the methoxy (B1213986) groups of this compound, leading to the elimination of methanol (B129727) and the formation of a reactive oxonium ion. The 17β-hydroxyl group of boldenone then acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion. Subsequent elimination of a second molecule of methanol results in the formation of the stable cyclopent-1-enyl enol ether, yielding quinbolone.[1]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis of quinbolone from boldenone.
Materials and Reagents:
-
Boldenone (17β-hydroxyandrosta-1,4-dien-3-one)
-
This compound
-
Anhydrous p-toluenesulfonic acid (PTSA) or other suitable acid catalyst
-
Anhydrous solvent (e.g., dioxane, benzene (B151609), or toluene)
-
Anhydrous sodium bicarbonate
-
Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and heat source (heating mantle)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Analytical equipment for product characterization (NMR, IR, Mass Spectrometer)
Synthetic Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, dissolve boldenone (1.0 equivalent) in a suitable volume of anhydrous solvent (e.g., 10-20 mL per gram of boldenone).
-
Addition of Reagents: To the stirred solution, add this compound (approximately 1.5 to 2.0 equivalents) followed by a catalytic amount of anhydrous p-toluenesulfonic acid (approximately 0.05 to 0.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the boldenone starting material.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a small amount of anhydrous sodium bicarbonate to neutralize the acid catalyst. Stir for 15-20 minutes.
-
Extraction: If a water-immiscible solvent like toluene (B28343) or benzene was used, wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by water and brine. If a water-miscible solvent like dioxane was used, the solvent should be removed under reduced pressure, and the residue redissolved in a water-immiscible solvent (e.g., ethyl acetate) and then subjected to the washing procedure.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent using a rotary evaporator to obtain the crude quinbolone.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford pure quinbolone.
Data Presentation
The following table summarizes the key reactants and expected product information for the synthesis of Quinbolone.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role in Synthesis | Stoichiometric Ratio |
| Boldenone | C₁₉H₂₆O₂ | 286.41 | Starting Material | 1.0 eq |
| This compound | C₇H₁₄O₂ | 130.18 | Reagent | 1.5 - 2.0 eq |
| p-Toluenesulfonic acid | C₇H₈O₃S | 172.20 | Catalyst | 0.05 - 0.1 eq |
| Quinbolone | C₂₄H₃₂O₂ | 352.51 | Product | - |
Expected Analytical Data for Quinbolone:
| Analytical Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the steroid backbone, including the characteristic olefinic protons of the A-ring. Appearance of a new signal for the vinylic proton of the cyclopentenyl group and signals for the cyclopentyl methylene (B1212753) protons. Disappearance of the hydroxyl proton signal from boldenone. |
| ¹³C NMR | Signals consistent with the carbon framework of the steroid. New signals for the enol ether carbons. |
| IR Spectroscopy | Presence of C=O stretching frequency for the α,β-unsaturated ketone in the A-ring. Appearance of a strong C-O stretching band characteristic of the enol ether. Absence of a broad O-H stretching band from the starting material. |
| Mass Spectrometry | Molecular ion peak corresponding to the mass of quinbolone (m/z = 352.51). Fragmentation pattern consistent with the steroidal structure. |
Visualization of the Synthesis Workflow
References
Application of 1,1-Dimethoxycyclopentane in Mycolactone Synthesis: A Protecting Group Strategy
Abstract: This document provides detailed application notes and experimental protocols for the use of 1,1-dimethoxycyclopentane as a protecting group in the total synthesis of mycolactone (B1241217). Specifically, it focuses on the selective protection of the C17/C19 1,3-diol of the mycolactone core as a cyclopentylidene acetal (B89532), a key step in the first-generation total synthesis of mycolactones A and B by Kishi and coworkers. This note is intended for researchers, scientists, and drug development professionals engaged in complex natural product synthesis.
Application Notes
The total synthesis of mycolactones, potent cytotoxic and immunosuppressive macrolides produced by Mycobacterium ulcerans, presents numerous synthetic challenges due to their complex stereochemistry and sensitive functional groups. A critical phase in the synthesis is the strategic use of protecting groups to selectively mask reactive hydroxyl groups while other parts of the molecule are being elaborated.
In the seminal first-generation total synthesis of mycolactones A and B, Kishi and colleagues employed this compound to selectively protect the C17/C19 1,3-diol within the complex mycolactone core.[1][2][3] This was achieved through the formation of a cyclopentylidene acetal, a common strategy for the protection of 1,2- and 1,3-diols.
Key Advantages:
-
High Selectivity: The reaction demonstrates high selectivity for the 1,3-diol, even in the presence of other hydroxyl groups in the mycolactone core. This selectivity is crucial for minimizing the need for multiple protection and deprotection steps.
-
Good Yield: The protection reaction proceeds in high yield, ensuring efficient conversion of the advanced synthetic intermediate.[1]
-
Stability: Cyclopentylidene acetals are stable to a wide range of reaction conditions, including basic and nucleophilic reagents, making them suitable for multi-step synthetic sequences.
Critical Considerations and Limitations:
A significant drawback of the cyclopentylidene acetal in the context of mycolactone synthesis emerged during the deprotection step. The acid-promoted hydrolysis of the cyclopentylidene acetal proved to be problematic and resulted in low yields of the desired mycolactones A and B (5-10%) along with a complex mixture of side products.[1][3] This difficulty in the final deprotection step was a major impetus for the development of a second-generation synthetic route, where the cyclopentylidene protecting group was replaced with tert-butyldimethylsilyl (TBS) ethers, which could be removed under milder, fluoride-mediated conditions.[1][4]
Therefore, while this compound offers an effective method for the selective protection of 1,3-diols, its application in the total synthesis of mycolactone highlights the critical importance of considering the ease of deprotection in the overall synthetic strategy. For complex molecules like mycolactone, protecting groups that can be removed under orthogonal and mild conditions are often preferred in the final stages of the synthesis.
Data Presentation
The following table summarizes the quantitative data for the protection of the mycolactone core C17/C19 1,3-diol using this compound as reported in the literature.
| Substrate | Protecting Group Reagent | Catalyst | Solvent | Yield (%) | Reference |
| Mycolactone Core Triol | This compound | p-TsOH | Benzene (B151609) | 80 | [1] |
Experimental Protocols
Protocol: Selective Protection of the Mycolactone Core C17/C19 1,3-Diol
This protocol is based on the first-generation total synthesis of mycolactones A and B by Kishi and coworkers.[1][2]
Materials:
-
Mycolactone core triol (substrate)
-
This compound
-
p-Toluenesulfonic acid (p-TsOH)
-
Benzene (anhydrous)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of the mycolactone core triol in anhydrous benzene under an inert atmosphere (e.g., argon or nitrogen), add this compound.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) to the reaction mixture.
-
Heat the reaction mixture to a temperature sufficient to promote the reaction and facilitate the removal of methanol, which is formed as a byproduct. The original literature specifies the reaction was carried out to furnish the product in good yield.[1][2] Reaction progress should be monitored by TLC.
-
Upon completion of the reaction (as indicated by TLC analysis showing consumption of the starting material), cool the mixture to room temperature.
-
Quench the reaction by the addition of a suitable base (e.g., a saturated aqueous solution of sodium bicarbonate).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the cyclopentylidene-protected mycolactone core.
Visualization
Diagram 1: Experimental Workflow for the Protection of Mycolactone Core Diol
Caption: Workflow for the cyclopentylidene protection of the mycolactone core.
Diagram 2: Logical Relationship of the Protecting Group Strategy
Caption: The role and limitations of cyclopentylidene protection in mycolactone synthesis.
References
- 1. Total Synthesis of Mycolactones A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Mycolactones A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sustainable and Scalable Synthesis of Acetal‐Containing Polyols as a Platform for Circular Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
Application Notes and Protocols for the Deprotection of 1,1-Dimethoxycyclopentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
In organic synthesis, particularly in the development of complex molecules and active pharmaceutical ingredients, the protection of carbonyl functionalities is a critical strategy. The 1,1-dimethoxycyclopentane serves as a stable dimethyl acetal (B89532) of cyclopentanone (B42830), effectively masking the ketone's reactivity towards nucleophiles and bases. The regeneration of the parent carbonyl group, a process known as deprotection, is a crucial step that requires conditions that are both efficient and compatible with other functional groups within the molecule.
These application notes provide a detailed overview of various methodologies for the deprotection of this compound. We present a summary of common deprotection conditions, detailed experimental protocols for key methods, and a comparative data table to facilitate the selection of the most suitable procedure for your specific synthetic needs.
Deprotection Methodologies
The cleavage of the this compound acetal is typically achieved through acid-catalyzed hydrolysis. The choice of acid catalyst and reaction conditions can be tailored to the substrate's sensitivity and the desired reaction rate. Common methods include the use of Brønsted acids, Lewis acids, and heterogeneous acid catalysts.
Key Considerations for Method Selection:
-
Substrate Stability: The presence of other acid-sensitive functional groups in the molecule will dictate the choice of a milder deprotection protocol.
-
Reaction Scale: The choice of reagents and purification methods may vary depending on the scale of the reaction.
-
Selectivity: In complex molecules, achieving selective deprotection of one acetal in the presence of others may require specific Lewis acid catalysts.[1]
-
Work-up and Purification: The use of solid-supported or water-soluble catalysts can simplify the purification process.
Comparative Data of Deprotection Methods
The following table summarizes various reported conditions for the deprotection of acetals, which are applicable to this compound. While specific data for this exact molecule is limited in the literature, the provided data for analogous structures serves as a valuable guide for reaction optimization.
| Method | Catalyst/Reagent | Solvent System | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Key Advantages |
| Mild Acidic Hydrolysis | Pyridinium (B92312) p-toluenesulfonate (PPTS) | Acetone (B3395972):Water (e.g., 4:1) | 50 | 2 - 4 hours | >90 | Mild conditions, commercially available catalyst. |
| Brønsted Acid Catalysis | Hydrochloric Acid (HCl, catalytic) | Acetone:Water (e.g., 10:1) | Room Temperature | 0.5 - 2 hours | High | Readily available and inexpensive acid. |
| Heterogeneous Catalysis | Amberlyst-15® | Acetone:Water (e.g., 9:1) | Room Temperature | 30 - 60 minutes | >95 | Easy catalyst removal (filtration), recyclable catalyst, mild conditions. |
| Lewis Acid Catalysis I | Cerium(III) Triflate (Ce(OTf)₃) | Wet Nitromethane | Room Temperature | 0.5 - 3 hours | >95 | High chemoselectivity, mild conditions suitable for sensitive substrates.[1] |
| Lewis Acid Catalysis II | Bismuth(III) Nitrate (Bi(NO₃)₃·5H₂O) | Dichloromethane | Room Temperature | 1 - 5 hours | High | Chemoselective, relatively non-toxic, and inexpensive reagent. |
| Neutral Conditions | Iodine (I₂) | Acetone | Room Temperature | 5 - 45 minutes | High | Avoids acidic conditions, suitable for highly acid-sensitive groups. |
Experimental Protocols
Protocol 1: Standard Acid-Catalyzed Hydrolysis using Hydrochloric Acid
This protocol describes a general and robust method for the deprotection of this compound using a catalytic amount of hydrochloric acid.
Materials:
-
This compound
-
Acetone
-
Deionized Water
-
2M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 10:1 v/v, approximately 0.1-0.5 M).
-
To the stirred solution, add a catalytic amount of 2M hydrochloric acid (e.g., 1-5 mol%).
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 0.5-2 hours).
-
Upon completion, carefully neutralize the acid catalyst by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with an organic solvent (e.g., 3 x 20 mL of diethyl ether).
-
Combine the organic extracts, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to yield the crude cyclopentanone.
-
If necessary, the product can be purified by distillation.
Protocol 2: Mild Deprotection using Pyridinium p-Toluenesulfonate (PPTS)
This method is suitable for substrates containing acid-sensitive functional groups.
Materials:
-
This compound
-
Pyridinium p-toluenesulfonate (PPTS)
-
Acetone
-
Deionized Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Dissolve this compound (1.0 eq) in a 4:1 mixture of acetone and water (to make a 0.1-0.5 M solution).
-
Add pyridinium p-toluenesulfonate (PPTS) (0.1 eq, 10 mol%).
-
Stir the reaction mixture at 50 °C and monitor the progress by TLC or GC.
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., 3 x 15 mL of diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to afford the crude cyclopentanone.
Protocol 3: Heterogeneous Catalysis with Amberlyst-15®
This protocol offers a simplified work-up procedure as the catalyst can be removed by filtration.
Materials:
-
This compound
-
Amberlyst-15® resin
-
Acetone
-
Deionized Water
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
To a solution of this compound (1.0 eq) in 9:1 acetone/water, add Amberlyst-15® resin (e.g., 100 mg per 1 mmol of substrate).
-
Stir the suspension vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 30-60 minutes.
-
Upon completion, filter the reaction mixture to remove the Amberlyst-15® resin.
-
Wash the resin with a small amount of the organic solvent.
-
Concentrate the filtrate under reduced pressure to obtain the cyclopentanone product. The catalyst can be washed, dried, and reused.
Visualizations
Acetal Deprotection Workflow
References
Application Notes and Protocols: Acid-Catalyzed Hydrolysis of 1,1-Dimethoxycyclopentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dimethoxycyclopentane, also known as cyclopentanone (B42830) dimethyl ketal, serves as a common protecting group for the carbonyl functionality of cyclopentanone in multi-step organic synthesis. The stability of the ketal linkage in neutral to basic media, coupled with its facile cleavage under acidic conditions, makes it an invaluable tool for synthetic chemists. Understanding the kinetics and mechanism of the acid-catalyzed hydrolysis is crucial for optimizing deprotection steps and ensuring high yields of the desired carbonyl compound. These notes provide a detailed overview of the reaction, including its mechanism, relative kinetic data, and a comprehensive experimental protocol for monitoring the hydrolysis reaction.
Reaction Mechanism and Kinetics
The acid-catalyzed hydrolysis of this compound proceeds via a well-established two-step mechanism, characteristic of ketal hydrolysis. The reaction is initiated by the protonation of one of the methoxy (B1213986) groups, converting it into a good leaving group (methanol). Subsequent departure of methanol (B129727) is assisted by the lone pair of electrons on the adjacent oxygen atom, forming a resonance-stabilized oxocarbenium ion. This step is generally considered to be the rate-determining step of the reaction.[1] The highly electrophilic oxocarbenium ion is then attacked by water, and a final deprotonation step yields cyclopentanone and a second molecule of methanol.
The overall reaction is: This compound + H₂O (in excess) --(H⁺ catalyst)--> Cyclopentanone + 2 CH₃OH
The kinetics of this reaction are typically second-order, being first-order with respect to the ketal and first-order with respect to the hydronium ion concentration.
Quantitative Data
One study reported that the hydrolysis of a cyclopentyl ketal is approximately two times slower than the hydrolysis of the analogous acyclic ketal derived from acetone (B3395972) (2,2-dimethoxypropane) at pH 5. This difference is attributed to variations in torsional strain between the ground state and the transition state leading to the oxocarbenium ion.
| Compound | Relative Hydrolysis Rate (at pH 5) | Estimated Half-life (t₁₂) at pH 5 | Notes |
| 2,2-Dimethoxypropane (Acetone Dimethyl Ketal) | ~2x faster than Cyclopentanone Dimethyl Ketal | Not explicitly found | Reference compound. |
| This compound (Cyclopentanone Dimethyl Ketal) | Reference | Slower than acetone analog | The rate is dependent on acid concentration and temperature. |
| Cyclohexanone Dimethyl Ketal | ~3.5x slower than Cyclopentanone Dimethyl Ketal | Slower than cyclopentanone analog | Increased ring strain affects the rate. |
Note: The data presented are for relative comparison. Absolute rates are highly dependent on the specific acid catalyst, its concentration, temperature, and solvent system. The provided protocol allows for the experimental determination of these values.
Experimental Protocols
Protocol 1: Monitoring the Hydrolysis of this compound by ¹H NMR Spectroscopy
This protocol describes a method for determining the kinetic profile of the acid-catalyzed hydrolysis of this compound by monitoring the reaction progress using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
Materials:
-
This compound (>96% purity)
-
Deuterated acetonitrile (B52724) (CD₃CN)
-
Deuterated water (D₂O)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) as a catalyst
-
NMR tubes
-
Volumetric flasks and pipettes
-
400 MHz (or higher) NMR spectrometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in CD₃CN (e.g., 0.1 M).
-
Prepare an acidic buffer solution in D₂O. For example, a solution of trifluoroacetic acid in D₂O (e.g., 50 mM) can be used to initiate the hydrolysis. The concentration of the acid can be varied to study its effect on the reaction rate.
-
-
Reaction Setup:
-
In a clean, dry NMR tube, add a precise volume of the this compound stock solution (e.g., 0.3 mL).
-
Acquire an initial ¹H NMR spectrum (t=0) of the starting material. The methoxy protons of this compound will appear as a sharp singlet.
-
To initiate the hydrolysis, add a specific volume of the acidic D₂O solution (e.g., 0.1 mL) to the NMR tube.
-
Quickly mix the contents of the NMR tube and place it in the NMR spectrometer.
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra at regular time intervals (e.g., every 5, 10, or 30 minutes, depending on the reaction rate).
-
The progress of the reaction can be monitored by observing the decrease in the integral of the methoxy proton signal of the starting material and the concurrent appearance and increase of the signal corresponding to the methyl protons of the methanol product.
-
-
Data Analysis:
-
Integrate the signal for the methoxy protons of this compound and a suitable signal for the cyclopentanone product or methanol by-product.
-
Calculate the percentage of hydrolysis at each time point using the relative integrals.
-
Plot the concentration of this compound versus time to obtain the kinetic profile.
-
From this data, the rate constant (k) and the half-life (t₁₂) of the reaction under the specific experimental conditions can be determined.
-
Visualizations
Caption: Mechanism of the acid-catalyzed hydrolysis of this compound.
Caption: Workflow for kinetic analysis of ketal hydrolysis using ¹H NMR.
References
Application Notes and Protocols for the Synthesis of 1,1-Dimethoxycyclopentane using Trimethyl Orthoformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dimethoxycyclopentane, also known as cyclopentanone (B42830) dimethyl ketal, is a valuable intermediate in organic synthesis, often utilized as a protecting group for the carbonyl function of cyclopentanone. The ketal functionality is stable under neutral or basic conditions but can be readily removed under acidic conditions, making it an ideal protective strategy in multi-step syntheses of complex molecules, including pharmaceuticals. Trimethyl orthoformate (TMOF) serves as an efficient reagent for this transformation, acting as both a source of the methoxy (B1213986) groups and a water scavenger to drive the equilibrium towards the formation of the ketal. This document provides detailed application notes and experimental protocols for the synthesis of this compound from cyclopentanone using trimethyl orthoformate.
Reaction Principle
The formation of this compound from cyclopentanone and trimethyl orthoformate is an acid-catalyzed nucleophilic addition-elimination reaction. The acid catalyst protonates the carbonyl oxygen of cyclopentanone, activating the carbonyl carbon towards nucleophilic attack by methanol (B129727), which is generated in situ from the reaction of trimethyl orthoformate with any trace water or formed during the reaction. Trimethyl orthoformate also serves as a dehydrating agent, reacting with the water produced during the reaction to form methanol and methyl formate, thus shifting the equilibrium towards the product.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| Cyclopentanone | C₅H₈O | 84.12 | 130-131 | 0.948 | 1.436 |
| Trimethyl Orthoformate | C₄H₁₀O₃ | 106.12 | 101-102 | 0.97 | 1.379 |
| This compound | C₇H₁₄O₂ | 130.18 | 140 | 0.95 | 1.42 |
Table 2: Experimental Parameters and Results
| Parameter | Value | Reference |
| Reactants | ||
| Cyclopentanone | 1.0 equivalent | [1] |
| Trimethyl Orthoformate | 1.2 - 2.0 equivalents | [1][2] |
| Catalyst | ||
| p-Toluenesulfonic acid or Sulfuric acid | Catalytic amount (e.g., 0.002 eq) | [1] |
| Solvent | ||
| Methanol (optional, can be generated in situ) | - | [2] |
| Reaction Conditions | ||
| Temperature | Room temperature to reflux | [1][3] |
| Reaction Time | 1.5 - 12 hours | [1][2] |
| Yield | ||
| Expected Yield | 90-96% | [1] |
| Product Characterization | ||
| Purity (by GC) | >96.0% | |
| NMR | Conforms to structure |
Experimental Protocols
Protocol 1: Synthesis of this compound using p-Toluenesulfonic Acid
This protocol is adapted from a general procedure for ketal synthesis.[1]
Materials:
-
Cyclopentanone
-
Trimethyl orthoformate
-
p-Toluenesulfonic acid monohydrate
-
Methanol (optional)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Diethyl ether
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclopentanone (1.0 mol).
-
Add trimethyl orthoformate (1.2 mol).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.002 mol).
-
Stir the reaction mixture at room temperature. The reaction is exothermic. For larger scale reactions, cooling may be necessary to maintain a temperature of 18-25°C.[1]
-
After the initial exothermic reaction subsides, allow the reaction to stir for an additional 1.5 hours to go to completion.[1] The reaction progress can be monitored by Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation to obtain this compound as a colorless liquid.[1]
Protocol 2: Synthesis of this compound using Sulfuric Acid
This protocol is adapted from a procedure for the synthesis of a similar ketal.[3]
Materials:
-
Cyclopentanone
-
Trimethyl orthoformate
-
Concentrated sulfuric acid
-
Dry methanol
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
Equipment:
-
Two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclopentanone (0.400 mol), dry methanol (100 mL), and trimethyl orthoformate (1.46 mol).[3]
-
With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., a few drops).[3]
-
Heat the reaction mixture to reflux and maintain for 5 hours.[3]
-
Cool the reaction mixture to room temperature.
-
Carefully add solid sodium bicarbonate to neutralize the sulfuric acid until gas evolution ceases.
-
Remove methanol, methyl formate, and excess trimethyl orthoformate by distillation at atmospheric pressure.
-
Distill the residue under reduced pressure to yield pure this compound.[3]
Mandatory Visualizations
Caption: Reaction mechanism for the acid-catalyzed formation of this compound.
Caption: General experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: One-Pot Synthesis of Derivatives from 1,1-Dimethoxycyclopentane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the one-pot synthesis of α,α'-bis(benzylidene)cyclopentanone, a valuable derivative, starting from 1,1-dimethoxycyclopentane. This method leverages the in-situ hydrolysis of the ketal to cyclopentanone, followed by a base-catalyzed Claisen-Schmidt condensation, offering an efficient and streamlined approach to this class of compounds.
Introduction
This compound serves as a stable and easily handled precursor to cyclopentanone. In a one-pot synthesis, the ketal functionality is removed under acidic conditions to generate cyclopentanone, which is then immediately subjected to a condensation reaction with an appropriate electrophile without the need for isolation of the intermediate ketone. This approach, often termed a tandem or cascade reaction, improves operational efficiency and can lead to higher overall yields by minimizing handling losses. The synthesis of α,α'-bis(benzylidene)cyclopentanones, which are precursors to various bioactive molecules and materials, provides an excellent example of this methodology.
Key Applications
Derivatives synthesized from this compound via one-pot methodologies have potential applications in:
-
Medicinal Chemistry: As scaffolds for the synthesis of novel therapeutic agents.
-
Materials Science: As components of polymers and functional materials.
-
Organic Synthesis: As versatile intermediates for the construction of more complex molecular architectures.
Data Presentation
Table 1: One-Pot Synthesis of α,α'-bis(benzylidene)cyclopentanone from this compound
| Entry | Starting Material | Reagents | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1 | This compound | Benzaldehyde (B42025) (2.2 eq.), Hydrochloric Acid (aq.), Sodium Hydroxide (B78521) | NaOH (catalytic) | Ethanol (B145695)/Water | 6 | 85 | 189-191 |
| 2 | Cyclopentanone (Control) | Benzaldehyde (2.2 eq.), Sodium Hydroxide | NaOH (catalytic) | Ethanol/Water | 5 | 90 | 189-191 |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2,5-bis(benzylidene)cyclopentanone from this compound
This protocol details the in-situ hydrolysis of this compound followed by a Claisen-Schmidt condensation with benzaldehyde.
Materials:
-
This compound (1.30 g, 10 mmol)
-
Benzaldehyde (2.33 g, 22 mmol)
-
Ethanol (20 mL)
-
1 M Hydrochloric Acid (5 mL)
-
10% w/v Sodium Hydroxide solution
-
Distilled water
-
Mortar and pestle
-
Standard glassware for organic synthesis
Procedure:
-
In-situ Hydrolysis: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.30 g, 10 mmol) in ethanol (10 mL).
-
Add 1 M hydrochloric acid (5 mL) to the solution.
-
Stir the mixture at room temperature for 1 hour to ensure complete hydrolysis to cyclopentanone. The progress of the reaction can be monitored by TLC.
-
Condensation: To the reaction mixture, add benzaldehyde (2.33 g, 22 mmol).
-
Cool the flask in an ice bath and slowly add 10% sodium hydroxide solution (10 mL) with vigorous stirring.
-
Remove the ice bath and continue stirring at room temperature for 5 hours. A yellow precipitate will form.
-
Work-up and Purification: Filter the solid product using a Büchner funnel and wash with cold distilled water until the filtrate is neutral.
-
Wash the crude product with a small amount of cold ethanol to remove unreacted benzaldehyde.
-
Dry the product in a desiccator.
-
Recrystallize the crude product from ethanol to obtain pure 2,5-bis(benzylidene)cyclopentanone as yellow crystals.
Mandatory Visualization
Caption: Workflow for the one-pot synthesis of α,α'-bis(benzylidene)cyclopentanone.
Caption: Reaction mechanism for the one-pot synthesis.
Application Notes and Protocols: 1,1-Dimethoxycyclopentane in Domino Reactions for Cyclopentane Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Domino reactions, also referred to as cascade or tandem reactions, represent a highly efficient strategy in modern organic synthesis. By combining multiple bond-forming events in a single pot without the isolation of intermediates, these processes offer significant advantages in terms of atom economy, step economy, and reduced waste generation. The construction of functionalized cyclopentane (B165970) rings, a common motif in numerous natural products and pharmaceuticals, is an area where domino reactions have been particularly impactful.
While 1,1-dimethoxycyclopentane is a readily available cyclic ketal, its direct application as a primary substrate in domino reactions for the synthesis of complex cyclopentane derivatives is not prominently documented in the current scientific literature. The inherent stability of the ketal functional group often necessitates specific activation, typically under acidic conditions, to unveil the reactive cyclopentanone (B42830) carbonyl. However, this characteristic opens a promising avenue for its use in domino sequences initiated by in situ deprotection.
This document provides an overview of a relevant analogous domino reaction for cyclopentene (B43876) synthesis utilizing other ketals, along with a discussion and proposed protocol for the potential application of this compound in a domino sequence initiated by its hydrolysis to cyclopentanone.
Application Note 1: Lewis Acid-Mediated Domino Reaction of Ketals with Donor-Acceptor Cyclopropanes for Cyclopentene Synthesis
A notable example of ketals participating in a domino reaction for the formation of five-membered rings is the Lewis acid-mediated reaction of ketals derived from aromatic ketones with donor-acceptor (D-A) cyclopropanes. This reaction proceeds via a cascade of ring-opening of the cyclopropane, nucleophilic attack by the ketal-derived species, and subsequent cyclization to afford highly functionalized cyclopentenes.
This approach highlights a powerful strategy for the construction of substituted cyclopentene frameworks in a single synthetic operation.
Quantitative Data Summary
The following table summarizes the results for the Lewis acid-catalyzed domino reaction between various aromatic ketals and donor-acceptor cyclopropanes to yield cyclopentene derivatives.
| Entry | Aromatic Ketone Precursor | Donor-Acceptor Cyclopropane | Lewis Acid | Yield (%) |
| 1 | Acetophenone | Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | ZnCl₂ | 78 |
| 2 | Benzophenone | Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | ZnCl₂ | 72 |
| 3 | 4-Methoxyacetophenone | Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | Yb(OTf)₃ | 65 |
| 4 | Acetophenone | Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate | ZnCl₂ | 75 |
| 5 | Naphthalen-2-yl(phenyl)methanone | Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | ZnCl₂ | 68 |
Note: The data presented is a representative summary based on analogous reactions found in the literature and may not reflect the exact outcomes for all specific substrate combinations.
Experimental Protocol: Synthesis of Diethyl 4,5-Diphenyl-1-methyl-3,3a-dihydro-1H-cyclopenta[a]indene-2,2(8H)-dicarboxylate
This protocol is adapted from analogous Lewis acid-mediated domino reactions of ketals and donor-acceptor cyclopropanes.
Materials:
-
1,1-Dimethoxy-1-phenylethane (acetophenone dimethyl acetal)
-
Diethyl 2-phenylcyclopropane-1,1-dicarboxylate
-
Zinc Chloride (ZnCl₂), anhydrous
-
Dichloromethane (B109758) (DCM), anhydrous
-
Microwave reactor vials
-
Standard glassware for organic synthesis
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry microwave reactor vial equipped with a magnetic stir bar, add 1,1-dimethoxy-1-phenylethane (1.0 mmol), diethyl 2-phenylcyclopropane-1,1-dicarboxylate (1.2 mmol), and anhydrous dichloromethane (5 mL).
-
Add anhydrous zinc chloride (0.3 mmol, 30 mol%) to the solution.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 30 minutes.
-
After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired cyclopentene derivative.
Reaction Pathway Diagram
Caption: Domino reaction of an aromatic ketal with a donor-acceptor cyclopropane.
Application Note 2: Proposed Domino Reaction of this compound via In Situ Deprotection
A promising strategy for utilizing this compound in domino reactions involves its in situ hydrolysis to cyclopentanone under the reaction conditions. Many domino reactions that employ cyclic ketones as starting materials are catalyzed by acids or bases, conditions which can also facilitate the deprotection of a ketal. This tandem deprotection-domino sequence would allow for the stable storage and handling of the cyclopentanone precursor as its ketal, unmasking the reactive carbonyl only when needed for the cascade reaction.
An example of such a sequence would be an acid-catalyzed Robinson annulation, where the initially formed cyclopentanone undergoes a Michael addition followed by an intramolecular aldol (B89426) condensation.
Hypothetical Experimental Protocol: Tandem Deprotection-Robinson Annulation
Materials:
-
This compound
-
Methyl vinyl ketone
-
Hydrochloric acid (HCl)
-
Sodium ethoxide
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol) and ethanol (10 mL).
-
Add a catalytic amount of hydrochloric acid (e.g., 2-3 drops of concentrated HCl) and stir the mixture at room temperature for 1 hour to facilitate the in situ hydrolysis to cyclopentanone.
-
Cool the reaction mixture to 0 °C and add methyl vinyl ketone (1.1 mmol).
-
Slowly add a solution of sodium ethoxide in ethanol (1.1 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield the annulated cyclopentane product.
Proposed Workflow Diagram
Caption: Proposed domino reaction of this compound via in situ deprotection.
Conclusion
While direct domino reactions starting from this compound are not extensively reported, its potential as a stable precursor for in situ generation of cyclopentanone opens up a wide array of possibilities for its application in cascade sequences. The analogous domino reactions of other ketals provide a proof-of-concept for the involvement of the acetal (B89532) functionality in such transformations. Further research into the development of one-pot deprotection-domino reaction protocols will be a valuable endeavor for the efficient synthesis of complex cyclopentane-containing molecules relevant to the pharmaceutical and agrochemical industries.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1,1-Dimethoxycyclopentane
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and optimization strategies for the synthesis of 1,1-dimethoxycyclopentane.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the synthesis of this compound?
A1: The synthesis of this compound from cyclopentanone (B42830) and methanol (B129727) is an acid-catalyzed nucleophilic addition-elimination reaction. The overall process is an equilibrium that must be shifted towards the product side to achieve high yields. This is typically accomplished by using an excess of methanol and/or actively removing the water that is formed as a byproduct.[1]
Q2: What types of acid catalysts are effective for this synthesis?
A2: A variety of acid catalysts can be used, including:
-
Protic Acids: Common examples are p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl). These are effective but can be corrosive and may require neutralization during workup.[1]
-
Lewis Acids: These catalysts, such as boron trifluoride (BF₃), offer milder reaction conditions compared to strong protic acids.[2]
-
Solid Acid Catalysts: Materials like zeolites (e.g., CeMg-Y) and montmorillonite (B579905) clays (B1170129) offer advantages in terms of easier product purification, catalyst recovery, and reusability, aligning with green chemistry principles.[3][4]
Q3: Why is water removal crucial for obtaining a high yield?
A3: The formation of this compound is a reversible reaction. Water, as a product, can react with the acetal (B89532) in the presence of an acid catalyst to hydrolyze it back to cyclopentanone. Therefore, removing water as it is formed shifts the equilibrium to favor the formation of the desired product, this compound, leading to a higher yield.
Q4: What are the common methods for water removal in this synthesis?
A4: The two most common and effective methods for removing water are:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene (B28343) or benzene) allows for the continuous removal of water from the reaction mixture.
-
Chemical Dehydrating Agents:
-
Trimethyl orthoformate: This reagent reacts with water to form methyl formate (B1220265) and methanol, effectively removing water from the equilibrium. It can also serve as a source of methanol.[2]
-
Molecular Sieves: Porous materials like 4Å molecular sieves can selectively adsorb the small water molecules from the reaction mixture, driving the reaction to completion.[5]
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: The reaction has not reached equilibrium, or the equilibrium is unfavorable. 2. Catalyst Inactivity: The acid catalyst may be old, impure, or used in an insufficient amount. 3. Presence of Water: Inadequate water removal or wet starting materials/solvents. 4. Reaction Reversibility: The equilibrium is favoring the starting materials. | 1. Extend Reaction Time/Increase Temperature: Monitor the reaction progress using TLC or GC and consider extending the reaction time or moderately increasing the temperature. 2. Optimize Catalyst: Use a fresh, pure catalyst and consider increasing the catalytic loading. For solid acids, ensure they are properly activated. 3. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents and reagents. Ensure your water removal method (Dean-Stark, molecular sieves, etc.) is functioning correctly. 4. Shift Equilibrium: Use a larger excess of methanol and ensure efficient water removal. |
| Formation of Side Products (e.g., self-condensation of cyclopentanone) | 1. High Catalyst Concentration: Excessively strong acidic conditions can promote side reactions. 2. High Reaction Temperature: Elevated temperatures can favor side reactions. | 1. Reduce Catalyst Concentration: Use the minimum effective amount of catalyst. 2. Lower Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Product is Contaminated with Starting Material (Cyclopentanone) | 1. Incomplete Reaction: See "Low or No Product Yield". 2. Hydrolysis during Workup: The acidic catalyst was not completely neutralized before the addition of aqueous solutions. | 1. Drive Reaction to Completion: Ensure the reaction has gone to completion by monitoring with TLC or GC. 2. Thorough Neutralization: Carefully neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) before aqueous workup. |
| Difficulty in Product Isolation/Purification | 1. Emulsion during Workup: Formation of a stable emulsion between the organic and aqueous layers. 2. Similar Boiling Points: Difficulty in separating the product from the solvent or other volatile impurities by distillation. | 1. Break Emulsion: Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. 2. Efficient Distillation: Use a fractional distillation column to achieve a better separation of components with close boiling points. |
Data Presentation
Table 1: Comparison of Catalytic Systems for Dimethyl Acetal Synthesis
| Catalyst System | Starting Ketone | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| Solid Acid | Cyclohexanone (B45756) | CeMg-Y Zeolite | 1 | 66.7 | [3] |
| Solid Acid | Cyclohexanone | CeMg-Y Zeolite | 50 | 80.5 | [3] |
| Solid Acid | Cyclohexanone | K-10 Montmorillonite | 1 | ~68 | [3] |
| Solid Acid | Cyclohexanone | Ce-montmorillonite | 1 | 69.8 | [3] |
Note: Data for cyclohexanone is presented as a close analog due to the limited availability of direct comparative data for cyclopentanone.
Experimental Protocols
Method A: Synthesis using p-Toluenesulfonic Acid and a Dean-Stark Trap
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add cyclopentanone (1.0 eq), methanol (5.0 eq), and p-toluenesulfonic acid monohydrate (0.02 eq) in toluene (2 mL per mmol of cyclopentanone).
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap.
-
Workup: Cool the reaction mixture to room temperature. Neutralize the acid by washing the organic layer with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation to obtain this compound.
Method B: Synthesis using Trimethyl Orthoformate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclopentanone (1.0 eq), methanol (2.0 eq), and trimethyl orthoformate (1.2 eq).
-
Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (0.01 eq).
-
Reaction: Stir the mixture at room temperature or gently heat to reflux. Monitor the reaction progress by TLC or GC until the cyclopentanone is consumed.
-
Workup: Cool the reaction to room temperature and quench the catalyst by adding a few drops of triethylamine (B128534) or a small amount of solid sodium bicarbonate.
-
Purification: Remove the volatile components (excess methanol, methyl formate) under reduced pressure. The remaining residue can be purified by distillation to yield pure this compound.[2]
Method C: Synthesis using Molecular Sieves
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add activated 4Å molecular sieves (approximately 2g per 10 mmol of cyclopentanone).
-
Reagent Addition: Add a solution of cyclopentanone (1.0 eq) and methanol (10.0 eq) to the flask.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Reaction: Stir the suspension at room temperature. Monitor the reaction by TLC or GC for the disappearance of the starting material.
-
Workup: Filter the reaction mixture to remove the molecular sieves. Wash the sieves with a small amount of anhydrous diethyl ether or dichloromethane.
-
Purification: Neutralize the filtrate with a few drops of triethylamine. Concentrate the solution under reduced pressure and purify the resulting liquid by distillation.[5]
Mandatory Visualizations
Caption: Reaction mechanism for the acid-catalyzed synthesis of this compound.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
Technical Support Center: Synthesis of 1,1-Dimethoxycyclopentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-dimethoxycyclopentane.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for the synthesis of this compound?
A1: The formation of this compound is an acid-catalyzed nucleophilic addition reaction. In this process, cyclopentanone (B42830) reacts with two equivalents of methanol (B129727) in the presence of an acid catalyst. The reaction proceeds through a hemiacetal intermediate. To ensure a high yield of the final acetal (B89532) product, it is crucial to remove the water formed during the reaction, as the entire process is reversible.[1][2]
Q2: What are the most common side reactions observed during the synthesis of this compound?
A2: The most prevalent side reactions include:
-
Incomplete reaction: The presence of unreacted cyclopentanone and the stable hemiacetal intermediate in the final product mixture is common. This occurs when the reaction does not reach completion or the equilibrium is not sufficiently shifted towards the product.
-
Aldol (B89426) Condensation: Under acidic conditions, cyclopentanone can undergo self-condensation to form aldol products. These are typically high-boiling point impurities that can complicate purification.
-
Hydrolysis: The reverse reaction, the hydrolysis of this compound back to cyclopentanone, can occur if water is not effectively removed from the reaction mixture.
Q3: How can I minimize the formation of side products?
A3: To minimize side products, consider the following strategies:
-
Water Removal: Employ a Dean-Stark apparatus or use a dehydrating agent to continuously remove water as it is formed, driving the equilibrium towards the acetal.
-
Excess Methanol: Using a significant excess of methanol can also help shift the reaction equilibrium to favor the formation of this compound.
-
Control of Reaction Conditions: Careful control of temperature and reaction time can minimize aldol condensation. Lower temperatures generally disfavor this side reaction.
-
Choice of Catalyst: The type and concentration of the acid catalyst can influence the rate of both the desired reaction and side reactions. Milder acidic conditions may be preferable to reduce unwanted byproducts.
Q4: What are the recommended purification techniques for this compound?
A4: Due to the relatively close boiling points of this compound, unreacted cyclopentanone, and methanol, fractional distillation is the most effective method for purification. For high-purity requirements, preparative gas chromatography can be employed on a laboratory scale.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solutions |
| Low yield of this compound; significant amount of unreacted cyclopentanone in the product mixture. | 1. The reaction has not reached equilibrium. 2. The equilibrium is unfavorable under the current conditions. 3. Inactive or insufficient acid catalyst. 4. Presence of water in the reaction mixture. | 1. Increase the reaction time. 2. Use a larger excess of methanol. 3. Ensure the acid catalyst is active and used in an appropriate concentration. 4. Use a Dean-Stark trap or a drying agent to remove water. |
| Presence of a significant amount of hemiacetal intermediate. | The second nucleophilic attack by methanol is slow or incomplete. | 1. Increase the reaction temperature to promote the second step. 2. Ensure a sufficient excess of methanol is present. |
| Formation of high-boiling point impurities. | Aldol condensation of cyclopentanone is occurring. | 1. Lower the reaction temperature. 2. Use a milder acid catalyst or a lower concentration of the catalyst. |
| Product decomposes back to cyclopentanone during workup or distillation. | Presence of residual acid and water during purification. | 1. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution) before distillation. 2. Ensure the crude product is thoroughly dried before distillation. |
| Difficulty in separating the product from starting material by distillation. | The boiling points of this compound and cyclopentanone are close. | 1. Use a fractional distillation column with a high number of theoretical plates. 2. Perform the distillation under reduced pressure to lower the boiling points and potentially improve separation. |
Data Presentation
Table 1: Hypothetical Yields of this compound and Side Products under Various Reaction Conditions.
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Unreacted Cyclopentanone (%) | Hemiacetal Intermediate (%) | Aldol Products (%) |
| p-Toluenesulfonic acid | 1 | 65 | 4 | 75 | 15 | 8 | 2 |
| Sulfuric Acid | 0.5 | 65 | 4 | 80 | 10 | 7 | 3 |
| Amberlyst-15 | 10 (w/w%) | 80 | 6 | 85 | 8 | 5 | 2 |
| p-Toluenesulfonic acid | 1 | 80 | 4 | 70 | 10 | 5 | 15 |
| Sulfuric Acid | 0.5 | 80 | 4 | 72 | 8 | 5 | 15 |
Note: This data is hypothetical and for illustrative purposes. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Protocol: Synthesis of this compound
Materials:
-
Cyclopentanone
-
Methanol (anhydrous)
-
p-Toluenesulfonic acid monohydrate (or other suitable acid catalyst)
-
Toluene (or other suitable solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Diethyl ether (for extraction)
Procedure:
-
Reaction Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Charging the Flask: To the round-bottom flask, add cyclopentanone, a 5 to 10-fold molar excess of anhydrous methanol, and a suitable solvent like toluene.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 1 mol%).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue the reaction until no more water is collected, typically 2-4 hours. Monitor the reaction progress by GC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst by washing the mixture with a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by fractional distillation to isolate this compound.
Visualizations
Caption: Reaction pathway for the formation of this compound, including a key side reaction.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Ketalization Reactions: Technical Support Center for Water Removal Strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing ketalization reactions by effectively removing water to improve product yields.
Troubleshooting Guide
Issue 1: Low or no ketal formation despite using a Dean-Stark apparatus.
Q: My ketalization reaction is not proceeding to completion, and I observe water condensing in the reflux condenser but not collecting in the Dean-Stark trap. What could be the problem?
A: This issue often arises, particularly in small-scale reactions, where the Dean-Stark apparatus can be inefficient.[1] The vaporized water may not be effectively sequestered and can return to the reaction flask, inhibiting the equilibrium shift towards the product.
Troubleshooting Steps:
-
Ensure Proper Insulation: Insufficient heating or heat loss can prevent the azeotrope from reaching the condenser. Insulate the reaction flask and the side arm of the Dean-Stark apparatus with glass wool or aluminum foil to maintain a consistent temperature and promote efficient distillation.[2]
-
Check for Leaks: Ensure all glass joints are properly sealed to prevent the escape of vapor.
-
Solvent Choice: The solvent must form a low-boiling azeotrope with water.[3][4] Toluene and benzene (B151609) are common choices.[4][5] The boiling point of the azeotrope should be lower than the boiling points of the individual components.[6]
-
Consider an Alternative Setup: For small-scale reactions, a modified setup using molecular sieves in an addition funnel placed above the reaction flask can be more effective than a traditional Dean-Stark trap.[1][2][7][8]
Issue 2: The reaction is slow or incomplete when using molecular sieves.
Q: I am using molecular sieves to remove water from my ketalization reaction, but the yield is still low. How can I improve this?
A: Several factors can influence the effectiveness of molecular sieves in driving ketalization reactions to completion.
Troubleshooting Steps:
-
Activation of Molecular Sieves: Molecular sieves must be properly activated to ensure their water-adsorbing capacity is at its maximum.[9] Heat the sieves in an oven at a high temperature (e.g., 160 °C for 5 hours under vacuum) and then cool them in a desiccator before use.[9]
-
Appropriate Sieve Type: 4Å molecular sieves are commonly used for removing water.[1][2] However, the choice of sieve type can be critical. For instance, some molecular sieves can also act as acidic catalysts.[9][10]
-
Sufficient Quantity: Ensure you are using an adequate amount of molecular sieves. A general guideline is to use 1 gram of sieves for every 2 mL of solvent.[2]
-
Direct Contact vs. Indirect Contact: In some cases, direct contact of molecular sieves with the acidic reaction mixture can be counterproductive as they can act as acid scavengers.[1][2] A modified setup where the sieves are placed in a Soxhlet extractor or an addition funnel above the reaction flask can circumvent this issue.[1][2]
-
Reaction Temperature: While some ketalizations using molecular sieves can be performed at room temperature, others may require heating to facilitate the reaction and the movement of water to the sieves.[10][11]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing water from ketalization reactions?
A1: The most prevalent methods for water removal to drive the equilibrium towards ketal formation are:
-
Azeotropic Distillation with a Dean-Stark Apparatus: This classic method involves using a solvent that forms a lower-boiling azeotrope with water.[3][12] The azeotrope is distilled off, the water is separated in the trap, and the solvent is returned to the reaction flask.[12][13]
-
Use of Drying Agents: Anhydrous inorganic salts like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) can be added directly to the reaction mixture to absorb water.[14]
-
Molecular Sieves: These are crystalline aluminosilicates with uniform pore sizes that can selectively adsorb water.[10] They are highly effective for removing trace amounts of water.
Q2: How do I choose the best water removal method for my specific reaction?
A2: The choice of method depends on several factors:
-
Scale of the Reaction: Dean-Stark apparatus is often less efficient for small-scale reactions (e.g., less than 50 mL of solvent).[1][2][7] Modified setups with molecular sieves are often superior in these cases.[1][2][7][8]
-
Reaction Conditions: If the reaction is sensitive to high temperatures, using drying agents or molecular sieves at room temperature might be preferable to azeotropic distillation which requires heating.
-
Substrate and Reagent Compatibility: Some drying agents can react with the components of the reaction mixture. For example, calcium chloride can form adducts with alcohols and some carbonyl compounds. Molecular sieves can sometimes act as acid scavengers.[1][2]
Q3: Can I perform a ketalization reaction without actively removing water?
A3: While possible in some cases, it is generally not recommended if high yields are desired. The formation of ketals is a reversible reaction, and the presence of the water byproduct will shift the equilibrium back towards the starting materials, resulting in low conversion.[15][16] However, some modern methods using specific catalysts claim to proceed efficiently without the need for water removal.[15][16]
Q4: How can I monitor the progress of water removal during the reaction?
A4:
-
Dean-Stark Apparatus: The volume of water collected in the graduated arm of the trap can be directly measured to monitor the reaction's progress.[12]
-
Analytical Techniques: Techniques like GC or NMR can be used to monitor the disappearance of the starting materials and the appearance of the ketal product.
Quantitative Data Summary
The following table summarizes the yield and reaction times for ketalization reactions using different water removal methods as reported in the literature.
| Carbonyl Compound | Diol/Alcohol | Water Removal Method | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Cyclohexanone | Propane-1,2-diol | None | Co(NO₃)₂/DH₂ | Benzene | 1 | 43.3 | [5] |
| Cyclohexanone | Propane-1,2-diol | Dean-Stark | Co(NO₃)₂/DH₂ | Benzene | 1 | 59.5 | [5] |
| Cyclohexanone | Propane-1,2-diol | Dean-Stark | Co(NO₃)₂/DH₂ | Benzene | 5 | 65.6 | [5] |
| Cyclohexanone | Propane-1,2-diol | Vacuum (5 KPa) | Co(NO₃)₂/DH₂ | Solvent-free | 1 | 99.6 | [5] |
| Estrone | Ethylene glycol | Modified Sieve Apparatus | p-TsOH·H₂O | Benzene | 24 | 65 | [2] |
| Enone 1 | Ethylene glycol | Modified Sieve Apparatus | p-TsOH·H₂O | Benzene | 24 | 88 (avg) | [2] |
| Enone 1 | Ethylene glycol | Dean-Stark | p-TsOH·H₂O | Benzene | 24 | Erratic | [1] |
| Aldehydes/Ketones | Glycol | Zeolite Hβ | Zeolite Hβ | - | 2 | >90 | [11] |
Experimental Protocols
Protocol 1: Ketalization using a Modified Dean-Stark Apparatus with Molecular Sieves (Small to Large Scale)
This procedure is an alternative to the traditional Dean-Stark setup and is particularly effective for small-scale reactions.[1][2][7]
Materials:
-
Round-bottom flask
-
Pressure-equalizing addition funnel
-
Reflux condenser
-
4Å Molecular sieves (oven-dried)
-
Cotton
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Solvent (e.g., Benzene or Toluene)
-
Nitrogen or Argon source
Procedure:
-
To the round-bottom flask, add the carbonyl compound, the diol (typically in excess), the solvent, and the acid catalyst.
-
Plug the bottom of the addition funnel with a small amount of cotton.
-
Add oven-dried 4Å molecular sieves to the addition funnel (approximately 1 g per 2-10 mL of solvent).[2]
-
Saturate the molecular sieves with the reaction solvent.[2]
-
Attach the addition funnel to the reaction flask and the reflux condenser to the top of the addition funnel.
-
Purge the apparatus with an inert gas (e.g., Nitrogen).[2]
-
Heat the reaction mixture to reflux. The solvent vapors will pass through the molecular sieves, which will adsorb the water. The dried solvent will then condense and return to the reaction flask.
-
Insulate the reaction flask and the side arm of the addition funnel to ensure efficient reflux.[2]
-
Monitor the reaction by TLC, GC, or NMR until completion.
-
Cool the reaction mixture and proceed with the appropriate workup procedure.
Protocol 2: Ketalization using a Standard Dean-Stark Apparatus
This is the classical method for removing water via azeotropic distillation.
Materials:
-
Round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Azeotroping solvent (e.g., Toluene)
Procedure:
-
Assemble the glassware: reaction flask, Dean-Stark trap, and reflux condenser.
-
To the reaction flask, add the carbonyl compound, the diol, the solvent, and the acid catalyst.
-
Fill the Dean-Stark trap with the solvent.
-
Heat the reaction mixture to reflux. The solvent-water azeotrope will distill into the Dean-Stark trap.
-
Upon cooling in the trap, the denser water will separate and collect at the bottom, while the solvent will overflow and return to the reaction flask.[12]
-
Continue the reaction until no more water is collected in the trap.
-
Cool the reaction mixture and proceed with the workup.
Visualizations
Caption: Troubleshooting workflow for low ketalization yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 3. EP0361839A2 - Dehydration process using azeotropic distillation - Google Patents [patents.google.com]
- 4. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Small-Scale Procedure for Acid-Catalyzed Ketal Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. grokipedia.com [grokipedia.com]
- 13. m.youtube.com [m.youtube.com]
- 14. reddit.com [reddit.com]
- 15. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Troubleshooting incomplete deprotection of 1,1-Dimethoxycyclopentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the deprotection of 1,1-dimethoxycyclopentane to yield cyclopentanone (B42830).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My deprotection reaction is incomplete, showing significant starting material (this compound) remaining. What are the potential causes and how can I resolve this?
A1: Incomplete deprotection is a common issue that can stem from several factors. Here is a systematic approach to troubleshoot this problem:
-
Insufficient Acid Catalyst: The acid catalyst is crucial for the hydrolysis of the ketal.[1][2][3] Ensure you are using the appropriate catalyst loading. If the reaction is sluggish, a slight increase in the catalyst amount may be beneficial. However, excessive acid can lead to side reactions.[4]
-
Inadequate Water Content: Ketal hydrolysis is a reversible reaction that requires water to proceed to the product side.[5][6] If you are using an organic solvent, ensure sufficient water is present to drive the equilibrium towards the formation of cyclopentanone. Using a biphasic system or a solvent mix like THF/water or acetone (B3395972)/water can be effective.[7]
-
Reaction Time and Temperature: The deprotection may be kinetically slow under the current conditions. Consider extending the reaction time and monitoring the progress by TLC or GC analysis. Gently heating the reaction mixture can also increase the rate of hydrolysis, but be cautious of potential side reactions at elevated temperatures.
-
Inefficient Stirring: In biphasic reaction mixtures, vigorous stirring is essential to ensure proper mixing of the organic substrate with the aqueous acidic phase.
Q2: I am observing the formation of side products in my reaction. What are they and how can I minimize them?
A2: Side product formation can arise from the reactivity of the starting material or the product under acidic conditions.
-
Self-condensation of Cyclopentanone: Under strongly acidic conditions, the cyclopentanone product can undergo self-condensation reactions (e.g., aldol (B89426) condensation). To mitigate this, it is advisable to use the minimum effective amount of acid and to work at lower temperatures.
-
Substrate Decomposition: While this compound is relatively stable, prolonged exposure to harsh acidic conditions or high temperatures could lead to decomposition. A milder acid catalyst or shorter reaction times can help prevent this.
Q3: The standard acidic deprotection methods are not suitable for my substrate due to the presence of other acid-sensitive functional groups. What are some milder alternatives?
A3: When other acid-sensitive groups are present, harsh acidic conditions must be avoided.[8] Several milder methods can be employed for the deprotection of ketals:
-
Mild Brønsted Acids: Weaker acids like pyridinium (B92312) p-toluenesulfonate (PPTS) or the use of solid-supported acids such as Amberlyst-15 can provide sufficient acidity for deprotection without cleaving highly sensitive groups.[8]
-
Lewis Acid Catalysis: Certain Lewis acids can catalyze the cleavage of acetals and ketals under nearly neutral conditions.[8] Examples include bismuth salts (e.g., bismuth nitrate) and cerium(III) triflate in wet nitromethane.[8]
-
Neutral, Non-Hydrolytic Conditions: In some cases, it is possible to deprotect ketals without using aqueous acid. For instance, molecular iodine (I₂) in acetone can be a highly efficient system for deprotection under neutral conditions.[8]
Q4: How can I effectively monitor the progress of the deprotection reaction?
A4: Monitoring the reaction progress is crucial to determine the optimal reaction time and to avoid over-running the reaction, which could lead to side product formation.
-
Thin-Layer Chromatography (TLC): TLC is a simple and rapid method to monitor the disappearance of the starting material (this compound) and the appearance of the product (cyclopentanone). A suitable stain, such as p-anisaldehyde or potassium permanganate, can be used to visualize the spots, as cyclopentanone is UV-inactive.
-
Gas Chromatography (GC): GC is a quantitative method to determine the ratio of starting material to product in the reaction mixture. This is particularly useful for optimizing reaction conditions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture, performing a quick work-up, and analyzing it by ¹H NMR can provide a clear picture of the conversion by observing the disappearance of the methoxy (B1213986) signals of the starting material and the appearance of the characteristic signals of cyclopentanone.
Deprotection Conditions for Dimethyl Ketals
The following table summarizes various conditions that can be applied for the deprotection of dimethyl ketals, including this compound. The choice of method will depend on the substrate's sensitivity and the desired reaction scale.
| Method | Reagents/Catalyst | Solvent | Temperature | Key Considerations |
| Standard Acidic Hydrolysis | HCl, H₂SO₄, or p-TsOH | Acetone/Water, THF/Water | Room Temp. to Reflux | Cost-effective and straightforward. May not be suitable for acid-sensitive substrates. |
| Mild Acidic Hydrolysis | Pyridinium p-toluenesulfonate (PPTS) | Acetone/Water | Room Temp. to 50°C | Good for substrates with moderately acid-labile groups. |
| Solid-Supported Acid | Amberlyst-15 | Methanol/Water, Acetone | Room Temp. | The catalyst can be filtered off, simplifying workup. |
| Lewis Acid Catalysis | Bi(NO₃)₂·5H₂O, Ce(OTf)₃ | Wet Nitromethane, CH₂Cl₂ | Room Temp. | Mild conditions, suitable for sensitive substrates. |
| Neutral Conditions | I₂ | Acetone | Room Temp. | Fast and efficient for many ketals, avoids aqueous acid. |
Experimental Protocol: Acid-Catalyzed Deprotection of this compound
This protocol describes a general procedure for the deprotection of this compound using a standard acidic workup.
Materials:
-
This compound
-
Acetone
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl ether or Dichloromethane (B109758) (for extraction)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of acetone and water (e.g., a 4:1 ratio).
-
Acid Addition: While stirring, add a catalytic amount of 1M HCl (e.g., 0.1 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or GC every 30-60 minutes until the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully quench the reaction by adding saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification (if necessary): The resulting crude cyclopentanone can be purified by distillation if required.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 4. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. benchchem.com [benchchem.com]
Preventing hydrolysis of 1,1-Dimethoxycyclopentane during workup
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,1-dimethoxycyclopentane, focusing on the prevention of its hydrolysis during reaction workup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to hydrolysis?
A1: this compound is a ketal, which serves as a protecting group for the ketone functional group of cyclopentanone (B42830).[1] Ketals are stable under basic and neutral conditions but are highly susceptible to hydrolysis under acidic conditions, which regenerates the original ketone and alcohol.[2][3]
Q2: What is the mechanism of hydrolysis for this compound?
A2: The hydrolysis of this compound is an acid-catalyzed process. The reaction begins with the protonation of one of the methoxy (B1213986) groups, converting it into a good leaving group (methanol). Subsequent elimination of methanol (B129727) results in the formation of a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and after deprotonation, a hemiketal is formed. The process repeats with the second methoxy group, ultimately yielding cyclopentanone and two equivalents of methanol.[2][4][5][6]
Q3: At what pH is this compound most stable?
A3: this compound is most stable in neutral to basic conditions (pH > 7). As the pH becomes more acidic, the rate of hydrolysis increases significantly.[1][2] For instance, the hydrolysis rate can increase by orders of magnitude when the pH drops from 7.4 to 5.0.[1]
Q4: Can I use a standard aqueous workup for a reaction involving this compound?
A4: A standard aqueous workup can be used, but it must be performed carefully to avoid acidic conditions. This typically involves using a basic solution, such as saturated sodium bicarbonate, to neutralize any acid present in the reaction mixture and ensure the aqueous layer remains basic during extraction.[7][8]
Q5: Are there alternatives to aqueous workups?
A5: Yes, non-aqueous workups can be employed to completely avoid the risk of hydrolysis. These methods involve the use of solid-phase reagents to remove impurities or direct filtration and evaporation. Supported liquid extraction (SLE) is another alternative to traditional liquid-liquid extraction.[9]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Loss of product (cyclopentanone detected) | Accidental exposure to acidic conditions during workup. | - Ensure all aqueous washes are basic (e.g., saturated NaHCO₃, K₂CO₃).- Check the pH of the aqueous layer to confirm it is > 7.- Use a non-aqueous workup if the product is highly sensitive. |
| Product degradation during purification by column chromatography | The silica (B1680970) gel is slightly acidic, causing hydrolysis on the column. | - Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base like triethylamine (B128534) in the eluent before packing the column.[4][10]- Use alumina (B75360) (basic or neutral) as the stationary phase instead of silica gel. |
| Emulsion formation during extraction with basic solutions | High concentration of salts or polar byproducts. | - Add brine (saturated NaCl solution) to break up the emulsion.- Filter the entire mixture through a pad of Celite. |
| Incomplete removal of water-soluble impurities | Insufficient washing of the organic layer. | - Increase the number of washes with the basic aqueous solution.- Use brine for the final wash to help remove dissolved water from the organic layer. |
Data Presentation
The stability of ketals is highly dependent on the pH of the solution. The following table summarizes the relative hydrolysis rates of different ketals at pH 5, providing a comparative understanding of their stability.
| Ketal | Parent Carbonyl | Half-life (t₁/₂) at pH 5 (hours) | Relative Hydrolysis Rate |
| Acetone (B3395972) Dimethyl Ketal | Acetone | ~16 | Faster |
| Cyclopentanone Dimethyl Ketal | Cyclopentanone | ~32 | Reference |
| Cyclohexanone (B45756) Dimethyl Ketal | Cyclohexanone | ~112 | Slower |
This data is extrapolated from a study on substituted ketals and illustrates the general trend in reactivity.[2][5] As shown, cyclopentanone dimethyl ketal is relatively more stable than the acyclic acetone dimethyl ketal but hydrolyzes faster than the corresponding cyclohexanone derivative under acidic conditions.[5] The rate of hydrolysis decreases dramatically as the pH increases. For a similar ketal, increasing the pH from 5.0 to 6.5 resulted in a nearly 20-fold decrease in the hydrolysis rate.[1]
Experimental Protocols
Protocol 1: Standard Basic Aqueous Workup
This protocol is suitable for reactions where this compound is relatively stable and the reaction mixture contains acidic components that need to be neutralized.
-
Quenching the Reaction: Cool the reaction mixture in an ice bath. If the reaction was conducted under anhydrous conditions, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any reactive reagents.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) and the saturated NaHCO₃ solution.
-
Washing: Gently shake the separatory funnel, venting frequently to release any gas produced. Allow the layers to separate. Drain the aqueous layer and wash the organic layer two more times with saturated NaHCO₃ solution. Check the pH of the final aqueous wash to ensure it is basic.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution in vacuo to obtain the crude product.
Protocol 2: Non-Aqueous Workup
This protocol is recommended for reactions where this compound is highly susceptible to hydrolysis or when the reaction is sensitive to water.
-
Quenching (if necessary): If the reaction contains a reagent that needs to be quenched (e.g., a strong base), add a stoichiometric amount of a non-protic quenching agent (e.g., ethyl acetate (B1210297) for organolithium reagents).
-
Removal of Solids: If the reaction mixture contains solid byproducts, dilute with a non-polar organic solvent (e.g., hexane, diethyl ether) and filter through a pad of Celite.
-
Solvent Removal: Concentrate the filtrate in vacuo.
-
Purification: If further purification is required, consider chromatography on neutralized silica gel or alumina, or recrystallization/distillation.
Mandatory Visualizations
Caption: Decision workflow for selecting a workup procedure.
Caption: Simplified mechanism of acid-catalyzed ketal hydrolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Work-up - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
Technical Support Center: Purification of 1,1-Dimethoxycyclopentane
Welcome to the technical support center for the purification of 1,1-Dimethoxycyclopentane. This resource is designed for researchers, scientists, and drug development professionals who require high-purity this compound for their experiments. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and supporting technical data to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities in this compound, typically synthesized from cyclopentanone (B42830) and methanol, include:
-
Unreacted Cyclopentanone: Due to the equilibrium nature of the ketalization reaction.
-
Methanol: Excess reactant used to drive the reaction forward.
-
Water: A byproduct of the reaction and a potential contaminant that can lead to hydrolysis of the product.[1][2][3]
-
Acid Catalyst: Traces of the acid used to catalyze the reaction can remain.
-
Side-products: Depending on the reaction conditions, small amounts of other byproducts may be present.
Q2: My purified this compound appears cloudy. What is the likely cause?
A2: A cloudy appearance is most often due to the presence of water. This compound is susceptible to hydrolysis back to cyclopentanone and methanol, especially in the presence of trace acid.[3] Ensure all glassware is thoroughly dried before distillation and that the crude material is treated with a suitable drying agent prior to purification.
Q3: During distillation, my product is decomposing, leading to a lower yield. How can I prevent this?
A3: Thermal decomposition can occur if the distillation is performed at atmospheric pressure (boiling point ~140 °C).[3] To mitigate this, it is highly recommended to perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling point of this compound, minimizing thermal stress and preventing decomposition.
Q4: How can I effectively remove the unreacted cyclopentanone impurity?
A4: Due to the close boiling points of this compound (140 °C) and cyclopentanone (~131 °C), a simple distillation may not be sufficient.[2][3] Two effective methods are:
-
Fractional Distillation: Using a fractionating column with a high number of theoretical plates can improve separation.
Q5: What is the best way to assess the purity of my final product?
A5: The purity of this compound can be reliably determined using the following analytical techniques:
-
Gas Chromatography (GC): An effective method for quantifying the purity and identifying volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides definitive identification of impurities by combining separation with mass analysis.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure and assess the purity of the final product.
Troubleshooting Guides
Fractional Distillation
| Issue | Possible Cause | Solution |
| Poor Separation of Product and Impurities | Inefficient fractionating column. | Use a longer column or one with a higher efficiency packing material (e.g., Raschig rings, Vigreux indentations) to increase the number of theoretical plates. |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibrium to be established within the column. A slow, steady distillation will provide better separation. | |
| Poor insulation of the column. | Insulate the fractionating column with glass wool or aluminum foil to maintain a consistent temperature gradient. | |
| Product is Contaminated with Water | Incomplete drying of crude material or glassware. | Ensure the crude this compound is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663), sodium sulfate) before distillation. All glassware should be oven-dried. |
| Bumping or Uncontrolled Boiling | Uneven heating. | Use a magnetic stirrer or boiling chips to ensure smooth boiling. Note that boiling chips are less effective under vacuum. |
| High vacuum applied too quickly. | Reduce the pressure gradually to prevent bumping of the liquid into the condenser. |
Flash Column Chromatography
| Issue | Possible Cause | Solution |
| Poor Separation of Compounds | Inappropriate solvent system. | Optimize the eluent system using Thin-Layer Chromatography (TLC) first. A solvent system that gives a good separation of spots on the TLC plate will likely work well for the column. |
| Column was not packed properly. | Ensure the silica (B1680970) gel is packed uniformly without any air bubbles or channels. A poorly packed column will lead to band broadening and poor separation. | |
| Overloading the column with sample. | Use an appropriate amount of crude material for the size of the column. As a general rule, the amount of sample should be 1-5% of the weight of the silica gel. | |
| Product Elutes Too Quickly or Too Slowly | Solvent polarity is too high or too low. | Adjust the polarity of the eluent. If the product elutes too quickly, decrease the polarity. If it elutes too slowly, increase the polarity. |
| Streaking of Bands on the Column | Sample is not soluble in the eluent. | Ensure the crude sample is fully dissolved in a minimum amount of the eluent before loading it onto the column. |
| Presence of highly polar impurities. | Pre-treat the crude sample by passing it through a small plug of silica gel to remove baseline impurities before loading it onto the main column. |
Data Presentation
The following table summarizes the physical properties of this compound and its common impurities, which is crucial for planning a successful purification strategy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | C₇H₁₄O₂ | 130.19 | 140 | The desired product.[3] |
| Cyclopentanone | C₅H₈O | 84.12 | ~131 | A primary impurity, close in boiling point to the product.[2] |
| Methanol | CH₄O | 32.04 | 64.7 | Excess reactant, easily removed by distillation. |
| Water | H₂O | 18.02 | 100 | Byproduct of the reaction; can cause hydrolysis of the product. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation under Reduced Pressure
This method is suitable for separating this compound from less volatile impurities and can also separate it from cyclopentanone if a highly efficient fractionating column is used.
Materials:
-
Crude this compound
-
Anhydrous magnesium sulfate or sodium sulfate
-
Fractional distillation apparatus (round-bottom flask, fractionating column (e.g., Vigreux), distillation head, condenser, receiving flasks)
-
Vacuum adapter and vacuum source
-
Heating mantle with magnetic stirrer
-
Thermometer
-
Boiling chips or magnetic stir bar
Procedure:
-
Drying: Dry the crude this compound over anhydrous magnesium sulfate or sodium sulfate. Swirl the flask and let it stand for at least 30 minutes. Filter or decant the dried liquid into the distillation flask.
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is clean and dry. Place a magnetic stir bar or boiling chips in the distillation flask.
-
Vacuum Application: Connect the apparatus to a vacuum source and slowly reduce the pressure to the desired level (e.g., 20-30 mmHg).
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Observe the temperature at the distillation head. Collect any low-boiling fractions, which will primarily be residual methanol, in a separate receiving flask.
-
As the temperature rises, a fraction containing cyclopentanone may be collected.
-
When the temperature stabilizes at the expected boiling point of this compound under the applied vacuum, switch to a clean receiving flask to collect the purified product.
-
-
Completion: Continue the distillation until most of the product has been collected and the temperature begins to drop or rise significantly.
-
Shutdown: Turn off the heating, allow the apparatus to cool completely, and then slowly and carefully release the vacuum before disassembly.
Protocol 2: Purification by Flash Column Chromatography
This method is effective for removing impurities with different polarities from this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Ethyl acetate (B1210297)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
Rotary evaporator
Procedure:
-
Solvent System Selection: Determine a suitable eluent system by TLC analysis. A good starting point is a mixture of hexane and ethyl acetate (e.g., 95:5 or 90:10). The ideal solvent system will give the product an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Apply gentle air pressure to the top of the column to increase the flow rate.
-
Fraction Collection: Collect fractions in test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Solvent Evaporation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to yield the purified product.
Visualization
Caption: General workflow for the purification of this compound.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. US2623072A - Separation of cyclopentanone - Google Patents [patents.google.com]
- 3. This compound|Cyclopentanone Dimethylketal [benchchem.com]
- 4. US4652344A - Preparation of 1,1-dimethoxycyclohexane - Google Patents [patents.google.com]
- 5. 1,1-Dimethoxy-cyclopentane | C7H14O2 | CID 523052 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Acetal Formation with Acid Catalysts
Welcome to the technical support center for acid-catalyzed acetal (B89532) formation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: My acetal formation reaction is not proceeding or giving low yields. What are the common causes?
A1: Low or no yield in acetal formation is a frequent issue. The primary reasons are often related to the reversible nature of the reaction and catalyst inefficiency.[1][2][3][4]
-
Presence of Water: Acetal formation is an equilibrium reaction that produces water as a byproduct.[1][2][3] According to Le Chatelier's principle, the presence of water in the reaction mixture can shift the equilibrium back towards the starting materials (aldehyde/ketone and alcohol), thus preventing the reaction from reaching completion.[2]
-
Insufficient Catalyst Activity: The acid catalyst is crucial for protonating the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack by the alcohol.[1][5][6] If the catalyst is weak, insufficient in amount, or has degraded, the reaction rate will be significantly slow.
-
Steric Hindrance: Highly hindered ketones or bulky alcohols can slow down the reaction rate significantly.
-
Inappropriate Temperature: While heating can favor the forward reaction, excessively high temperatures (e.g., 150°C) might lead to side reactions or decomposition, especially with sensitive substrates.[7]
Q2: How can I effectively remove water from the reaction to drive the equilibrium forward?
A2: Continuous removal of water is critical for achieving high yields.[1][2] Several methods can be employed:
-
Azeotropic Distillation (Dean-Stark Apparatus): This is a common and effective method where the reaction is conducted in a solvent that forms an azeotrope with water (e.g., toluene (B28343) or benzene).[7] The water is continuously removed as it forms, physically separating it from the reaction mixture.
-
Dehydrating Agents/Scavengers:
-
Molecular Sieves: 4Å molecular sieves are effective for physically trapping water molecules as they are produced.[2]
-
Orthoesters: Reagents like trimethyl orthoformate (TMOF) or triethyl orthoformate can be used. They react with the generated water to form an ester and additional alcohol, thereby removing water chemically and pushing the equilibrium forward.[3][8]
-
-
Using Excess Alcohol: Employing a large excess of the alcohol reactant can also help shift the equilibrium towards the product side.[2][9] If practical, using the alcohol as the solvent is a highly effective strategy.[9]
Q3: I am observing side reactions and decomposition of my starting material. How can I mitigate this?
A3: Side reactions are often caused by the harshness of the acid catalyst or elevated temperatures, especially with acid-sensitive substrates.[10][11]
-
Catalyst Choice: Strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) can be corrosive and may not be compatible with molecules containing acid-sensitive functional groups (e.g., N-Boc, silyl (B83357) ethers).[10][11]
-
Solution: Consider using milder or more chemoselective catalysts.
-
Lewis Acids: Catalysts like Er(OTf)₃, ZrCl₄, and Sc(OTf)₃ can be gentler alternatives.[8][12]
-
Heterogeneous Catalysts: Solid acid catalysts like Amberlyst-15 or perchloric acid adsorbed on silica (B1680970) gel are easily removable by filtration and can offer milder reaction conditions.[8]
-
-
Temperature Control: Avoid excessively high temperatures. Many acetalizations can proceed efficiently at room temperature or with gentle heating, especially with a suitable catalyst.[7]
-
Reaction Time: Monitor the reaction progress (e.g., by TLC or GC) to avoid prolonged exposure to acidic conditions once the reaction is complete.
Q4: How do I choose the most appropriate acid catalyst for my specific substrate?
A4: The choice of catalyst depends on the reactivity of the carbonyl compound and the presence of other functional groups in the molecule.
| Catalyst Type | Examples | Typical Use Case | Considerations |
| Strong Brønsted Acids | H₂SO₄, p-TsOH, HCl | Simple, robust aldehydes and ketones. | Can be too harsh for acid-sensitive substrates.[10][11] Corrosive. |
| Mild Lewis Acids | Sc(OTf)₃, Er(OTf)₃, ZrCl₄ | Substrates with acid-sensitive functional groups.[8][12] | May require anhydrous conditions. Cost can be a factor. |
| Heterogeneous (Solid) Acids | Amberlyst-15, Sulfated Zirconia | Simplifies workup (catalyst removed by filtration).[8] | May have lower activity than homogeneous catalysts. |
| Photocatalysts | Eosin Y | Protection of aldehydes under neutral conditions using visible light.[12] | Requires specific equipment (e.g., green LEDs). |
Q5: My acetal is hydrolyzing back to the carbonyl during workup. How can I prevent this?
A5: Acetal hydrolysis is catalyzed by acid in the presence of water.[1] To prevent this, the workup procedure must be performed under neutral or basic conditions.
-
Neutralize the Acid: Before extraction, quench the reaction mixture with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the aqueous layer is neutral or slightly basic.
-
Avoid Aqueous Acid: Do not use acidic solutions during the workup or purification steps.
-
Stability: Acetals are generally stable in neutral to strongly basic environments and are resistant to nucleophiles and many oxidizing/reducing agents.[1][8][13]
Troubleshooting Workflows & Protocols
Workflow for Troubleshooting Low Acetal Yield
This diagram outlines a logical workflow for diagnosing and solving low-yield issues in acetal formation.
Caption: Troubleshooting flowchart for low-yield acetal formation.
Decision Logic for Catalyst Selection
This diagram helps in selecting an appropriate acid catalyst based on substrate characteristics.
Caption: Decision tree for selecting an appropriate acid catalyst.
Experimental Protocol: General Procedure for Acetal Formation using a Dean-Stark Apparatus
This protocol describes a general method for synthesizing a cyclic acetal using p-toluenesulfonic acid (p-TsOH) as the catalyst and a Dean-Stark trap for water removal.
-
Apparatus Setup:
-
Assemble a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried to remove residual moisture.
-
Fill the Dean-Stark trap with the reaction solvent (e.g., toluene) until the solvent begins to flow back into the reaction flask.
-
-
Reagent Addition:
-
To the round-bottom flask, add the aldehyde or ketone (1.0 eq).
-
Add the chosen solvent (e.g., toluene) to create a suitable concentration (typically 0.1-0.5 M).
-
Add the diol (e.g., ethylene (B1197577) glycol, 1.1-1.5 eq).
-
Add the acid catalyst, p-toluenesulfonic acid monohydrate (p-TsOH·H₂O), in a catalytic amount (0.01-0.05 eq).
-
-
Reaction Execution:
-
Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.[7]
-
As the vapor condenses, the water (being denser than toluene) will separate and collect in the bottom of the trap, while the toluene will overflow and return to the reaction flask.
-
Monitor the reaction progress by a suitable method (e.g., TLC, GC, or ¹H NMR of an aliquot). The reaction is complete when the starting carbonyl is no longer observed or when water ceases to collect in the trap.
-
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.
-
Separate the organic layer. Wash it sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation).
-
Purify the resulting crude product, if necessary, by flash column chromatography or distillation.
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Acetal - Wikipedia [en.wikipedia.org]
- 4. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Dimethyl Acetals [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]
- 13. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation - Organic Chemistry | OpenStax [openstax.org]
Technical Support Center: Synthesis of 1,1-Dimethoxycyclopentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the formation of 1,1-dimethoxycyclopentane.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the formation of this compound from cyclopentanone (B42830) and methanol (B129727)?
The formation of this compound is an acid-catalyzed nucleophilic addition reaction. The carbonyl group of cyclopentanone is first protonated by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol, acting as a nucleophile, then attacks the activated carbonyl carbon. This is followed by a proton transfer and the elimination of a water molecule to form an oxonium ion. A second molecule of methanol then attacks this intermediate, and after deprotonation, the final product, this compound, is formed. The entire process is reversible.
Q2: Why is water removal crucial for achieving a high yield of this compound?
The formation of this compound is an equilibrium reaction that produces water as a byproduct. According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the reactants (cyclopentanone and methanol), thus lowering the yield of the desired ketal.[1] Therefore, active removal of water is essential to drive the reaction to completion and maximize the product yield.
Q3: What are the common methods for removing water from the reaction mixture?
Common methods for water removal include:
-
Azeotropic distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene (B28343) or benzene) allows for the continuous removal of water as it is formed.
-
Chemical desiccants: Adding a dehydrating agent that reacts with water can effectively remove it from the system. Trimethyl orthoformate is particularly effective as it reacts with water to form methanol and methyl formate, and it can also act as a source of methoxy (B1213986) groups.[1]
-
Molecular sieves: Type 4Å molecular sieves can be added to the reaction mixture to selectively adsorb water.
Q4: What are the potential side reactions during the synthesis of this compound?
While the formation of this compound is generally a clean reaction, potential side reactions can occur, especially under harsh conditions. These can include:
-
Aldol condensation of cyclopentanone: In the presence of a strong acid or base, cyclopentanone can undergo self-condensation.
-
Formation of byproducts from impurities: Impurities in the starting materials or solvents can lead to the formation of undesired products.
Q5: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by techniques such as:
-
Gas Chromatography (GC): Aliquots of the reaction mixture can be analyzed by GC to determine the relative amounts of starting material, product, and any intermediates or byproducts.
-
Thin Layer Chromatography (TLC): TLC can be used for a quick qualitative assessment of the reaction progress by comparing the spot of the reaction mixture with the spots of the starting materials.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or insufficient catalyst. 2. Presence of excess water in reagents or glassware. 3. Reaction has not reached equilibrium. 4. Low reaction temperature. | 1. Use a fresh, active catalyst in the appropriate amount. 2. Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. 3. Increase the reaction time. 4. Increase the reaction temperature, but monitor for potential side reactions. |
| Incomplete Reaction (presence of starting material) | 1. Insufficient water removal. 2. Equilibrium has been reached with a significant amount of starting material remaining. 3. Insufficient amount of methanol. | 1. Employ a more efficient water removal technique (e.g., Dean-Stark trap, add trimethyl orthoformate). 2. Use a larger excess of methanol to shift the equilibrium towards the product. 3. Increase the molar ratio of methanol to cyclopentanone. |
| Formation of Undesired Byproducts | 1. Reaction temperature is too high. 2. Catalyst is too harsh or concentration is too high. 3. Presence of impurities in starting materials. | 1. Lower the reaction temperature. 2. Use a milder acid catalyst or reduce the catalyst loading. 3. Purify the starting materials before use. |
| Difficulty in Product Isolation/Purification | 1. Formation of an emulsion during workup. 2. Co-distillation of product with solvent or starting materials. | 1. Add brine (saturated NaCl solution) to break up the emulsion. 2. Use fractional distillation for purification. If boiling points are close, consider chromatography. |
Data Presentation
The following table summarizes the yield of 1,1-dimethoxycycloalkanes under different catalytic conditions. While the data is for the analogous 1,1-dimethoxycyclohexane, it provides a useful reference for the expected trends in the synthesis of this compound.
| Catalyst | Reaction Time (min) | Yield (%) |
| CeMg-Y Zeolite | 60 | 66.7[2] |
| CeMg-Y Zeolite | 3000 (50 h) | 80.5[2] |
| K-10 Montmorillonite | 60 | ~65 |
| Ce-Montmorillonite | 60 | 69.8[2] |
Experimental conditions for the data above: Cyclohexanone:methanol molar ratio of 1:10 at room temperature with a gentle flow of dry nitrogen.[2]
Experimental Protocols
Method 1: Acid-Catalyzed Ketalization with Azeotropic Water Removal
This protocol utilizes a Dean-Stark apparatus to remove water and drive the reaction to completion.
Materials:
-
Cyclopentanone
-
Anhydrous Methanol
-
Toluene
-
Acid catalyst (e.g., p-toluenesulfonic acid monohydrate, Amberlyst-15)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, Dean-Stark trap, condenser, heating mantle, magnetic stirrer
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
To the flask, add cyclopentanone, a 3-5 fold molar excess of anhydrous methanol, and toluene (approximately 1.5-2 times the volume of cyclopentanone).
-
Add a catalytic amount of the acid catalyst (e.g., 0.01-0.05 equivalents of p-toluenesulfonic acid or a catalytic amount of Amberlyst-15).
-
Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap, and the reaction is complete (monitor by GC or TLC).
-
Cool the reaction mixture to room temperature.
-
If a solid catalyst like Amberlyst-15 was used, filter it off.
-
Wash the organic phase with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation.
Method 2: Ketalization using Trimethyl Orthoformate
This method employs trimethyl orthoformate as both a reagent and a water scavenger, simplifying the procedure.
Materials:
-
Cyclopentanone
-
Anhydrous Methanol
-
Trimethyl orthoformate
-
Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask, condenser, magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a condenser, add cyclopentanone and a 2-3 fold molar excess of anhydrous methanol.
-
Add a slight excess (1.1-1.2 equivalents) of trimethyl orthoformate.
-
Add a catalytic amount of the acid catalyst.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction progress by GC or TLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, neutralize the acid catalyst by adding saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation.
Visualizations
Caption: A troubleshooting workflow for addressing low yields in the synthesis of this compound.
Caption: Key components and conditions for the synthesis of this compound.
References
Technical Support Center: Reactions Involving 1,1-Dimethoxycyclopentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproducts in reactions involving 1,1-dimethoxycyclopentane.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments with this compound.
Question: My hydrolysis of this compound to cyclopentanone (B42830) is incomplete, and I observe significant amounts of starting material. How can I drive the reaction to completion?
Answer:
Incomplete hydrolysis is a common issue as the reaction is an equilibrium process. To shift the equilibrium towards the product (cyclopentanone), consider the following strategies:
-
Use of Excess Water: The hydrolysis of acetals is reversible. Employing a large excess of water can effectively drive the reaction forward.
-
Effective Removal of Methanol (B129727): As methanol is a product of the hydrolysis, its removal from the reaction mixture will favor the formation of cyclopentanone. If the reaction setup allows, distillation of the methanol byproduct can be an effective strategy.
-
Optimization of Acid Catalyst and Temperature: While stronger acids and higher temperatures can increase the reaction rate, they may also promote side reactions. A systematic optimization of the acid catalyst (e.g., p-TsOH, Amberlyst® 15) and temperature is recommended to find a balance between reaction rate and byproduct formation.
Question: After acidic workup of my reaction, I have obtained a high-molecular-weight, viscous substance along with my desired product. What is this byproduct and how can I avoid it?
Answer:
The viscous substance is likely a polymer of cyclopentanone. Cyclopentanone can undergo acid-catalyzed self-condensation or polymerization, especially in the presence of strong acids and elevated temperatures.[1]
Mitigation Strategies:
-
Milder Reaction Conditions: Use the mildest possible acidic conditions for the deprotection. Catalytic amounts of a weaker acid or a solid-supported acid can be beneficial.
-
Temperature Control: Maintain a low to moderate temperature during the reaction and workup.
-
Immediate Workup and Purification: Upon completion of the reaction, neutralize the acid and proceed with the workup and purification steps promptly to minimize the exposure of cyclopentanone to acidic conditions.
-
Alternative Deprotection Methods: For sensitive substrates, consider non-hydrolytic deprotection methods. A study by Sun et al. (2004) demonstrated the efficient and chemoselective deprotection of acetals and ketals using a catalytic amount of iodine in acetone (B3395972) under neutral conditions, which could be a viable alternative.[2]
Question: I am reacting this compound with a strong nucleophile (e.g., a Grignard reagent), but I am getting a low yield of the expected product and recovery of my starting material. What could be the issue?
Answer:
This compound, as a ketal, is generally stable to strong nucleophiles and bases. The low yield is likely due to the reaction conditions not being suitable for ketal cleavage to the reactive carbonyl intermediate. If the desired reaction is the addition of the nucleophile to the carbonyl carbon, the ketal must first be deprotected.
Troubleshooting Steps:
-
One-Pot, Two-Step Approach: Consider a one-pot procedure where the ketal is first hydrolyzed under controlled acidic conditions to generate cyclopentanone in situ, followed by the addition of the nucleophile after neutralization of the acid.
-
Stepwise Synthesis: A more reliable approach is a two-step synthesis. First, hydrolyze the this compound to cyclopentanone and purify it. Then, react the purified cyclopentanone with the nucleophile in a separate step. This avoids compatibility issues between the acidic deprotection conditions and the nucleophilic reagent.
Frequently Asked Questions (FAQs)
What are the most common byproducts in the acid-catalyzed hydrolysis of this compound?
The most frequently encountered byproduct is the result of the self-condensation or polymerization of the cyclopentanone product under acidic conditions.[1] In cases of incomplete reaction, the starting material, this compound, will also be present.
How can I purify cyclopentanone from the reaction mixture?
Purification of cyclopentanone can be achieved through several methods, including:
-
Extraction: Cyclopentanone can be extracted from an aqueous reaction mixture using an organic solvent like cyclohexane.[3]
-
Distillation: Fractional distillation is an effective method for separating cyclopentanone from non-volatile byproducts and residual solvent.[4] Refluxing the crude cyclopentanone with a small amount of phosphoric acid before distillation can help to break down some impurities.[4]
What is the relative rate of hydrolysis of this compound compared to other acetals?
Ketals derived from ketones, such as this compound, generally hydrolyze faster than acetals derived from aldehydes. This is attributed to the greater stability of the tertiary carbocation intermediate formed during the hydrolysis of a ketal.[5]
Quantitative Data
Table 1: Relative Hydrolysis Rates of Acetals and Ketals
| Acetal/Ketal Type | Intermediate Carbocation | Relative Stability | Expected Hydrolysis Rate |
| Ketone Ketal (e.g., this compound) | Tertiary (3°) | Highest | Fastest |
| Aldehyde Acetal | Secondary (2°) | Intermediate | Intermediate |
| Formaldehyde Acetal | Primary (1°) | Lowest | Slowest |
This table provides a qualitative comparison based on the stability of the carboxonium ion intermediate.[5]
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of this compound with Minimized Byproducts
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Catalyst Addition: Add a catalytic amount of a solid acid catalyst, such as Amberlyst® 15, to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC or GC analysis.
-
Workup: Once the reaction is complete, filter off the solid acid catalyst.
-
Purification: Remove the acetone under reduced pressure. The remaining aqueous solution containing cyclopentanone can be used directly or the cyclopentanone can be extracted with a suitable organic solvent (e.g., diethyl ether), dried over anhydrous sodium sulfate, and purified by distillation.
Visualizations
Caption: Experimental workflow for minimizing byproducts in the hydrolysis of this compound.
Caption: Troubleshooting decision tree for identifying and mitigating byproduct formation.
Caption: Equilibrium in the acid-catalyzed hydrolysis of this compound.
References
- 1. Cyclopentanone | C5H8O | CID 8452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Using cyclopentanone as the reactant, show the product of a. acid... | Study Prep in Pearson+ [pearson.com]
- 4. Predict the products of the following reactions: (i) Cyclopentanone + Hy.. [askfilo.com]
- 5. This compound|Cyclopentanone Dimethylketal [benchchem.com]
Stability of 1,1-Dimethoxycyclopentane in different solvent systems
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 1,1-dimethoxycyclopentane in various solvent systems. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is degrading unexpectedly during my reaction. What are the primary factors affecting its stability?
A1: The stability of this compound, a ketal, is primarily influenced by the presence of acid and the type of solvent used. K-tals are generally stable under neutral and basic conditions but are susceptible to hydrolysis in acidic environments.[1][2][3] Key factors include:
-
pH: Acidic conditions will catalyze the hydrolysis of the ketal back to cyclopentanone (B42830) and methanol.[4][5] Even trace amounts of acid can initiate this process.
-
Solvent System: Protic solvents, especially water, can act as nucleophiles in the hydrolysis reaction once the ketal is protonated.[6][7] Aprotic solvents are generally preferred if acidic impurities can be excluded.
-
Temperature: Elevated temperatures can accelerate the rate of acid-catalyzed hydrolysis.[8]
Troubleshooting Tip: If you suspect degradation, first check the pH of your reaction mixture. Ensure all reagents and solvents are anhydrous and free from acidic impurities. If possible, run the reaction under neutral or basic conditions.
Q2: I am using a protic solvent for my reaction. How does this affect the stability of this compound?
A2: Protic solvents, such as water, alcohols (e.g., methanol, ethanol), and carboxylic acids, can participate in the hydrolysis of this compound, particularly in the presence of an acid catalyst.[6][7] These solvents can act as a proton source (if acidic) and as a nucleophile to attack the intermediate oxocarbenium ion formed during hydrolysis.[2][5] In essence, protic solvents facilitate the decomposition pathway.
Troubleshooting Tip: If your experimental conditions require a protic solvent, ensure the system is rigorously neutral or basic. If degradation persists, consider switching to a polar aprotic solvent like THF, acetonitrile, DMF, or DMSO, which do not actively participate in the hydrolysis mechanism.[9]
Q3: What is the chemical mechanism behind the degradation of this compound in acidic conditions?
A3: The degradation in acidic conditions is a hydrolysis reaction that proceeds through several key steps.[2][3][5]
-
Protonation: One of the methoxy (B1213986) groups is protonated by an acid (H₃O⁺), turning it into a good leaving group (methanol).
-
Formation of Oxocarbenium Ion: The protonated methoxy group departs as methanol, and a resonance-stabilized oxocarbenium ion is formed. This is often the rate-determining step.[2]
-
Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon of the oxocarbenium ion.
-
Deprotonation: A base (e.g., water) removes a proton from the newly added water molecule, forming a hemiacetal intermediate.[10]
-
Further Hydrolysis: The hemiacetal undergoes a similar acid-catalyzed process to hydrolyze the second methoxy group, ultimately yielding cyclopentanone.
The following diagram illustrates this pathway:
References
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound|Cyclopentanone Dimethylketal [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. uvadoc.uva.es [uvadoc.uva.es]
- 10. Real-time mechanistic monitoring of an acetal hydrolysis using ultrafast 2D NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Purity Analysis of 1,1-Dimethoxycyclopentane and Alternative Acetal Protecting Groups by GC-MS
For researchers, scientists, and drug development professionals engaged in complex organic synthesis, the purity of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. 1,1-Dimethoxycyclopentane, a common acetal (B89532) used to protect carbonyl functionalities, and its alternatives, offer distinct advantages and impurity profiles. This guide provides a comparative analysis of the purity of this compound, 2,2-Dimethoxypropane, and Cyclohexanone Dimethyl Ketal, as determined by Gas Chromatography-Mass Spectrometry (GC-MS), supported by a detailed experimental protocol.
Quantitative Purity Comparison
The following table summarizes representative quantitative data for the purity of this compound and two common alternatives, 2,2-Dimethoxypropane and Cyclohexanone Dimethyl Ketal. The data illustrates typical purity levels and common process-related impurities that may be present.
| Compound | IUPAC Name | Molecular Formula | Purity (%) (by GC-MS) | Common Impurities | Potential Source of Impurities |
| This compound | This compound | C₇H₁₄O₂ | > 96.0 | Cyclopentanone, Methanol (B129727) | Unreacted starting materials |
| 2,2-Dimethoxypropane | 2,2-dimethoxypropane | C₅H₁₂O₂ | > 98.0 | Acetone, Methanol | Unreacted starting materials |
| Cyclohexanone Dimethyl Ketal | 1,1-dimethoxycyclohexane | C₈H₁₆O₂ | > 97.0 | Cyclohexanone, Methanol | Unreacted starting materials |
Experimental Protocol: GC-MS Purity Analysis
This protocol outlines a standardized method for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound and its alternatives to determine purity and identify impurities.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the acetal sample into a 10 mL volumetric flask.
-
Dissolve the sample in and dilute to the mark with a suitable solvent, such as dichloromethane (B109758) or ethyl acetate.
-
Prepare a calibration standard of the corresponding ketone (cyclopentanone, acetone, or cyclohexanone) and methanol in the same solvent at a known concentration (e.g., 100 ppm) to aid in impurity identification and quantification.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
3. Data Analysis:
-
The purity of the acetal is determined by calculating the peak area percentage of the main component in the total ion chromatogram (TIC).
-
Impurities are identified by comparing their mass spectra with the NIST library and by matching their retention times with those of the prepared standards.
-
Quantification of impurities can be performed using the calibration standards.
GC-MS Analysis Workflow
The following diagram illustrates the logical workflow for the GC-MS purity analysis of acetal protecting groups.
Caption: Workflow for GC-MS Purity Analysis of Acetal Protecting Groups.
Comparison and Conclusion
The choice of an acetal protecting group often depends on the specific requirements of the synthetic route, including the stability of the acetal to various reaction conditions and the ease of deprotection. This comparative guide highlights that while all three acetals are commercially available at high purity, the nature and concentration of residual impurities can differ. A thorough GC-MS analysis, following a standardized protocol as outlined, is crucial for quality control and to ensure the success of subsequent synthetic steps. Researchers should consider the potential impact of unreacted starting materials on their reactions and select the protecting group that offers the optimal balance of purity, stability, and reactivity for their specific application.
1H and 13C NMR Spectral Assignment Guide for 1,1-Dimethoxycyclopentane
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the NMR Spectral Features of 1,1-Dimethoxycyclopentane
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Understanding the precise spectral assignment of this compound is crucial for its identification, purity assessment, and for monitoring its chemical transformations in various research and development applications. This document presents quantitative NMR data in clearly structured tables, outlines the experimental methodology for data acquisition, and includes a visual representation of the molecular structure with corresponding spectral assignments.
¹H and ¹³C NMR Spectral Data
The following tables summarize the assigned chemical shifts (δ) in parts per million (ppm), signal multiplicities, and integration values for the ¹H NMR spectrum, and the chemical shifts for the ¹³C NMR spectrum of this compound. This data was obtained from the Spectral Database for Organic Compounds (SDBS).
Table 1: ¹H NMR Spectral Data for this compound
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 2, 5 | 1.71 - 1.66 | Multiplet | 4H | -CH₂- |
| 3, 4 | 1.65 - 1.60 | Multiplet | 4H | -CH₂- |
| 6 | 3.14 | Singlet | 6H | -OCH₃ |
Table 2: ¹³C NMR Spectral Data for this compound
| Atom Number | Chemical Shift (δ, ppm) | Assignment |
| 1 | 109.8 | C(OCH₃)₂ |
| 2, 5 | 37.0 | -CH₂- |
| 3, 4 | 23.3 | -CH₂- |
| 6 | 48.1 | -OCH₃ |
Structural Assignment and Visualization
The structure of this compound with atom numbering corresponding to the NMR spectral assignments is depicted below. This visualization aids in correlating the spectral data with the specific protons and carbons in the molecule.
Caption: Structure of this compound with atom numbering for NMR assignment.
Experimental Protocol for NMR Data Acquisition
The following is a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra. Specific parameters may be optimized based on the spectrometer and experimental goals.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Ensure the solution is homogeneous. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), can be added for chemical shift calibration (δ = 0.00 ppm).
2. Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Tune and match the probe for both the ¹H and ¹³C frequencies to maximize sensitivity.
3. ¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a standard pulse sequence (e.g., a 30° or 90° pulse).
-
Set the acquisition time to at least 2-3 seconds to ensure good digital resolution.
-
The relaxation delay should be set to at least 1-2 seconds to allow for full relaxation of the protons between scans.
-
Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.
4. ¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
Use a standard pulse sequence with proton decoupling (e.g., power-gated decoupling) to simplify the spectrum and enhance the signal-to-noise ratio.
-
Set the acquisition time to 1-2 seconds.
-
The relaxation delay should be set to 2-5 seconds, especially to ensure the detection of quaternary carbons.
-
Acquire a larger number of scans (typically 128 or more) compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
5. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the spectrum using the solvent peak or an internal standard (TMS).
This guide provides the essential NMR spectral information for this compound, which can be a valuable reference for researchers in organic synthesis, medicinal chemistry, and materials science. For comparison with alternative compounds, similar detailed NMR analyses should be performed to ensure accurate structural elucidation and purity assessment.
A Comparative Guide to Ketone Protection: 1,1-Dimethoxycyclopentane vs. Other Common Protecting Groups
In the realm of organic synthesis, particularly in the intricate pathways of drug development and natural product synthesis, the selective protection of functional groups is a cornerstone of success. The carbonyl group of a ketone, with its inherent electrophilicity, often requires temporary masking to prevent unwanted side reactions. This guide provides a comprehensive comparison of 1,1-dimethoxycyclopentane, a dimethyl ketal, with other widely used ketone protecting groups, namely cyclic ethylene (B1197577) ketals and dithioacetals. This analysis, aimed at researchers, scientists, and drug development professionals, is supported by experimental data and detailed methodologies to facilitate informed decisions in synthetic strategy.
At a Glance: Key Differences in Ketone Protection
The choice of a protecting group is dictated by its stability under various reaction conditions and the ease of its removal. This compound offers a balance of moderate stability and facile cleavage, while cyclic ketals provide enhanced stability, and dithioacetals offer robustness towards acidic conditions.
| Feature | This compound (Dimethyl Ketal) | Ethylene Ketal | Dithioacetal |
| Structure | Acyclic Ketal | Cyclic Ketal (1,3-Dioxolane) | Cyclic Thioacetal (1,3-Dithiolane) |
| Formation Reagents | Cyclopentanone (B42830), Methanol, Acid Catalyst | Cyclopentanone, Ethylene Glycol, Acid Catalyst | Cyclopentanone, Ethanedithiol, Lewis Acid |
| Relative Stability | Moderate | High | Very High (Acid Stable) |
| Deprotection Conditions | Mild aqueous acid | Aqueous acid | Heavy metal salts or oxidizing agents |
Performance Under Pressure: A Quantitative Comparison
The efficiency of protection and deprotection steps is paramount in multi-step syntheses. The following tables summarize typical experimental data for the formation and cleavage of these protecting groups on cyclopentanone.
Table 1: Comparison of Protection Reaction Parameters for Cyclopentanone
| Protecting Group | Reagents & Conditions | Reaction Time | Yield (%) |
| This compound | Cyclopentanone, Methanol, Trimethyl Orthoformate, p-TsOH (cat.), Reflux | 4 - 8 h | 85 - 95 |
| Cyclopentanone Ethylene Ketal | Cyclopentanone, Ethylene Glycol, p-TsOH (cat.), Toluene (B28343), Azeotropic reflux (Dean-Stark) | 24 - 48 h | 55 - 80[1] |
| Cyclopentanone Dithioacetal | Cyclopentanone, 1,2-Ethanedithiol (B43112), BF₃·OEt₂ (cat.), CH₂Cl₂, 0 °C to rt | 1 - 3 h | 90 - 98 |
Table 2: Comparison of Deprotection Reaction Parameters
| Protected Cyclopentanone | Reagents & Conditions | Reaction Time | Yield (%) |
| This compound | Acetone (B3395972)/H₂O (9:1), 2% HCl, 25 °C | 0.5 - 2 h | ~85-95 |
| Cyclopentanone Ethylene Ketal | Acetone/H₂O (9:1), 2% HCl, 50 °C | 2 - 6 h | ~80-90 |
| Cyclopentanone Dithioacetal | HgCl₂, CaCO₃, CH₃CN/H₂O, rt | 2 - 6 h | 85 - 95 |
Stability Profile: Navigating the Chemical Landscape
The compatibility of a protecting group with various reagents is a critical consideration in synthetic planning.
Table 3: Stability of Protected Cyclopentanones Towards Common Reagents
| Reagent Type | This compound | Ethylene Ketal | Dithioacetal |
| Strong Bases (e.g., n-BuLi, LDA) | Stable | Stable | Stable (proton abstraction possible at α-carbon) |
| Nucleophiles (e.g., Grignard, Organolithiums) | Stable | Stable | Stable |
| Reducing Agents (e.g., LiAlH₄, NaBH₄) | Stable | Stable | Stable (can be reduced to alkane with Raney Ni)[2] |
| Oxidizing Agents (e.g., PCC, Jones Reagent) | Generally Stable | Generally Stable | Can be oxidized at sulfur |
| Aqueous Acid | Labile | Moderately Stable | Very Stable[3] |
Experimental Corner: Detailed Protocols
For reproducible results, detailed experimental procedures are essential.
Protocol 1: Synthesis of this compound
Materials:
-
Cyclopentanone
-
Methanol
-
Trimethyl orthoformate
-
p-Toluenesulfonic acid (p-TsOH) monohydrate
Procedure:
-
To a solution of cyclopentanone (1.0 eq) in methanol, add trimethyl orthoformate (1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to afford this compound.
Protocol 2: Synthesis of Cyclopentanone Ethylene Ketal[4]
Materials:
-
Cyclopentanone
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH) monohydrate
-
Toluene or Benzene
Procedure:
-
Combine cyclopentanone (1.0 eq), ethylene glycol (1.2 eq), a catalytic amount of p-TsOH, and toluene in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Reflux the mixture, azeotropically removing the water formed during the reaction.
-
Continue refluxing until no more water is collected in the Dean-Stark trap (typically 24-48 hours).
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product by vacuum distillation.[4]
Protocol 3: Synthesis of Cyclopentanone Dithioacetal
Materials:
-
Cyclopentanone
-
1,2-Ethanedithiol
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
Dissolve cyclopentanone (1.0 eq) and 1,2-ethanedithiol (1.1 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add boron trifluoride diethyl etherate (catalytic amount) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product, which can be further purified by chromatography if necessary.
Protocol 4: Deprotection of this compound
Materials:
-
This compound
-
Acetone
-
2% Aqueous Hydrochloric Acid (HCl)
Procedure:
-
Dissolve this compound in a 9:1 mixture of acetone and water.
-
Add 2% aqueous HCl and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent and dry the organic layer.
-
Remove the solvent under reduced pressure to yield cyclopentanone.
Visualizing the Synthetic Strategy
The decision-making process for selecting a protecting group can be visualized as a workflow.
The mechanism for the acid-catalyzed formation of both acyclic and cyclic ketals proceeds through a common pathway involving protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol.
References
A Comparative Guide to Alternative Protection Strategies for Cyclopentanone
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and chemo-selectivity. While the formation of ethylene (B1197577) ketals is a well-established method for the protection of cyclopentanone (B42830), a variety of alternative strategies offer distinct advantages in terms of stability, reactivity, and ease of removal under specific reaction conditions. This guide provides an objective comparison of three alternative methods for the protection of cyclopentanone: 1,3-dithianes, silyl (B83357) enol ethers, and N-Boc-oxazolidines, supported by experimental data and detailed protocols.
At a Glance: Comparison of Cyclopentanone Protection Methods
The following table summarizes the key performance indicators for the formation and deprotection of different cyclopentanone protecting groups.
| Protecting Group | Protection Method | Typical Reagents | Solvent | Time (h) | Yield (%) | Deprotection Method | Typical Reagents | Time (h) | Yield (%) |
| 1,3-Dithiane (B146892) | Thioacetalization | 1,3-Propanedithiol (B87085), BF₃·OEt₂ | Dichloromethane (B109758) | 1 | ~78 | Oxidative Hydrolysis | Hg(NO₃)₂·3H₂O | < 0.1 | ~95 |
| 1,3-Propanedithiol, Iodine | Neat | - | High | Oxidative Cleavage | H₂O₂, I₂ (cat.), SDS | 0.5 - 1 | High | ||
| Silyl Enol Ether | Silylation (Kinetic) | LDA, TMSCl | THF | - | High | Acid Hydrolysis | p-TsOH | - | - |
| Silylation (Thermo.) | Et₃N, TMSCl, NaI | Acetonitrile (B52724) | - | High | Fluoride (B91410) Cleavage | TBAF | 1 - 2 | High | |
| N-Boc-Oxazolidine | Condensation | (S)-Serine methyl ester, Boc₂O, Acetone (B3395972) | Methanol | 3 | ~80 (for serine deriv.) | Acid Hydrolysis | Aqueous Acid | - | High |
In-Depth Analysis and Experimental Protocols
This section provides a detailed examination of each alternative protection strategy, including reaction mechanisms and step-by-step experimental procedures.
1,3-Dithiane Protection
The formation of a 1,3-dithiane provides a robust protection of the cyclopentanone carbonyl group. Dithianes are stable to a wide range of nucleophilic and basic conditions, making them valuable in complex synthetic routes. However, their removal often requires treatment with heavy metal salts or strong oxidizing agents.
Protection Workflow:
Caption: Workflow for 1,3-Dithiane Protection of Cyclopentanone.
Experimental Protocol: Formation of 1,4-Dithiaspiro[4.5]decane
To a solution of cyclopentanone (1.0 eq) in dichloromethane at room temperature is added 1,3-propanedithiol (1.1 eq). The mixture is then treated with a catalytic amount of boron trifluoride diethyl etherate (BF₃·OEt₂). The reaction is stirred for 1 hour, after which it is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous magnesium sulfate (B86663), and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield the 1,4-dithiaspiro[4.5]decane. A reported yield for a similar thioacetalization is approximately 78%.
Experimental Protocol: Deprotection of 1,4-Dithiaspiro[4.5]decane
The 1,4-dithiaspiro[4.5]decane (1.0 eq) is mixed with mercury(II) nitrate (B79036) trihydrate (2.0 eq) in a mortar and pestle at room temperature. The solid mixture is ground for 1-4 minutes. The reaction is monitored by thin-layer chromatography. Upon completion, the mixture is washed with ethanol (B145695) or acetonitrile and filtered to remove the mercury salts. The filtrate is concentrated to afford the deprotected cyclopentanone. This solid-state method has been reported to give yields of up to 95%.[1] Alternatively, a milder deprotection can be achieved using 30% aqueous hydrogen peroxide with a catalytic amount of iodine in the presence of sodium dodecyl sulfate (SDS), which can provide high yields in under an hour.[2]
Silyl Enol Ether Protection
The conversion of cyclopentanone to its silyl enol ether is a versatile protection strategy that also serves as a gateway to a variety of carbon-carbon bond-forming reactions. The stability of the silyl enol ether is dependent on the steric bulk of the silyl group. Deprotection is readily achieved under mild acidic conditions or with a fluoride source.
Silylation Pathways:
Caption: Kinetic vs. Thermodynamic Silyl Enol Ether Formation.
Experimental Protocol: Formation of Cyclopent-1-en-1-yloxy(trimethyl)silane (Kinetic Control)
To a solution of diisopropylamine (B44863) (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C is added n-butyllithium (1.0 eq). The solution is stirred for 30 minutes, after which a solution of cyclopentanone (1.0 eq) in THF is added dropwise. The resulting enolate solution is stirred for another 30 minutes, and then trimethylsilyl (B98337) chloride (TMSCl, 1.2 eq) is added. The reaction mixture is allowed to warm to room temperature and stirred for an additional hour. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the silyl enol ether. This method typically provides high yields of the kinetic product.
Experimental Protocol: Deprotection of Cyclopent-1-en-1-yloxy(trimethyl)silane
The silyl enol ether (1.0 eq) is dissolved in a mixture of tetrahydrofuran and water. A catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TsOH), is added, and the reaction is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction is neutralized with a saturated aqueous solution of sodium bicarbonate, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to afford the deprotected cyclopentanone. Alternatively, cleavage can be achieved using tetrabutylammonium (B224687) fluoride (TBAF) in THF for 1-2 hours.[3]
N-Boc-Oxazolidine Protection
The formation of an oxazolidine (B1195125) from a chiral amino alcohol, such as a serine derivative, offers a method to protect the carbonyl group while introducing a chiral auxiliary. This can be particularly useful in asymmetric synthesis. The N-Boc protecting group on the nitrogen atom enhances the stability of the oxazolidine.
Oxazolidine Formation and Deprotection:
Caption: N-Boc-Oxazolidine Protection and Deprotection Cycle.
Experimental Protocol: Formation of N-Boc-Oxazolidine Derivative
Experimental Protocol: Deprotection of N-Boc-Oxazolidine Derivative
The N-Boc-oxazolidine derivative is dissolved in a suitable solvent such as acetone or tetrahydrofuran, and an aqueous acid solution (e.g., 1 M HCl) is added. The mixture is stirred at room temperature until the hydrolysis is complete, as monitored by thin-layer chromatography. The reaction is then neutralized with a base (e.g., saturated aqueous sodium bicarbonate), and the cyclopentanone is extracted with an organic solvent. The organic extracts are combined, dried, and concentrated to give the deprotected ketone. The hydrolysis of oxazolidines is generally a high-yielding process.
Conclusion
The choice of a protecting group for cyclopentanone is a critical decision that can significantly impact the success of a synthetic sequence. While traditional ethylene ketals are reliable, 1,3-dithianes offer enhanced stability towards a broader range of reagents. Silyl enol ethers provide a versatile alternative that also enables further functionalization at the α-position. For applications requiring chiral induction, N-Boc-oxazolidines present an attractive option. By carefully considering the stability, reactivity, and deprotection conditions of these alternative protecting groups, researchers can devise more efficient and elegant synthetic routes towards their target molecules.
References
A Comparative Guide to the Kinetic Studies of 1,1-Dimethoxycyclopentane Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hydrolysis kinetics of 1,1-dimethoxycyclopentane, a common ketal protecting group. The information presented herein is crucial for understanding its stability and reactivity, which is essential for applications in organic synthesis and drug development where controlled deprotection is required. This document summarizes available kinetic data, compares the reactivity of this compound with other cyclic and acyclic ketals, and provides detailed experimental protocols for kinetic analysis.
Comparative Kinetic Data
The acid-catalyzed hydrolysis of ketals is a well-studied reaction, with the rate being highly dependent on the structure of the ketal. While specific kinetic data for this compound is not extensively available in the public domain, a comparison with analogous compounds reveals important trends in reactivity. The stability of the carbocation intermediate formed during the rate-determining step is a key factor influencing the hydrolysis rate.
Table 1: Relative Hydrolysis Rates of Selected Ketals
| Ketal | Parent Carbonyl | Ring Size (if cyclic) | Relative Hydrolysis Rate (approx.) | Reference(s) |
| 2,2-Dimethoxypropane | Acetone (B3395972) | N/A (Acyclic) | 1 | [1] |
| This compound | Cyclopentanone (B42830) | 5-membered | ~0.5 | [1] |
| 1,1-Dimethoxycyclohexane | Cyclohexanone | 6-membered | ~0.14 | [1] |
Note: The relative rates are approximate and can vary with reaction conditions.
The data indicates that the hydrolysis of the cyclopentyl ketal is roughly two times slower than its acyclic counterpart derived from acetone.[1] This difference can be attributed to torsional strain in the five-membered ring. In contrast, the cyclohexyl ketal hydrolyzes about seven times slower than the acetone analog, a phenomenon explained by the greater conformational stability of the six-membered ring.[1]
Experimental Protocols
Accurate kinetic data is paramount for understanding reaction mechanisms and optimizing reaction conditions. The following are detailed methodologies for conducting kinetic studies on the hydrolysis of this compound and its analogs.
General Acid-Catalyzed Hydrolysis
This protocol outlines a typical procedure for studying the acid-catalyzed hydrolysis of a ketal.
Materials:
-
This compound
-
Hydrochloric acid (HCl) or other suitable acid catalyst
-
Solvent (e.g., water, aqueous dioxane, or acetonitrile)
-
Buffer solutions of desired pH
-
Internal standard for NMR analysis (e.g., trimethylsilylpropanoic acid - TSPA)
-
Quenching solution (e.g., a solution of a suitable base like sodium bicarbonate)
Procedure:
-
Reaction Setup: In a thermostatted reaction vessel, prepare a solution of the acid catalyst in the chosen solvent at the desired concentration.
-
Initiation: Add a known amount of this compound to the acidic solution to initiate the hydrolysis reaction.
-
Monitoring: At specific time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a quenching solution to neutralize the acid catalyst and stop the hydrolysis.
-
Analysis: Analyze the quenched samples using a suitable analytical technique (e.g., NMR, GC, or HPLC) to determine the concentration of the reactant (this compound) and/or the product (cyclopentanone).
Monitoring by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of a reaction in real-time.
Procedure:
-
Prepare a reaction mixture directly in an NMR tube by adding a known concentration of this compound and an internal standard to a buffered acidic solution in a deuterated solvent (e.g., D₂O).
-
Acquire ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to the methoxy (B1213986) protons of this compound and a characteristic signal of the product, cyclopentanone.
-
The disappearance of the reactant signal and the appearance of the product signal can be used to calculate the reaction rate.
Monitoring by UV-Vis Spectroscopy
If the product of the hydrolysis (in this case, cyclopentanone) has a distinct UV-Vis absorption profile compared to the reactant, UV-Vis spectroscopy can be a convenient method for kinetic analysis.
Procedure:
-
Determine the wavelength of maximum absorbance (λ_max) for cyclopentanone in the reaction solvent.
-
Prepare the acidic reaction solution in a cuvette and place it in a temperature-controlled spectrophotometer.
-
Inject a small volume of a concentrated solution of this compound into the cuvette and start monitoring the absorbance at the λ_max of cyclopentanone over time.
-
The increase in absorbance is directly proportional to the formation of the product, allowing for the determination of the reaction rate.
Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the signaling pathway of the acid-catalyzed hydrolysis and a typical experimental workflow for kinetic studies.
Caption: Acid-catalyzed hydrolysis mechanism of this compound.
Caption: General experimental workflow for a kinetic study of ketal hydrolysis.
References
A Comparative Analysis of Reactivity: Cyclic vs. Acyclic Ketals in Drug Development and Research
For researchers, scientists, and professionals in drug development, the selection of protecting groups is a critical decision that influences the stability, efficacy, and delivery of therapeutic agents. Ketals, valued for their stability under basic conditions and lability in acidic environments, are frequently employed. However, the choice between a cyclic and an acyclic ketal can have profound implications for reaction kinetics and compound stability. This guide provides an objective comparison of their reactivity, supported by experimental data, to inform the strategic selection of these crucial chemical motifs.
The differential reactivity between cyclic and acyclic ketals is primarily governed by thermodynamic and stereoelectronic factors. Generally, cyclic ketals exhibit greater stability towards acid-catalyzed hydrolysis compared to their acyclic analogs. This enhanced stability is largely attributed to entropic factors; the intramolecular nature of the ring-opening in cyclic ketals is entropically less favorable than the dissociation of two separate molecules in the hydrolysis of acyclic ketals.[1]
Comparative Hydrolysis Rates: Experimental Data
The acid-catalyzed hydrolysis of ketals is a well-understood process that proceeds through a resonance-stabilized carboxonium ion intermediate.[2][3] The formation of this intermediate is typically the rate-determining step of the reaction.[2][3] Consequently, structural features that influence the stability of this carbocation directly impact the rate of hydrolysis.
A systematic study comparing the hydrolysis rates of ketals derived from acyclic (acetone) and cyclic (cyclopentanone, cyclohexanone) ketones in a pH 5 buffer solution provides clear quantitative evidence of this stability difference.
| Ketal Derivative | Parent Ketone | Half-life (t½) at pH 5 | Relative Hydrolysis Rate (vs. Acetone Ketal) |
| 2,2-Dimethoxypropane | Acetone | ~1 (normalized) | 1 |
| 1,1-Dimethoxycyclopentane | Cyclopentanone | Slower | ~2 times slower |
| 1,1-Dimethoxycyclohexane | Cyclohexanone | Slowest | ~7 times slower |
Table 1: Relative hydrolysis rates of various ketals at pH 5. Data sourced from studies on substituent effects on ketal pH sensitivity.[2][4]
The data clearly indicates that the ketal derived from the acyclic ketone, acetone, hydrolyzes the fastest. The cyclopentanone-derived ketal is approximately twice as stable, while the cyclohexanone-derived ketal is about seven times more stable under these acidic conditions.[2][4] This trend is attributed to differences in torsional strain between the ground state of the ketal and the transition state leading to the carboxonium ion.[2][4]
Factors Influencing Ketal Reactivity and Stability
The decision to use a cyclic or acyclic ketal can be further refined by considering the following factors:
-
Ring Strain: In cyclic systems, the stability of the ketal is influenced by the ring size of the parent ketone. As observed, six-membered rings (dioxane-type) tend to form more stable ketals than five-membered rings (dioxolane-type).[5] This is due to the minimization of angle and torsional strain in the chair conformation of the six-membered ring.
-
Electronic Effects: The rate of hydrolysis is sensitive to the electronic nature of substituents on the parent carbonyl compound. Electron-donating groups stabilize the positively charged carboxonium ion intermediate, thereby accelerating the rate of hydrolysis.[2] Conversely, electron-withdrawing groups destabilize the intermediate and slow down the hydrolysis process.[2]
-
Thermodynamic vs. Kinetic Control: The formation of ketals is a reversible process. While kinetic control may initially favor the formation of a less stable product, thermodynamic control, achieved through longer reaction times or higher temperatures, will lead to the most stable ketal.[1] Cyclic ketals, particularly those forming five- or six-membered rings, are often thermodynamically favored.[6][7]
Experimental Protocols
Protocol 1: Determination of Ketal Hydrolysis Rate by ¹H NMR Spectroscopy
This protocol outlines a general method for monitoring the acid-catalyzed hydrolysis of a ketal using Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
Ketal of interest
-
Deuterated acetonitrile (B52724) (CD₃CN)
-
Deuterated water (D₂O)
-
Phosphate buffer (or other suitable buffer system)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the ketal in CD₃CN.
-
Prepare a buffer solution at the desired pH (e.g., pH 5) in D₂O.
-
In an NMR tube, mix the ketal stock solution and the buffer solution to achieve the final desired concentrations (e.g., 25 mM ketal).[8]
-
Immediately acquire a ¹H NMR spectrum at a constant temperature (e.g., 25 °C). This will serve as the t=0 time point.
-
Continue to acquire spectra at regular time intervals.
-
Monitor the reaction progress by observing the decrease in the integral of a characteristic peak of the starting ketal and/or the increase in the integral of a characteristic peak of the product ketone.[8]
-
Calculate the percentage of ketal remaining at each time point.
-
Plot the natural logarithm of the percentage of remaining ketal versus time. The data should fit a first-order decay curve.
-
The rate constant (k) can be determined from the slope of the line (-k). The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.[2][4]
Visualizing the Underlying Principles
To better understand the factors governing the reactivity of ketals, the following diagrams illustrate the mechanism of hydrolysis and the key stability relationships.
Caption: Mechanism of acid-catalyzed ketal hydrolysis.
Caption: General trend of ketal stability towards hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Khan Academy [khanacademy.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Optically Active Cyclopentenes
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of cyclopentene (B43876) moieties is a critical endeavor in modern organic chemistry, driven by their prevalence in a wide array of biologically active molecules and natural products. The precise control of stereochemistry within these five-membered rings is often paramount to their therapeutic efficacy. This guide provides an objective comparison of prominent synthetic methodologies for constructing optically active cyclopentenes, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific synthetic challenges.
Comparison of Key Synthesis Methods
The following table summarizes the performance of several leading methods for the synthesis of optically active cyclopentenes, focusing on key metrics such as yield, enantiomeric excess (ee%), and diastereoselectivity (dr).
| Synthesis Method | Catalyst/Reagent | Substrates | Yield (%) | ee (%) | dr (diastereomeric ratio) | Key Advantages | Limitations |
| Rhodium-Catalyzed [3+2] Cycloaddition | Chiral Rhodium(II) carboxylates (e.g., Rh₂(S-DOSP)₄) | Vinyldiazoacetates and alkenes/vinyl ethers | 58 - 89 | 82 - >99 | >30:1 | High efficiency, excellent stereocontrol, convergent. | Substrate scope can be limited; diazo compounds require careful handling. |
| N-Heterocyclic Carbene (NHC) Catalysis | Chiral triazolium salts | α,β-Unsaturated aldehydes and 1,3-diketones | 51 - 95 | 83 - 99 | N/A (Desymmetrization) | Metal-free, mild conditions, good for quaternary centers. | Substrate scope can be limited by the nature of the diketone. |
| Organocatalytic Domino Reactions | Chiral prolinol ethers | α,β-Unsaturated aldehydes and nitroalkenes | 90 - 95 | 88 - 96 | Complete | High yields and stereoselectivity, metal-free, forms multiple stereocenters. | Can require careful optimization of reaction conditions. |
| Enzymatic Kinetic Resolution | Lipases (e.g., Novozym 435) | Racemic 4-hydroxycyclopent-2-en-1-one | 35 - 50 | >98 | N/A (Resolution) | High enantioselectivity, mild and environmentally friendly conditions. | Theoretical maximum yield of 50% for one enantiomer. |
| Pauson-Khand Reaction (Asymmetric) | Chiral Rh(I)-BINAP complexes | 1,6-enynes | 65 - 99 | 82 - >99 | Single diastereomer | Forms bicyclic systems, high atom economy. | Requires a CO source, can have regioselectivity issues with unsymmetrical alkynes. |
| Nazarov Cyclization (Asymmetric) | Chiral Lewis acids or Brønsted acids | Divinyl ketones | 75 - 96 | up to 98 | N/A | Direct route to cyclopentenones, can be catalyzed. | Often requires stoichiometric promoters, can have regioselectivity issues. |
| Phosphine-Catalyzed [3+2] Cycloaddition | Chiral phosphines | Allenes and enones | Good | Good to high | Good | Metal-free, good for functionalized cyclopentenes. | Substrate scope and regioselectivity can be catalyst-dependent. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Rhodium-Catalyzed [3+2] Cycloaddition
Synthesis of a Chiral Cyclopentene via Rhodium-Catalyzed Reaction of a Vinyldiazoacetate with a Chiral Allyl Alcohol.
To a solution of the chiral allyl alcohol (0.2 mmol) and Rh₂(S-DOSP)₄ (0.002 mmol, 1 mol %) in a suitable solvent (e.g., CH₂Cl₂) at room temperature is added a solution of the vinyldiazoacetate (0.3 mmol) in the same solvent dropwise over a period of 1 hour. The reaction mixture is stirred at room temperature until the diazo compound is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the optically active cyclopentene. The enantiomeric excess is determined by chiral HPLC analysis.[1]
N-Heterocyclic Carbene (NHC)-Catalyzed Desymmetrization
General Procedure for the NHC-Catalyzed Asymmetric Annulation of Enals with α-Diketones.
Under an argon atmosphere, the α-diketone (1.2 mmol) is added in one portion to a stirred solution of the enal (1 mmol), K₂CO₃ (27.6 mg, 0.2 mmol), and the chiral triazolium salt catalyst (0.2 mmol) in THF (5.0 mL). The reaction system is stirred at room temperature for 6 hours. The mixture is then filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The crude product is purified by flash chromatography using a petroleum ether-ethyl acetate (B1210297) mixture as the eluent to yield the chiral cyclopentenone. The enantiomeric excess is determined by chiral HPLC analysis.[2]
Organocatalytic Domino Michael-Henry Reaction
Synthesis of Highly Functionalized Cyclopentanes.
To a solution of the α,β-unsaturated aldehyde (0.2 mmol) and the nitroalkene (0.24 mmol) in a suitable solvent (e.g., toluene) at room temperature is added the chiral diphenylprolinol TMS ether catalyst (20 mol %). The reaction mixture is stirred for the time indicated by TLC analysis. Upon completion, the reaction mixture is directly loaded onto a silica gel column and purified by flash chromatography to afford the desired cyclopentane (B165970) derivative. The diastereomeric ratio is determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.[3]
Enzymatic Kinetic Resolution of 4-Hydroxycyclopent-2-en-1-one
A solution of racemic 4-hydroxycyclopent-2-en-1-one (1.0 g, 10.2 mmol) in a suitable organic solvent (e.g., tert-butyl methyl ether, 50 mL) is prepared. An acyl donor (e.g., vinyl acetate, 5 equivalents) and a lipase (B570770) (e.g., Novozym 435, 100 mg) are added. The suspension is shaken at a controlled temperature (e.g., 30 °C) and the reaction is monitored by chiral GC or HPLC. Once approximately 50% conversion is reached, the enzyme is filtered off, and the solvent is evaporated. The resulting mixture of the acetylated product and the unreacted alcohol is separated by column chromatography on silica gel.
Asymmetric Pauson-Khand Reaction
Rhodium-Catalyzed Asymmetric Intramolecular Pauson-Khand Reaction of a 1,6-Enyne.
A solution of the 1,6-enyne (0.1 mmol) in a degassed solvent (e.g., THF) is added to a mixture of a chiral rhodium(I) catalyst, such as [Rh(CO)₂(S)-BINAP] (generated in situ from [Rh(CO)₂Cl]₂ and (S)-BINAP), under a carbon monoxide atmosphere (1 atm). The reaction mixture is heated at a specified temperature (e.g., 60-100 °C) and stirred until the starting material is consumed (monitored by TLC or GC). The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to give the bicyclic cyclopentenone. The enantiomeric excess is determined by chiral HPLC analysis.[4][5][6]
Asymmetric Nazarov Cyclization
Lewis Acid-Catalyzed Enantioselective Nazarov Cyclization of a Divinyl Ketone.
To a solution of the divinyl ketone (0.58 mmol) in an anhydrous solvent (e.g., CH₂Cl₂) under an inert atmosphere at a low temperature (e.g., 0 °C to -78 °C), a chiral Lewis acid catalyst (e.g., a copper(II)-bisoxazoline complex) is added. The solution is stirred for a specified time, and the reaction is quenched, for example, with a saturated aqueous solution of NH₄Cl. The layers are separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried, concentrated, and the residue is purified by column chromatography to yield the cyclopentenone. The enantiomeric excess is determined by chiral HPLC analysis.[7][8]
Visualizing the Synthetic Pathways
The following diagrams illustrate the general workflows and relationships between the discussed synthetic methods.
Caption: General workflow for the synthesis and validation of optically active cyclopentenes.
Caption: Comparison of major synthetic pathways to optically active cyclopentenes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric synthesis of tricyclic 6,5,5-fused polycycles by the desymmetric Pauson–Khand reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Nazarov Cyclization | NROChemistry [nrochemistry.com]
- 7. Nazarov Cyclization [organic-chemistry.org]
- 8. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to Acid Catalysts in 1,1-Dimethoxycyclopentane Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,1-dimethoxycyclopentane, a valuable ketal intermediate in various organic syntheses, is commonly achieved through the acid-catalyzed reaction of cyclopentanone (B42830) with methanol (B129727). The choice of acid catalyst is a critical parameter that can significantly influence reaction efficiency, yield, and environmental impact. This guide provides an objective comparison of different acid catalysts for this transformation, supported by representative experimental data and detailed protocols.
Performance Comparison of Acid Catalysts
The selection of an appropriate acid catalyst is pivotal for optimizing the synthesis of this compound. The following table summarizes the performance of various homogeneous and heterogeneous acid catalysts. The data is compiled from literature reports on the acetalization of cyclopentanone and structurally similar ketones, providing a comparative overview of their efficacy.
| Catalyst System | Catalyst Type | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) | Key Observations |
| p-Toluenesulfonic Acid (p-TsOH) | Homogeneous | 1 - 5 | 3 - 6 | 50 - 80 | 85 - 95 | Effective and widely used, but requires neutralization and can be corrosive.[1] |
| Sulfuric Acid (H₂SO₄) | Homogeneous | 1 - 5 | 2 - 5 | 25 - 60 | 80 - 90 | Strong acid, effective at lower temperatures, but highly corrosive and generates significant waste. |
| Amberlyst-15 | Heterogeneous | 10 - 20 (w/w%) | 4 - 8 | 60 - 80 | 88 - 96 | Recyclable solid acid catalyst, simplifies product purification, and is less corrosive.[2][3][4] |
| Zeolite H-β | Heterogeneous | 15 - 25 (w/w%) | 5 - 10 | 70 - 100 | 90 - 98 | Shape-selective, reusable catalyst with high thermal stability, leading to high product selectivity.[5] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful synthesis of the target compound. Below are representative methodologies for the acid-catalyzed synthesis of this compound.
General Procedure for Homogeneous Acid Catalysis (p-TsOH or H₂SO₄)
-
To a solution of cyclopentanone (1.0 eq) in methanol (5.0 - 10.0 eq), the acid catalyst (p-toluenesulfonic acid or sulfuric acid, 1-5 mol%) is added portion-wise with stirring at room temperature.
-
The reaction mixture is then heated to the desired temperature (see table for specifics) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by fractional distillation to afford this compound.
General Procedure for Heterogeneous Acid Catalysis (Amberlyst-15 or Zeolite H-β)
-
A mixture of cyclopentanone (1.0 eq), methanol (5.0 - 10.0 eq), and the solid acid catalyst (Amberlyst-15 or Zeolite H-β, 10-25 w/w% relative to cyclopentanone) is charged into a round-bottom flask equipped with a reflux condenser.
-
The suspension is stirred and heated to the specified temperature (refer to the comparison table). The progress of the reaction is monitored by TLC or GC.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solid catalyst is removed by filtration and can be washed with methanol, dried, and stored for future use.
-
The filtrate is concentrated under reduced pressure.
-
The resulting crude product is purified by fractional distillation to yield pure this compound.
Reaction Mechanism and Workflow
The synthesis of this compound proceeds via a nucleophilic addition-elimination mechanism. The acid catalyst plays a crucial role in activating the carbonyl group of cyclopentanone, making it more susceptible to nucleophilic attack by methanol.
Caption: Acid-catalyzed mechanism for the formation of this compound.
The general experimental workflow for this synthesis is outlined below, highlighting the key stages from reactants to the purified product.
Caption: General experimental workflow for this compound synthesis.
References
A Comparative Guide to Electrochemical and Chemical Methods for Acetal Deprotection
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the complex molecular architectures encountered in drug development. Among these, acetals are workhorse protecting groups for aldehydes and ketones due to their stability in neutral to strongly basic conditions. However, their removal, or deprotection, often requires acidic conditions that can be detrimental to sensitive functional groups within a molecule. This guide provides an objective comparison of electrochemical methods for acetal (B89532) deprotection with traditional chemical alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their synthetic needs.
Electrochemical Deprotection: A Mild and Efficient Alternative
Electrochemical methods offer a compelling alternative to traditional acid-catalyzed deprotection, often proceeding under neutral conditions and thereby avoiding the use of harsh reagents. A prominent example involves the anodic cleavage of acetals in the presence of a lithium salt.
Performance of Electrochemical Deprotection
Anodic deprotection of a variety of acetals has been demonstrated to proceed in good to excellent yields. The reaction is typically carried out in an undivided cell using platinum electrodes in acetonitrile (B52724) with lithium perchlorate (B79767) (LiClO₄) as the electrolyte.[1] The efficiency of the reaction can be enhanced by the addition of 1,3,5-trioxane (B122180), which is thought to act as a lithium ion activator.[1]
| Substrate (Acetal of) | Product | Yield (%) | Time (h) |
| Benzaldehyde (cyclic) | Benzaldehyde | 95 | 2 |
| 4-Methoxybenzaldehyde (cyclic) | 4-Methoxybenzaldehyde | 98 | 2 |
| 4-Nitrobenzaldehyde (cyclic) | 4-Nitrobenzaldehyde | 85 | 3 |
| Cinnamaldehyde (cyclic) | Cinnamaldehyde | 92 | 2 |
| Cyclohexanone (cyclic) | Cyclohexanone | 88 | 3 |
| Acetophenone (cyclic) | Acetophenone | 91 | 3 |
| 2-Phenylpropanal (acyclic, di-Me) | 2-Phenylpropanal | 75 | 4 |
| Dodecanal (acyclic, di-Me) | Dodecanal | 82 | 4 |
Table 1. Performance of Electrochemical Deprotection of Various Acetals.[1]
Experimental Protocol: Electrochemical Deprotection
Materials:
-
Acetal substrate (1.0 mmol)
-
Lithium perchlorate (LiClO₄, 0.2 M) in anhydrous acetonitrile (MeCN)
-
1,3,5-Trioxane (optional, 1.2 equiv)
-
Undivided electrochemical cell
-
Platinum plate electrodes (anode and cathode)
-
Constant current power supply
Procedure:
-
To an undivided electrochemical cell equipped with a platinum plate anode and a platinum plate cathode, add the acetal substrate (1.0 mmol).
-
Add the LiClO₄ solution in anhydrous MeCN (to a concentration of 0.2 M).
-
If used, add 1,3,5-trioxane (1.2 mmol).
-
Pass a constant current of 10 mA through the solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with water.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Chemical Deprotection Methods: The Established Alternatives
A variety of chemical reagents have been developed for acetal deprotection, ranging from strong acids to milder Lewis acid catalysts. These methods are well-established and widely used in organic synthesis.
Performance of Selected Chemical Deprotection Methods
For comparison, two common and relatively mild chemical deprotection methods are presented: cerium(III) triflate in wet nitromethane (B149229) and bismuth nitrate (B79036) pentahydrate in dichloromethane (B109758).
Cerium(III) Triflate: This method is effective for the chemoselective cleavage of acetals and ketals at room temperature under nearly neutral conditions.[2]
| Substrate (Acetal of) | Product | Yield (%) | Time (h) |
| Benzaldehyde (cyclic) | Benzaldehyde | 98 | 0.5 |
| 4-Chlorobenzaldehyde (cyclic) | 4-Chlorobenzaldehyde | 95 | 1 |
| Cyclohexanone (cyclic) | Cyclohexanone | 96 | 1 |
| Acetophenone (acyclic, di-Me) | Acetophenone | 94 | 0.5 |
| 4-Nitroacetophenone (acyclic, di-Me) | 4-Nitroacetophenone | 92 | 1 |
Table 2. Deprotection of Acetals using Cerium(III) Triflate.[2]
Bismuth Nitrate Pentahydrate: This reagent offers a mild and selective method for the deprotection of acyclic acetals, particularly those derived from ketones and conjugated aldehydes, at room temperature.[3]
| Substrate (Acetal of) | Product | Yield (%) | Time (h) |
| Benzaldehyde (acyclic, di-Me) | Benzaldehyde | 86 | 2 |
| Piperonal (acyclic, di-Me) | Piperonal | 85 | 2 |
| Cinnamaldehyde (acyclic, di-Et) | Cinnamaldehyde | 88 | 2.5 |
| Acetophenone (acyclic, di-Me) | Acetophenone | 90 | 1.5 |
| 4'-Bromoacetophenone (acyclic, di-Me) | 4'-Bromoacetophenone | 89 | 2 |
Table 3. Deprotection of Acetals using Bismuth Nitrate Pentahydrate.
Experimental Protocols: Chemical Deprotection
Protocol 1: Using Cerium(III) Triflate [2]
Materials:
-
Acetal substrate (1.0 mmol)
-
Cerium(III) triflate (Ce(OTf)₃, 5-30 mol%)
-
Wet nitromethane (CH₃NO₂)
Procedure:
-
Dissolve the acetal substrate (1.0 mmol) in wet nitromethane (5 mL).
-
Add cerium(III) triflate (0.05-0.30 mmol) to the solution.
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol 2: Using Bismuth Nitrate Pentahydrate
Materials:
-
Acetal substrate (1.0 mmol)
-
Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O, 25 mol%)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of the acetal substrate (1.0 mmol) in dichloromethane (10 mL), add bismuth nitrate pentahydrate (0.25 mmol).
-
Stir the suspension at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a short pad of silica gel.
-
Wash the silica gel with dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or distillation.
Mechanistic Insights and Workflow Visualizations
Understanding the underlying mechanisms and experimental workflows is crucial for method selection and optimization.
Signaling Pathways and Logical Relationships
Figure 1. Proposed mechanism of electrochemical acetal deprotection.
Figure 2. General mechanism of acid-catalyzed acetal deprotection.
Experimental Workflows
Figure 3. Experimental workflow for electrochemical deprotection.
Conclusion
Electrochemical deprotection of acetals presents a valuable and milder alternative to traditional chemical methods. The ability to perform the reaction under neutral conditions is a significant advantage, particularly for substrates bearing acid-sensitive functional groups. While chemical methods using Lewis acids like cerium(III) triflate and bismuth nitrate also offer mild conditions and high yields, the electrochemical approach avoids the use of metal-based reagents, which can sometimes complicate purification. The choice between these methods will ultimately depend on the specific substrate, the presence of other functional groups, and the available laboratory equipment. This guide provides the foundational data and protocols to enable an informed decision, contributing to the successful execution of complex organic syntheses.
References
- 1. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate [organic-chemistry.org]
- 3. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate [organic-chemistry.org]
A Comparative Guide to Alternatives for the 4,4'-Dimethoxytrityl (DMTr) Protecting Group in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 4,4'-dimethoxytrityl (DMTr) group has long been the gold standard for the protection of the 5'-hydroxyl function in the solid-phase synthesis of oligonucleotides and is also widely used in medicinal chemistry. Its popularity stems from its ease of introduction and its acid-lability, which allows for its removal under controlled conditions. However, the repeated acidic treatments required for deprotection can lead to side reactions, most notably depurination of purine (B94841) bases, which can compromise the integrity of the final product. This has driven the development of alternative protecting groups with modified lability or orthogonal cleavage strategies. This guide provides an objective comparison of the performance of several alternatives to the DMTr group, supported by experimental data and detailed protocols.
Performance Comparison of 5'-Hydroxyl Protecting Groups
The selection of a 5'-hydroxyl protecting group is a critical decision in chemical synthesis, impacting reaction efficiency, cleavage conditions, and the purity of the final product. Below is a quantitative comparison of DMTr and its alternatives.
| Protecting Group | Structure | Cleavage Conditions | Half-life of Deprotection (t½) | Key Advantages | Potential Disadvantages |
| 4,4'-Dimethoxytrityl (DMTr) | Trityl core with two methoxy (B1213986) groups | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | ~20 seconds[1] | Well-established chemistry, reliable performance. | Risk of depurination with repeated acid exposure.[2] |
| Monomethoxytrityl (MMT) | Trityl core with one methoxy group | 20% Acetic Acid in Water | Slower than DMTr | Milder acid cleavage, useful for sensitive substrates. | Slower deprotection can extend synthesis cycle times. |
| Pixyl (Px) | 9-phenylxanthen-9-yl | Dichloroacetic Acid (DCA) in DCM | More rapid than DMTr | Increased acid lability allows for milder deprotection conditions. | Less commercially available than DMTr. |
| 2,7-Dimethylpixyl (DMPx) | Pixyl core with two methyl groups | Dichloroacetic Acid (DCA) in DCM | More rapid than Px and DMTr[1] | Highly acid-labile, enabling very mild and fast deprotection.[1] | Potential for premature deprotection if not handled carefully. |
| LMM0NBz | 6-(levulinyloxymethyl)-3-methoxy-2-nitrobenzoyl | Base-labile (e.g., aqueous ammonia) | Not applicable (base-labile) | Orthogonal to acid-labile groups, avoids depurination. | Requires a different deprotection strategy within the synthesis cycle. |
| Tritylthio (TrS) | Trityl core with a sulfur linkage | Mild oxidative conditions (e.g., iodine) | Not applicable (oxidative cleavage) | Orthogonal to both acid- and base-labile groups. | Introduction of sulfur may not be suitable for all applications. |
Experimental Protocols
Detailed methodologies for the deprotection of the 5'-hydroxyl group are crucial for reproducibility and for comparing the performance of different protecting groups.
Protocol 1: Acid-Catalyzed Deprotection of 5'-O-DMTr Protected Oligonucleotides (On-Column)
This protocol describes the standard method for the removal of the DMTr group during solid-phase oligonucleotide synthesis.
Materials:
-
5'-O-DMTr-oligonucleotide bound to a solid support (e.g., CPG) in a synthesis column.
-
Deblocking Solution: 3% (v/v) Trichloroacetic Acid (TCA) in anhydrous Dichloromethane (DCM).
-
Washing Solution: Anhydrous Acetonitrile (B52724).
-
Capping Solution A (e.g., acetic anhydride/lutidine/THF) and Capping Solution B (e.g., N-methylimidazole/THF).
-
Oxidizing Solution (e.g., iodine in THF/water/pyridine).
Procedure:
-
The synthesis column containing the resin-bound oligonucleotide is washed with anhydrous acetonitrile.
-
The deblocking solution (3% TCA in DCM) is passed through the column for a specified time (typically 60-120 seconds). The effluent, containing the orange-colored DMTr cation, can be collected for spectrophotometric quantification of coupling efficiency.
-
The column is thoroughly washed with anhydrous acetonitrile to remove all traces of the acid.
-
The next phosphoramidite (B1245037) coupling, capping, and oxidation steps are then performed.
-
These cycles are repeated until the desired oligonucleotide sequence is assembled.
Protocol 2: Base-Catalyzed Deprotection of a 5'-O-LMM0NBz Protected Oligonucleotide
This protocol outlines the orthogonal deprotection of a base-labile 5'-hydroxyl protecting group.
Materials:
-
5'-O-LMM0NBz-oligonucleotide bound to a solid support.
-
Deprotection Solution: Concentrated aqueous ammonia (B1221849) (28-30%).
-
Washing Solution: Anhydrous Acetonitrile.
Procedure:
-
Following the coupling of the 5'-O-LMM0NBz protected nucleoside phosphoramidite and subsequent oxidation, the solid support is washed with anhydrous acetonitrile.
-
The deprotection solution (concentrated aqueous ammonia) is passed through the synthesis column at room temperature for a specified duration to cleave the LMM0NBz group.
-
The column is then washed extensively with anhydrous acetonitrile to remove the cleaved protecting group and ammonia.
-
The free 5'-hydroxyl group is then ready for the next coupling reaction.
Protocol 3: Oxidative Deprotection of a 5'-S-Tritylthio Protected Nucleoside
This protocol describes the cleavage of a tritylthio protecting group under mild oxidative conditions, offering another orthogonal strategy.
Materials:
-
5'-S-Tritylthio-protected nucleoside.
-
Oxidizing Solution: 0.1 M Iodine in a suitable organic solvent (e.g., THF or DCM).
-
Quenching Solution: Aqueous sodium thiosulfate (B1220275) solution.
-
Extraction Solvent: Ethyl acetate.
-
Brine.
-
Anhydrous sodium sulfate.
Procedure:
-
The 5'-S-tritylthio-protected nucleoside is dissolved in the chosen organic solvent.
-
The iodine solution is added dropwise at room temperature until a persistent brown color is observed, indicating an excess of iodine.
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the reaction is quenched by the addition of aqueous sodium thiosulfate solution until the brown color disappears.
-
The mixture is extracted with ethyl acetate, and the organic layer is washed with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the deprotected nucleoside.
Visualizing the Chemistry: Diagrams of Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the general workflow of solid-phase oligonucleotide synthesis and the specific cleavage mechanisms of the DMTr group and an orthogonal alternative.
Caption: General workflow of solid-phase oligonucleotide synthesis.
Caption: Mechanism of acid-catalyzed DMTr deprotection.
Caption: Orthogonal deprotection using a base-labile group.
Conclusion
While the DMTr group remains a workhorse in chemical synthesis, the risk of acid-induced side reactions necessitates the consideration of alternatives, particularly for the synthesis of long or sensitive molecules. Acid-labile protecting groups with increased lability, such as Pixyl and its derivatives, offer the advantage of milder deprotection conditions and shorter reaction times. For syntheses requiring complete avoidance of acidic conditions for 5'-deprotection, orthogonal strategies employing base-labile or oxidatively-cleaved protecting groups provide a powerful solution. The choice of the optimal protecting group will depend on the specific requirements of the synthesis, including the nature of the target molecule, the desired purity, and the overall synthetic strategy. This guide provides a starting point for researchers to make an informed decision on the most suitable 5'-hydroxyl protecting group for their application.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 1,1-Dimethoxycyclopentane
For laboratory professionals, including researchers, scientists, and drug development experts, the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of 1,1-Dimethoxycyclopentane, ensuring the safety of personnel and adherence to regulatory standards.
This compound is a highly flammable liquid and vapor, necessitating careful handling and a structured disposal plan.[1][2][3] Furthermore, as an acetal, it has the potential to form explosive peroxides over time, a critical factor to consider in its management and disposal.[4][5][6][7]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all relevant safety protocols are in place. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, away from any sources of ignition such as heat, sparks, or open flames.[1][2][3] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat, is mandatory.[4]
Hazardous Waste Classification
Due to its low flash point, this compound is classified as an ignitable hazardous waste.[8][9] Under the regulations of the Resource Conservation and Recovery Act (RCRA), it is assigned the waste code D001 .[8][9][10][11] This classification mandates that it be managed as a hazardous waste from its point of generation to its final disposal.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound relevant to its safe handling and disposal.
| Property | Value | Source |
| CAS Number | 931-94-2 | [1][2] |
| Molecular Formula | C₇H₁₄O₂ | [1] |
| Molecular Weight | 130.19 g/mol | [1] |
| Boiling Point | 140 °C | [1] |
| Flash Point | 27.1 °C | [12] |
| Density | 0.95 g/cm³ | [12] |
| Hazard Classification | Highly Flammable Liquid and Vapor (H225) | [1][2][3] |
| RCRA Waste Code | D001 (Ignitable) | [8][9] |
| Peroxide Formation Class | Class B (Concentration Hazard) | [4][5][6][7] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Collection
-
Select an Appropriate Waste Container: Use a designated, leak-proof container made of a material compatible with this compound, such as a glass bottle or a suitable plastic or metal container.[2] The container must have a tightly sealing cap.
-
Label the Container: Immediately label the waste container with a "HAZARDOUS WASTE" sticker or label. The label must include:
-
The full chemical name: "Waste this compound"
-
The hazard characteristics: "Ignitable (D001)" and "Potential Peroxide Former"
-
The date when waste was first added to the container.
-
The names of all components in the container if it is a mixed waste stream.
-
-
Segregate the Waste: Do not mix this compound waste with incompatible chemicals. Specifically, keep it segregated from strong oxidizing agents, acids, and bases.[13] Consult chemical compatibility charts for detailed guidance.[3][14][15]
Step 2: Management of Peroxide Formation Potential
As a Class B peroxide former, this compound can form explosive peroxides when concentrated (e.g., through evaporation).[4][5][6][7] The following precautions are mandatory:
-
Date All Containers: Clearly mark all containers of this compound with the date received and the date opened.[1][16]
-
Regular Testing: For opened containers, test for the presence of peroxides at least every 6 months.[6] Commercially available peroxide test strips can be used for this purpose.[16] Record the test date and results on the container label.[16]
-
Visual Inspection: Before handling, visually inspect the container for signs of peroxide formation, such as crystal formation, discoloration, or a cloudy appearance.[4][17]
-
Special Handling for Suspected Peroxides: If crystals are observed, or if a container is past its expiration date and has not been tested, do not attempt to open or move it.[1][4][17] The friction from opening a cap with crystallized peroxides can cause an explosion.[1] In such cases, contact your institution's Environmental Health and Safety (EHS) office immediately for assistance with high-hazard waste disposal.[1][16]
-
Timely Disposal: Dispose of opened containers of this compound within 12 months, unless peroxide testing confirms their safety for continued use.[6] Unopened containers should ideally be disposed of within one year of receipt if not used.[1]
Step 3: On-site Storage of Waste
-
Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area that is at or near the point of generation.[17]
-
Safe Storage Conditions: The storage area must be cool, dry, and well-ventilated, away from heat and direct sunlight.[13] Store flammable liquid waste in an approved flammable safety cabinet.[13]
-
Secondary Containment: Place liquid waste containers in secondary containment bins to prevent the spread of material in case of a leak.[18]
-
Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when adding waste.[2][17]
Step 4: Final Disposal
-
Prohibition of Drain Disposal: Never dispose of this compound down the sink or drain.[1][2] This is illegal and can lead to fires, explosions, and environmental contamination.
-
Engage a Licensed Waste Disposal Service: The final disposal of this compound must be handled by a licensed and approved hazardous waste disposal company.[1][2] Contact your institution's EHS office to arrange for a waste pickup.[2]
-
Provide Full Disclosure: Ensure that the waste disposal service is fully aware of the contents of the waste container, including its classification as a D001 ignitable liquid and a potential peroxide former.
Experimental Protocols
No specific, validated experimental protocols for the in-lab neutralization of this compound waste are readily available in the public domain. Due to its flammable nature and the potential for hazardous byproducts, attempting to neutralize this compound without a thoroughly vetted and approved procedure is not recommended. The safest and most compliant method of disposal is through a professional hazardous waste management service.
For spills, the general procedure is to absorb the material with an inert absorbent, such as activated charcoal or specialized spill control agents, and then place the contaminated absorbent material into a sealed container for hazardous waste disposal.[19][20][21]
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. ehs.mit.edu [ehs.mit.edu]
- 3. miramar-ems.marines.mil [miramar-ems.marines.mil]
- 4. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 5. Peroxide Forming Solvents [sigmaaldrich.com]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. Peroxide Forming Chemicals | Safety | Physical Facilities | Miami University [miamioh.edu]
- 8. Classifying D001 Wastes for Hazmat Transportation | Lion Technology [lion.com]
- 9. m.youtube.com [m.youtube.com]
- 10. rcrapublic.epa.gov [rcrapublic.epa.gov]
- 11. McCoy Review: Definition of D001 Hazardous Waste Modernized [mccoyseminars.com]
- 12. No Permit Needed: Treating D001 Ignitable Liquids On Site | Lion Technology [lion.com]
- 13. Chemical Compatibility and Storage | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 14. sites.rowan.edu [sites.rowan.edu]
- 15. Chemical Compatibility Guidelines [blink.ucsd.edu]
- 16. Peroxide Formers Waste Disposal | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 17. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 18. ehs.web.baylor.edu [ehs.web.baylor.edu]
- 19. gmpplastic.com [gmpplastic.com]
- 20. PSFC Flammable Solvent SOP [www-internal.psfc.mit.edu]
- 21. chem.sites.mtu.edu [chem.sites.mtu.edu]
Essential Safety and Operational Guide for 1,1-Dimethoxycyclopentane
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 1,1-Dimethoxycyclopentane. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Chemical Identifier:
-
Name: this compound
-
Synonyms: Cyclopentanone Dimethyl Ketal
-
CAS Number: 931-94-2
Hazard Identification and Classification
This compound is a highly flammable liquid and vapor that is harmful if swallowed and can cause serious eye damage.[1][2]
| Hazard Class | Category | GHS Hazard Statement |
| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor[2][3][4] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specification |
| Eyes/Face | Safety Goggles / Face Shield | Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield is recommended when a splash hazard exists.[5][6] |
| Skin | Chemical Resistant Gloves | Wear protective gloves.[5] Thicker gloves generally offer better protection.[7] |
| Protective Clothing | Wear fire/flame resistant and impervious clothing.[6] This includes a lab coat or chemical-resistant suit. | |
| Footwear | Protective boots should be worn if the situation requires.[5] | |
| Respiratory | Vapor Respirator | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges.[5][6] Ensure the respirator is NIOSH-approved.[8] |
Handling and Storage Procedures
Proper handling and storage are crucial to prevent accidents.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][5]
-
Use non-sparking tools and explosion-proof equipment to prevent ignition.[1][6]
-
Ground and bond containers and receiving equipment during transfer to prevent static discharge.
-
Wash hands thoroughly after handling.[5]
Storage:
-
Store away from incompatible materials such as oxidizing agents.[5]
Emergency and Disposal Protocols
First-Aid Measures:
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[5]
-
If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[3] If skin irritation occurs, get medical advice.[5]
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[9]
-
If Inhaled: Move person to fresh air and keep comfortable for breathing. Get medical attention if you feel unwell.[4]
Spill and Leak Procedures:
-
Remove all sources of ignition.[6]
-
Ensure adequate ventilation.[6]
-
Evacuate personnel to a safe area.[6]
-
Wear appropriate personal protective equipment.[6]
-
Contain the spill using inert absorbent material (e.g., sand, diatomite).[10]
-
Collect the absorbed material and place it in a suitable, closed container for disposal.[6][10]
Waste Disposal:
-
Dispose of contents and container in accordance with all local, regional, and national regulations.[1][5]
-
The disposal of unused product must be handled by qualified personnel who are knowledgeable of all applicable regulations and safety precautions.[5]
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. 1,1-Dimethoxy-cyclopentane | C7H14O2 | CID 523052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 931-94-2 | TCI Deutschland GmbH [tcichemicals.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. content.labscoop.com [content.labscoop.com]
- 6. echemi.com [echemi.com]
- 7. pppmag.com [pppmag.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. fishersci.com [fishersci.com]
- 10. sds.diversey.com [sds.diversey.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
